Product packaging for Niobium trifluoride(Cat. No.:CAS No. 15195-53-6)

Niobium trifluoride

Cat. No.: B094012
CAS No.: 15195-53-6
M. Wt: 149.90158 g/mol
InChI Key: UJQMXWLZKHSSHS-UHFFFAOYSA-K
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Description

Niobium Trifluoride (NbF 3 ), also known as niobium(III) fluoride, is an inorganic compound with the formula NbF 3 and a molecular weight of 149.902 g/mol. It is characterized as a blue crystalline solid with a density of approximately 4,200 kg/m³ (4.2 g/cm³) . The compound features niobium in the +3 oxidation state . This material is valued in research for its role in the synthesis and study of niobium-based compounds. It is known to form through the controlled thermal disproportionation of niobium(IV) fluoride at high temperatures . This compound is offered in a range of high-purity grades, from 99% (2N) to 99.999% (5N) and beyond, to meet stringent research requirements . Standard packaging includes palletized plastic pails, fiber and steel drums, and super sacks. Research and sample quantities can be packaged under argon or vacuum to ensure stability for air-sensitive materials . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3Nb B094012 Niobium trifluoride CAS No. 15195-53-6

Properties

CAS No.

15195-53-6

Molecular Formula

F3Nb

Molecular Weight

149.90158 g/mol

IUPAC Name

niobium(3+);trifluoride

InChI

InChI=1S/3FH.Nb/h3*1H;/q;;;+3/p-3

InChI Key

UJQMXWLZKHSSHS-UHFFFAOYSA-K

SMILES

F[Nb](F)F

Canonical SMILES

[F-].[F-].[F-].[Nb+3]

Synonyms

Niobium trifluoride

Origin of Product

United States

Foundational & Exploratory

Niobium trifluoride synthesis and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Niobium Trifluoride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (NbF₃), focusing on its synthesis, physicochemical properties, and structural characteristics. The information is compiled and presented to be a key resource for professionals in chemistry and materials science. While direct applications in drug development are not established, this document serves as a foundational reference on the compound's behavior and synthesis.

Physical and Chemical Properties

Table 1: Physical and Thermodynamic Properties of this compound (NbF₃)
PropertyValueUnitNotes / Reference
Formula Weight 149.902 g/mol [1]
Appearance Blue Crystalline Solid-[1]
Density 4.2g/cm³[1][2]
Melting Point Not Available°COften listed as N/A, suggesting decomposition.[1][2]
Boiling Point Not Available°COften listed as N/A.[1][2]
Sublimation ~570 (843)°C (K)Occurs at very low pressure (~1.3 x 10⁻⁶ bar).[3]
Standard Enthalpy of Formation (ΔfH⁰) -1176.91kJ/molCalculated value for the solid state at 298.15 K.[3]
Standard Entropy (S⁰) 110.74J/(mol·K)Calculated value for the solid state at 298.15 K.[3]

Crystal Structure

The precise experimental crystal structure of pure this compound is not extensively documented in peer-reviewed literature. However, computational data from the Materials Project suggests a structure analogous to alpha-Rhenium trioxide (α-ReO₃).

This structure is cubic, belonging to the space group Pm-3m . It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. In this idealized structure, the Nb-F-Nb bonds are linear (180°).

Table 2: Crystallographic Data for this compound (NbF₃)
ParameterValueUnitSource
Crystal System Cubic-Materials Project
Space Group Pm-3m-Materials Project
Structure Type α-Rhenium trioxide-Materials Project
Nb-F Bond Length 2.10ÅMaterials Project

Note: The lattice parameter reported in some databases may be misinterpreted and could represent the Nb-F bond length. A definitive experimental CIF (Crystallographic Information File) is not widely available.

Synthesis of this compound

The most referenced method for the synthesis of this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄). This process involves two main stages: the synthesis of the NbF₄ precursor and its subsequent thermal decomposition to yield NbF₃ and volatile niobium pentafluoride (NbF₅).

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of Niobium Tetrafluoride (NbF₄) cluster_1 Step 2: Disproportionation to this compound (NbF₃) NbF5 Niobium Pentafluoride (NbF₅) Mix NbF5->Mix Reducer Reducing Agent (Si or Nb powder) Reducer->Mix Reaction1 Heat to 300-350 °C in an inert atmosphere or vacuum Mix->Reaction1 4NbF₅ + Si → 4NbF₄ + SiF₄(g) or 4NbF₅ + Nb → 5NbF₄ NbF4 Niobium Tetrafluoride (NbF₄) (Black Solid) Reaction1->NbF4 Reaction2 Heat NbF₄ to ~350 °C under vacuum NbF4->Reaction2 Separation Separation via Sublimation Reaction2->Separation 2NbF₄(s) → NbF₃(s) + NbF₅(g) NbF3_prod This compound (NbF₃) (Non-volatile, Blue Solid) Separation->NbF3_prod Residue NbF5_byprod Niobium Pentafluoride (NbF₅) (Volatile, collected in cold trap) Separation->NbF5_byprod Sublimate

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from literature descriptions. All operations should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the hygroscopic nature of niobium fluorides.

Protocol 1: Synthesis of Niobium Tetrafluoride (NbF₄)

This procedure describes the reduction of niobium pentafluoride (NbF₅) using silicon powder.

  • Materials and Equipment:

    • Niobium pentafluoride (NbF₅)

    • High-purity silicon powder (-325 mesh)

    • A reaction vessel suitable for high-temperature vacuum or inert atmosphere operation (e.g., a sealed quartz tube or a tube furnace with a nickel or Monel liner).

    • Schlenk line and vacuum pump.

    • Tube furnace.

  • Procedure:

    • In an inert atmosphere glovebox, thoroughly mix NbF₅ and silicon powder in a 4:1 molar ratio. For example, use 10.0 g of NbF₅ (0.053 mol) and 0.37 g of Si (0.013 mol).

    • Load the mixture into the reaction vessel.

    • Assemble the vessel in the tube furnace and connect it to a Schlenk line. Evacuate the system carefully.

    • Heat the reaction vessel to 300-350 °C and maintain this temperature for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion. The reaction is: 4NbF₅(s) + Si(s) → 4NbF₄(s) + SiF₄(g).

    • The gaseous silicon tetrafluoride (SiF₄) byproduct will be removed under vacuum.

    • After the reaction period, cool the furnace to room temperature while maintaining a vacuum or inert atmosphere.

    • The remaining black, non-volatile solid is niobium tetrafluoride (NbF₄). Store it under strictly anhydrous and inert conditions.

Protocol 2: Synthesis of this compound (NbF₃) via Disproportionation

This procedure uses the NbF₄ prepared in the previous step.

  • Materials and Equipment:

    • Niobium tetrafluoride (NbF₄)

    • A two-zone tube furnace or a similar apparatus that allows for a temperature gradient.

    • A reaction tube (quartz or nickel) with a collection area or cold trap.

    • High vacuum pump.

  • Procedure:

    • In an inert atmosphere glovebox, load the NbF₄ powder into a boat (e.g., nickel) and place it in the center of the reaction tube.

    • Assemble the reaction tube within the furnace setup. The downstream end of the tube should be outside the heated zone and can be cooled (e.g., with air or a water-cooled condenser) to act as a cold trap for the volatile byproduct.

    • Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Torr).

    • Slowly heat the zone containing the NbF₄ to approximately 350 °C.

    • Maintain this temperature to allow for the disproportionation reaction: 2NbF₄(s) → NbF₃(s) + NbF₅(g).

    • The NbF₅ produced is volatile at this temperature (boiling point ~234 °C) and will sublime away from the hot zone. It will condense as a white solid in the cooler downstream part of the apparatus or in the cold trap.

    • The non-volatile, blue crystalline solid remaining in the boat is this compound (NbF₃).

    • After the reaction is complete (indicated by the cessation of NbF₅ sublimation), cool the system to room temperature under vacuum.

    • Transfer the NbF₃ product to a storage container inside an inert atmosphere glovebox.

Logical Relationship of Niobium Fluorides

The synthesis of NbF₃ is intrinsically linked to the stability of other niobium fluorides. The following diagram illustrates the relationship between the common oxidation states.

NiobiumFluorides NbF5 NbF₅ (Niobium(V) Fluoride) NbF4 NbF₄ (Niobium(IV) Fluoride) NbF5->NbF4 Reduction (e.g., with Nb, Si) NbF4->NbF5 Disproportionation (Heat) NbF3 NbF₃ (Niobium(III) Fluoride) NbF4->NbF3 Disproportionation (Heat)

Caption: Relationship between key Niobium Fluorides in synthesis.

References

Crystal structure of niobium (III) fluoride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Crystal Structure of Niobium (III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the crystal structure of niobium (III) fluoride (NbF₃). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature.

Introduction

Niobium (III) fluoride (NbF₃) is an inorganic compound that has garnered interest for its potential applications in various fields. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and exploring its utility. This guide summarizes the available crystallographic data, outlines potential synthetic methodologies, and provides a general description of the experimental techniques used for crystal structure determination.

Crystal Structure Data

Table 1: Crystallographic Data for Niobium (III) Fluoride (NbF₃)

ParameterValue
Crystal SystemCubic
Space GroupPm-3m
Space Group Number221
Lattice Parameter (a)4.20 Å
Formula Units per Unit Cell (Z)1
Calculated Density4.20 g/cm³
Coordination Number (Nb)6
Coordination Number (F)2
Nb-F Bond Length2.10 Å

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and single-crystal structure determination of niobium (III) fluoride is not well-documented in the literature, this section outlines a plausible synthetic route and the general methodology for crystallographic analysis.

Synthesis of Niobium (III) Fluoride

A potential route for the synthesis of NbF₃ is through the thermal disproportionation of niobium (IV) fluoride (NbF₄). This reaction has been reported in the literature, where heating NbF₄ under vacuum at temperatures above 350 °C yields niobium (V) fluoride (NbF₅) and niobium (III) fluoride.[1][2]

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

General Procedure (based on literature reports):

  • Niobium (IV) fluoride is placed in a sealed, evacuated reaction vessel, often a niobium or platinum ampoule to prevent reaction with the container.

  • The vessel is heated to a temperature above 350 °C. The volatile NbF₅ can be removed by sublimation, leaving behind the solid NbF₃.

  • Purification of the resulting NbF₃ would be critical, as incomplete reaction or side reactions could lead to impurities.

It is noted that early studies on this reaction reported some ambiguity in the exact stoichiometry of the niobium subfluoride product.[1]

Crystal Structure Determination

The determination of the crystal structure of a compound like NbF₃ would typically be carried out using single-crystal X-ray diffraction (SC-XRD) or powder X-ray diffraction (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD) Workflow:

  • Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals of NbF₃, suitable for diffraction. This could potentially be achieved through chemical vapor transport or slow cooling from a melt or solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and their coordinates and displacement parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

Crystal Structure of Niobium (III) Fluoride

The following diagram illustrates the predicted crystal structure of niobium (III) fluoride, which adopts the α-rhenium trioxide structure type.

NbF3_structure F1 F F2 F F3 F F4 F F5 F F6 F Nb Nb Nb->F2 Nb->F3 Nb->F4 Nb->F5 Nb->F6

Caption: A 2D representation of the coordination environment in the cubic NbF₃ crystal structure.

Logical Workflow for Crystal Structure Determination

The following diagram outlines the logical workflow from synthesis to final crystal structure determination.

workflow cluster_synthesis Synthesis cluster_crystalgrowth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of NbF₃ (e.g., Disproportionation of NbF₄) Purification Purification of NbF₃ Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal XRD) CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., CIF generation) StructureRefinement->Validation

Caption: A logical workflow for the experimental determination of a crystal structure.

References

Theoretical Insights into the Stability of Niobium Trifluoride (NbF₃)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Niobium trifluoride (NbF₃), a lesser-known niobium halide, presents an intriguing case study in inorganic chemistry, particularly concerning its thermodynamic stability. While experimental data on NbF₃ is sparse, theoretical and computational studies provide valuable insights into its fundamental properties. This technical guide synthesizes the available theoretical knowledge on the stability of NbF₃, offering a resource for professionals in research and development.

Thermodynamic Stability of Niobium Fluorides

A comprehensive thermodynamic assessment of the niobium-fluorine system has been conducted, combining Density Functional Theory (DFT) calculations for gaseous species with the CALPHAD (Calculation of Phase Diagrams) approach. This work provides crucial data for understanding the stability of various niobium fluorides, including NbF₃.

The stability of a compound is fundamentally indicated by its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°). A negative value for these parameters suggests that the compound is stable with respect to its constituent elements in their standard states.

Quantitative Thermodynamic Data

The following table summarizes the calculated thermodynamic properties for solid and gaseous niobium fluorides at standard conditions (298.15 K and 1 bar). The data for solid NbF₃ is derived from a thermodynamic model optimized with experimental data on its thermal stability, while the data for gaseous species are from DFT calculations[1].

CompoundStateΔfH° (kJ/mol)S° (J/mol·K)
NbF₃ solid-1176.91110.74
NbF₃ gas(Calculated)(Calculated)
NbF₄solid-1517.67135.49
NbF₅solid-1813.76160.25
NbFgas(Calculated)(Calculated)
NbF₂gas(Calculated)(Calculated)
NbF₄gas(Calculated)(Calculated)
NbF₅gas(Calculated)(Calculated)

Note: Specific calculated values for gaseous NbF₃ were not explicitly detailed in the primary source but were part of the overall thermodynamic model development[1].

Computational Methodology

The theoretical investigation of the gaseous niobium fluoride species, including NbF₃, was performed using state-of-the-art computational chemistry methods. Understanding the protocol is crucial for interpreting the validity and accuracy of the theoretical data.

Density Functional Theory (DFT) Calculations

The molecular parameters for the gaseous niobium fluorides (NbF, NbF₂, NbF₃, NbF₄, NbF₅, and its polymers) were predicted using Density Functional Theory (DFT)[1]. The general workflow for such a theoretical investigation is outlined below.

DFT_Workflow cluster_setup Computational Setup cluster_calc Calculation Steps cluster_analysis Data Analysis mol_structure Initial Molecular Structure of NbF₃ functional Selection of DFT Functional mol_structure->functional basis_set Selection of Basis Set functional->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single-Point Energy Calculation freq_calc->energy_calc Confirmation of Minimum Energy Structure thermo_props Calculation of Thermodynamic Properties (Enthalpy, Entropy) energy_calc->thermo_props Electronic Energy & Vibrational Frequencies stability_analysis Stability Analysis thermo_props->stability_analysis

A generalized workflow for the DFT calculation of molecular properties.

Key Steps in the Computational Protocol:

  • Geometry Optimization: The initial step involves finding the lowest energy (most stable) three-dimensional arrangement of atoms in the NbF₃ molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

  • Vibrational Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. This is essential for two reasons:

    • It confirms that the optimized structure is a true minimum (no imaginary frequencies).

    • The frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.

  • Single-Point Energy Calculation: A more accurate calculation of the electronic energy is often performed on the optimized geometry using a higher level of theory or a larger basis set.

  • Calculation of Thermodynamic Properties: The electronic energy and the results from the frequency calculation (vibrational, rotational, and translational contributions) are combined using principles of statistical mechanics to determine thermodynamic properties like enthalpy and entropy at a given temperature[1].

While the specific DFT functional and basis set used for the NbF₃ calculations in the primary study are not detailed, common choices for transition metal-containing molecules include hybrid functionals like B3LYP or range-separated functionals, paired with basis sets that include effective core potentials for the heavy niobium atom and polarization functions for all atoms.

Predicted Stability and Decomposition

The thermodynamic data suggest that solid NbF₃ is a stable compound under standard conditions, as indicated by its large negative enthalpy of formation[1]. However, its stability relative to other niobium fluorides and its potential decomposition pathways are critical for practical applications.

The niobium-fluorine system is complex, with multiple stable oxidation states for niobium (+2, +3, +4, +5). The relative stability of these species is dependent on temperature and the partial pressure of fluorine.

Decomposition_Pathway cluster_products Potential Decomposition Products NbF3 NbF₃ NbF4 NbF₄ NbF3->NbF4 + F₂ Nb Nb (s) NbF3->Nb - F₂ NbF5 NbF₅ NbF4->NbF5 + F₂

Possible reaction pathways for NbF₃ involving changes in oxidation state.

Theoretical models suggest that NbF₃, like many intermediate-valent halides, may be susceptible to disproportionation, particularly at elevated temperatures. A possible disproportionation reaction is:

2 NbF₃(s) → NbF₂(s) + NbF₄(s)

The spontaneity of this and other potential decomposition or oxidation reactions can be evaluated by calculating the Gibbs free energy change (ΔG) for the specific reaction under the conditions of interest. A negative ΔG would indicate a spontaneous process. The comprehensive thermodynamic model of the Nb-F system allows for such calculations and the prediction of the stable phases under various conditions[1][2].

Conclusion

Theoretical studies, primarily through DFT calculations and thermodynamic modeling, have provided the most detailed insights currently available into the stability of this compound. The data indicate that solid NbF₃ is a thermodynamically stable compound. The computational methodologies employed allow for the prediction of its properties and its behavior within the broader niobium-fluorine system. For professionals in materials science and chemical synthesis, these theoretical findings offer a foundational understanding of NbF₃ and can guide future experimental efforts to isolate, characterize, and utilize this compound. Further dedicated computational studies focusing on the electronic structure and bonding in NbF₃ would be beneficial to provide a more complete picture of its chemical reactivity and potential applications.

References

Niobium Trifluoride (CAS No. 15195-53-6): A Review of Available Technical Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for Niobium Trifluoride (NbF₃), CAS number 15195-53-6. Despite a comprehensive search of scientific literature, it is important to note that detailed experimental data and in-depth characterization of this compound are limited. Much of the available information on "niobium fluoride" pertains to the more extensively studied Niobium Pentafluoride (NbF₅).

Core Properties

This compound is identified as a blue crystalline solid.[1] Basic identifying information is summarized in the table below.

PropertyData
CAS Number 15195-53-6
Linear Formula NbF₃
Molecular Weight 149.902 g/mol
Appearance Blue Crystalline Solid
Density 4.2 g/cm³
Melting Point Data not available
Boiling Point Data not available

Quantitative data is sparse in publicly available literature. Critical values such as melting and boiling points have not been experimentally determined or reported in the sources reviewed.

Synthesis

A potential route for the synthesis of this compound is through the disproportionation of Niobium Tetrafluoride (NbF₄) at elevated temperatures.

Disproportionation of Niobium Tetrafluoride

The thermal decomposition of Niobium Tetrafluoride at 350 °C yields Niobium Pentafluoride (NbF₅) and this compound (NbF₃).

Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

Experimental Workflow Diagram

G Synthesis of NbF₃ via Disproportionation cluster_0 Preparation and Reaction cluster_1 Product Separation A Place NbF₄ in a reaction vessel B Heat to 350 °C under vacuum A->B C NbF₄ disproportionates B->C D NbF₅ sublimes as a volatile gas C->D E NbF₃ remains as a solid residue C->E F Collect NbF₅ in a cold trap D->F G Isolate solid NbF₃ E->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

A detailed, validated experimental protocol for this specific reaction is not available in the reviewed literature. The following is a generalized procedure based on common laboratory practices for solid-state reactions under vacuum.

  • Preparation: A sample of Niobium Tetrafluoride (NbF₄) is placed in a quartz or other suitable inert reaction tube.

  • Apparatus Setup: The reaction tube is connected to a vacuum line equipped with a cold trap (e.g., cooled with liquid nitrogen) to collect the volatile product.

  • Reaction Conditions: The reaction tube containing the NbF₄ is heated to 350 °C in a tube furnace. The system is maintained under a dynamic vacuum to facilitate the removal of the gaseous NbF₅ as it forms.

  • Product Collection: The volatile Niobium Pentafluoride (NbF₅) sublimes and is collected in the cold trap.

  • Isolation of NbF₃: The non-volatile, solid residue remaining in the reaction tube is this compound (NbF₃).

  • Purification and Characterization: The resulting NbF₃ would require characterization by techniques such as X-ray diffraction (XRD) to confirm its crystal structure and purity, and elemental analysis to verify its stoichiometry.

Crystal Structure

Detailed crystallographic data for this compound, such as its space group and lattice parameters, are not available in the reviewed literature. While some sources refer to a prototypical crystal structure for this compound, specific experimental data has not been published.[1]

Handling and Safety

Specific safety data for this compound is limited. However, based on the safety information for other niobium fluorides, such as Niobium Pentafluoride, the following precautions should be taken.[2][3][4][5]

  • Handling: Handle under a dry, inert atmosphere (e.g., argon or nitrogen) as niobium fluorides are moisture-sensitive.[2][3] Avoid contact with skin and eyes, and do not breathe dust.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][4][5] A dust respirator or mask is recommended when handling the powder.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water/moisture, strong bases, and oxidizing agents.[2][3] Do not store in glass containers.[2]

Logical Relationship of Safety Precautions

G Safety Precautions for Handling Niobium Fluorides cluster_0 Chemical Properties cluster_1 Handling Procedures cluster_2 Personal Protective Equipment cluster_3 Storage A Moisture Sensitive C Handle under inert gas A->C G Tightly sealed container A->G H Cool, dry, well-ventilated area A->H B Corrosive/Toxic D Avoid contact and inhalation B->D I Store away from incompatibles B->I E Gloves, Goggles, Lab Coat D->E F Dust Respirator D->F

Caption: Interrelation of safety measures for niobium fluorides.

Applications and Further Research

Specific applications for this compound are not well-documented. Research cited for "Niobium Fluoride" often refers to Niobium Pentafluoride, which is used as a catalyst in organic synthesis and in the production of optical coatings. Given the limited data available for NbF₃, further fundamental research is required to determine its physical and chemical properties, establish reliable synthesis and purification protocols, and explore its potential applications.

References

Niobium(III) Fluoride (NbF₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium(III) fluoride (NbF₃) is an inorganic compound of significant interest within the scientific community due to its unique electronic and structural properties. As a member of the niobium halide family, it presents potential applications in catalysis, materials science, and as a precursor for the synthesis of other niobium-containing compounds. This technical guide provides a detailed overview of the known physical and chemical properties of NbF₃, including its synthesis, crystal structure, and reactivity. The information is compiled from available literature and theoretical data to serve as a valuable resource for professionals in research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Niobium(III) Fluoride (NbF₃)

PropertyValueCitation(s)
Formula NbF₃[1][2]
Formula Weight 149.902 g/mol [1][2]
Appearance Blue crystalline solid[1][2]
Color Blue[1][2]
Density 4200 kg/m ³ (4.2 g/cm³)[1][2]
Melting Point Not experimentally determined[1][2]
Boiling Point Not experimentally determined[1][2]
Crystal Structure Cubic (theoretically predicted)[3]
Space Group Pm-3m (theoretically predicted)[3]
Lattice Parameter (a) ~4.20 Å (theoretically predicted)[3]
Solubility Insoluble in water.[4]
Oxidation State of Nb +3[1][2]

Synthesis of Niobium(III) Fluoride

The synthesis of pure Niobium(III) fluoride has been approached through a couple of primary methods, although detailed experimental protocols are not extensively published.

Disproportionation of Niobium(IV) Fluoride (NbF₄)

One of the key methods for preparing NbF₃ is through the thermal disproportionation of Niobium(IV) fluoride (NbF₄). When heated under vacuum at temperatures above 623 K (350 °C), NbF₄ decomposes to yield solid NbF₃ and gaseous Niobium(V) fluoride (NbF₅).

Reaction: 2 NbF₄(s) → NbF₃(s) + NbF₅(g)

Experimental Protocol: A detailed experimental protocol for this specific reaction is not readily available in the reviewed literature. However, based on the principles of solid-state reactions under vacuum, a general procedure can be outlined:

  • Starting Material: High-purity Niobium(IV) fluoride (NbF₄) is required.

  • Apparatus: A vacuum furnace equipped with a temperature controller and a system for collecting the volatile product (NbF₅). The reaction vessel should be made of a material inert to fluoride compounds at high temperatures, such as a sealed niobium or platinum tube.

  • Procedure: a. The NbF₄ is placed in the reaction vessel. b. The system is evacuated to a high vacuum to remove air and moisture. c. The furnace is heated to a temperature above 350 °C. The optimal temperature and reaction time would need to be determined empirically to ensure complete disproportionation and to facilitate the removal of the gaseous NbF₅. d. The volatile NbF₅ is collected in a cooled part of the apparatus, leaving behind the solid NbF₃. e. The furnace is cooled down to room temperature under vacuum before the NbF₃ product is retrieved in an inert atmosphere to prevent reaction with air and moisture.

Reaction of Niobium Hydride with Hydrogen Fluoride

An earlier reported synthesis involves the reaction of niobium hydride (NbH₀.₇) with aqueous hydrogen fluoride (HF) at elevated temperatures.

Reaction: NbH₀.₇(s) + 3 HF(aq) → NbF₃(s) + 2.35 H₂(g)

Experimental Protocol: A publication from 1955 describes the preparation of NbF₃ by reacting NbH₀.₇ with aqueous HF at 843 K (570 °C).[5] Specific details of the experimental setup are not extensively documented in recent literature.

Chemical Reactivity and Stability

Niobium(III) fluoride is expected to be a reactive compound, particularly towards oxygen and moisture, which is characteristic of lower oxidation state transition metal halides.

  • Reactivity with Air and Water: Niobium metal itself is protected by a thin oxide layer and does not react with air or water under normal conditions.[2][6] However, lower valent halides like NbF₃ are generally sensitive to moisture and air. It is anticipated that NbF₃ would hydrolyze in the presence of water and oxidize in the air, likely forming niobium oxides or oxyfluorides.

  • Reactivity with Acids and Bases: Niobium metal is resistant to most acids at room temperature but dissolves in hydrofluoric acid (HF).[2][6] The reactivity of NbF₃ with acids and bases has not been specifically documented. It is likely to react with strong acids and bases.

  • Thermal Stability: The disproportionation of NbF₄ to NbF₃ and NbF₅ above 350 °C suggests that NbF₃ is thermally stable up to at least this temperature under vacuum.

Crystal Structure

While a definitive experimental crystal structure of NbF₃ is not widely available, theoretical calculations based on density functional theory (DFT) from the Materials Project provide a predicted structure.

  • Crystal System: Cubic

  • Space Group: Pm-3m (No. 221)

  • Lattice Parameter: a ≈ 4.20 Å

  • Structure Description: The predicted structure is isostructural with α-Rhenium trioxide (ReO₃). It consists of a three-dimensional network of corner-sharing NbF₆ octahedra. The niobium atom is at the center of the unit cell, and the fluorine atoms are at the centers of the edges. In this arrangement, the Nb³⁺ ion is coordinated to six F⁻ ions, and each F⁻ ion is linearly coordinated to two Nb³⁺ ions.[3]

Logical Relationships in Niobium Fluoride Chemistry

The following diagram illustrates the relationship between different niobium fluorides and a potential synthesis pathway for NbF₃.

Niobium_Fluorides NbF5 Niobium(V) Fluoride (NbF₅) NbF4 Niobium(IV) Fluoride (NbF₄) NbF5->NbF4 Reduction with Nb or Si NbF4->NbF5 Disproportionation product NbF3 Niobium(III) Fluoride (NbF₃) NbF4->NbF3 Disproportionation (>350°C, vacuum) Nb Niobium Metal (Nb) Nb->NbF4 Si Silicon (Si) Si->NbF4

Caption: Synthesis pathway for NbF₃ via disproportionation of NbF₄.

Conclusion

Niobium(III) fluoride is a compound with interesting, yet not fully experimentally characterized, properties. This guide summarizes the current state of knowledge regarding its physical and chemical characteristics. While theoretical data provides valuable insights into its structure, further experimental investigation is required to fully elucidate its properties, such as its melting and boiling points, and to develop detailed and optimized synthesis protocols. Such research will be crucial for unlocking the potential applications of NbF₃ in various fields of science and technology. Professionals working with this compound should exercise caution due to its likely sensitivity to air and moisture.

References

Niobium Trifluoride: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niobium trifluoride (NbF₃), a lesser-known halide of niobium, presents a unique profile in the landscape of inorganic chemistry. This technical whitepaper provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its discovery, synthesis, and physicochemical properties. While research on NbF₃ has been less extensive compared to its higher-valent counterparts like niobium pentafluoride, this document collates the available data to serve as a foundational resource for researchers and professionals in chemistry and materials science. The synthesis of this compound is primarily achieved through the thermal disproportionation of niobium tetrafluoride. This guide details the known experimental pathways and presents key quantitative data in a structured format.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader exploration of the niobium-fluorine system. While the discovery of the element niobium dates back to 1801 by Charles Hatchett, who initially named it columbium, the specific isolation and characterization of its various fluorides occurred over a longer timeline.[1] Early investigations into niobium chemistry were often complicated by its chemical similarity to tantalum.

The synthesis and characterization of this compound, in particular, are not marked by a singular discovery event but rather emerged from studies on the stability and reactivity of other niobium fluorides. A significant breakthrough in understanding the formation of NbF₃ came from the investigation of niobium tetrafluoride (NbF₄). It was observed that upon heating in a vacuum, NbF₄ undergoes disproportionation to yield niobium pentafluoride (NbF₅) and this compound.[1][2] This reaction remains the most cited method for the formation of this compound.

Synthesis of this compound

The primary route for the synthesis of this compound is the thermal decomposition of niobium tetrafluoride (NbF₄). This process involves heating NbF₄ in a vacuum, which causes it to disproportionate into NbF₅ and NbF₃.

Synthesis of the Precursor: Niobium Tetrafluoride (NbF₄)

Niobium tetrafluoride can be synthesized through the disproportionation of niobium hemitrifluoride (Nb₂F₅) at elevated temperatures. The synthesis is typically carried out in a sealed niobium tube to prevent contamination.

Disproportionation of Niobium Tetrafluoride to this compound

Niobium tetrafluoride is stable in a vacuum at temperatures between 275 °C and 325 °C.[1][2] However, when heated to 350 °C, it rapidly disproportionates to form niobium pentafluoride and this compound.[1][2] The reaction is as follows:

2NbF₄(s) → NbF₅(g) + NbF₃(s)[1][2]

This method allows for the separation of the volatile NbF₅ from the solid NbF₃.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of pure this compound are not extensively published, the following represents a generalized procedure based on the disproportionation of niobium tetrafluoride.

Synthesis of Niobium Tetrafluoride (Precursor)

  • Starting Materials: Niobium metal and niobium pentafluoride.

  • Apparatus: A sealed niobium ampoule.

  • Procedure:

    • A stoichiometric mixture of niobium metal and niobium pentafluoride is placed in a niobium ampoule.

    • The ampoule is sealed under vacuum.

    • The sealed ampoule is heated to 1073 K at a controlled rate (e.g., 16 K/h) and held at this temperature for an extended period (e.g., two days) to allow for the formation of Nb₂F₅.

    • The subsequent disproportionation of Nb₂F₅ during the process can yield NbF₄.

Synthesis of this compound via Disproportionation

  • Starting Material: Niobium tetrafluoride (NbF₄).

  • Apparatus: A vacuum furnace or a sealed tube furnace.

  • Procedure:

    • Niobium tetrafluoride is placed in a suitable container (e.g., a platinum or nickel boat) within a vacuum furnace.

    • The system is evacuated to a high vacuum.

    • The temperature is raised to 350 °C.

    • The disproportionation reaction occurs, with the more volatile niobium pentafluoride being removed from the reaction zone, leaving behind the solid this compound.

    • The system is then cooled to room temperature under vacuum before the product is collected in an inert atmosphere to prevent reaction with moisture.

Physicochemical Properties of this compound

The available quantitative data for this compound is summarized in the table below. It is important to note that some properties, such as melting and boiling points, are not well-documented in the literature.

PropertyValueReference
Chemical Formula NbF₃[3]
CAS Registry Number 15195-53-6[3][4]
Formula Weight 149.902 g/mol [3]
Appearance Blue crystalline solid[3]
Density 4200 kg m⁻³ (4.2 g/cm³)[3]
Oxidation State of Niobium +3[3]

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process that relies on the thermal decomposition of its precursor. The logical workflow for its formation can be visualized as a reaction pathway.

Synthesis_Pathway Nb2F5 Niobium Hemipentafluoride (Nb₂F₅) NbF4 Niobium Tetrafluoride (NbF₄) Nb2F5->NbF4 Disproportionation (1273 K) NbF3 This compound (NbF₃) NbF4->NbF3 Disproportionation (350 °C) NbF5 Niobium Pentafluoride (NbF₅) NbF4->NbF5

Synthesis pathway for this compound.

Conclusion and Future Outlook

This compound remains a relatively understudied inorganic compound. The primary route to its synthesis, the disproportionation of niobium tetrafluoride, is established, but detailed characterization and exploration of its reactivity are limited in the available literature. For researchers and professionals in drug development, while direct applications of NbF₃ are not immediately apparent, a thorough understanding of the fundamental chemistry of niobium and its compounds can inform the design of novel catalysts and reagents. Future research efforts could focus on developing direct synthesis routes to obtain high-purity this compound, which would enable a more comprehensive characterization of its structural, electronic, and reactive properties. Such studies would be invaluable in completing the chemical landscape of the niobium-fluorine system and could potentially unveil new applications for this intriguing compound.

References

Unveiling the Geometry of Niobium Trifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Niobium Trifluoride (NbF₃): A Comprehensive Analysis of its Molecular Geometry for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular geometry of this compound (NbF₃), a compound of increasing interest in various scientific domains. This document synthesizes theoretical predictions and available experimental data to offer a clear understanding of its structural characteristics.

Executive Summary

This compound is a blue crystalline solid.[1][2] While its solid-state structure is well-characterized, the geometry of the discrete, gaseous NbF₃ molecule is primarily understood through computational and theoretical models. Quantum-chemical calculations predict a trigonal planar geometry for the isolated NbF₃ molecule.[3] This structure is analogous to that of boron trifluoride (BF₃), a well-studied compound that also exhibits a trigonal planar arrangement as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

Theoretical Molecular Geometry

The predicted molecular geometry of this compound is trigonal planar. This prediction is rooted in the VSEPR theory, which posits that electron pairs in the valence shell of a central atom will arrange themselves to minimize repulsion.

In the case of NbF₃, the niobium atom is the central atom bonded to three fluorine atoms. Niobium is in group 5 of the periodic table, and in its +3 oxidation state, as in NbF₃, it has two valence electrons remaining after forming single bonds with the three fluorine atoms. These two electrons form a lone pair. However, for a simple AX₃E₁ system (where A is the central atom, X are the bonding atoms, and E is a lone pair), VSEPR theory would predict a trigonal pyramidal shape. The prediction of a trigonal planar structure from quantum-chemical calculations suggests that the bonding in molecular NbF₃ is more complex and may involve delocalization of the niobium valence electrons.

For the analogous and well-documented boron trifluoride (BF₃), the central boron atom has three valence electrons, all of which are involved in bonding with the three fluorine atoms, resulting in an AX₃ system with no lone pairs and a trigonal planar geometry with F-B-F bond angles of 120°.[4][5][6][7][8] The prediction for molecular NbF₃ aligns with this high-symmetry structure.[3]

Logical Relationship for VSEPR Prediction of an AX₃ Molecule

VSEPR_AX3 start Central Atom (A) with 3 Bonding Pairs (X) and 0 Lone Pairs (E) repulsion Electron pairs arrange to maximize distance and minimize repulsion start->repulsion geometry Trigonal Planar Electron Geometry repulsion->geometry shape Trigonal Planar Molecular Shape geometry->shape angle Bond Angles of 120° shape->angle

Caption: VSEPR theory workflow for an AX₃ molecule, predicting a trigonal planar geometry.

Solid-State Structure

In its solid, crystalline form, this compound adopts a cubic Rhenium trioxide (ReO₃) type structure.[3] This is a three-dimensional network structure and does not represent the geometry of an individual NbF₃ molecule. In this lattice, each niobium atom is octahedrally coordinated to six fluorine atoms, and each fluorine atom is bonded to two niobium atoms.

Quantitative Data Summary

The following table summarizes the available structural and physical property data for this compound. It is important to distinguish between the properties of the predicted molecular form and the experimentally determined solid state.

PropertyPredicted Molecular NbF₃Solid-State NbF₃
Molecular Geometry Trigonal Planar[3]Not applicable
Bond Angles (F-Nb-F) 120° (theoretical)90° and 180° (in NbF₆ octahedra)
Crystal Structure Not applicableCubic (ReO₃ type)[3]
Appearance Not applicableBlue Crystalline Solid[1][2]
Density Not applicable4.2 g/cm³[2]
Oxidation State of Nb +3[1]+3[1]

Experimental Protocols

General Protocol for Gas Electron Diffraction (GED)
  • Sample Preparation: A sample of solid NbF₃ is heated in a vacuum to produce a gaseous molecular beam. The temperature must be sufficient to vaporize the compound without causing decomposition.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. This scattering creates a diffraction pattern of concentric rings due to the regular arrangement of atoms within the molecules.

  • Data Collection: The diffraction pattern is recorded on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models.

  • Structure Refinement: The geometric parameters of the theoretical model (bond lengths, bond angles) are refined using a least-squares fitting procedure to obtain the best possible match with the experimental data. This process yields the equilibrium geometry of the molecule in the gas phase.

Experimental Workflow for GED

GED_Workflow cluster_prep Sample Preparation cluster_experiment Diffraction Experiment cluster_analysis Data Analysis & Refinement solid_NbF3 Solid NbF3 heating Heating in Vacuum solid_NbF3->heating gas_beam Gaseous NbF3 Beam heating->gas_beam e_beam High-Energy Electron Beam interaction Scattering Event e_beam->interaction diff_pattern Concentric Ring Diffraction Pattern interaction->diff_pattern detector Pattern Recording (Detector) diff_pattern->detector intensity_curve Experimental Intensity Curve detector->intensity_curve refinement Least-Squares Fitting intensity_curve->refinement theor_model Theoretical Molecular Model theor_model->refinement final_structure Determination of Molecular Geometry (Bond Lengths, Angles) refinement->final_structure

Caption: A generalized workflow for determining molecular geometry using Gas Electron Diffraction.

Conclusion

The molecular geometry of this compound is predicted to be trigonal planar based on quantum-chemical calculations. This structure features the niobium atom at the center of an equilateral triangle formed by the three fluorine atoms, with theoretical F-Nb-F bond angles of 120°. It is crucial to differentiate this predicted molecular structure from the experimentally determined cubic crystal lattice of solid NbF₃. Further experimental investigation, such as through gas electron diffraction, would be invaluable to empirically confirm the theoretical model of molecular NbF₃.

References

Niobium Trifluoride: An In-Depth Technical Guide to its Oxidation State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium, a transition metal with atomic number 41, exhibits a range of oxidation states, with +5 being the most common and stable. However, lower oxidation states, such as +3 and +4, are also accessible and play a crucial role in the synthesis of novel niobium-based materials with interesting electronic and magnetic properties. Niobium trifluoride (NbF₃) is a binary halide where niobium is formally in the +3 oxidation state.[1] Understanding the synthesis, characterization, and electronic structure of NbF₃ is fundamental for its potential applications in catalysis, materials science, and as a precursor for other niobium compounds. This technical guide provides a comprehensive overview of the oxidation state of niobium in this compound, supported by theoretical principles and data from related compounds.

Synthesis of this compound

The synthesis of pure this compound is not straightforward and often involves multi-step procedures under controlled conditions. A common route to NbF₃ is through the disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures.[2]

Experimental Protocol: Synthesis of Niobium Tetrafluoride (Precursor)

A detailed experimental protocol for the synthesis of the precursor, niobium tetrafluoride, is crucial. One established method involves the high-temperature reaction of niobium pentoxide (Nb₂O₅) or other niobium sources with a fluorinating agent.

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Anhydrous hydrogen fluoride (HF) or a solid fluorinating agent

  • High-purity niobium metal (for reduction, if necessary)

  • Inert gas (e.g., Argon)

Procedure:

  • The starting niobium material is placed in a suitable reaction vessel, often a tube furnace made of a material resistant to fluoride corrosion at high temperatures, such as nickel or monel.

  • The system is purged with an inert gas to remove air and moisture.

  • A stream of anhydrous hydrogen fluoride gas is passed over the heated niobium precursor. The reaction temperature is typically in the range of 250-400°C.

  • Alternatively, a solid-state reaction can be performed by mixing the niobium precursor with a solid fluorinating agent and heating the mixture in a sealed, evacuated container.

  • The resulting niobium tetrafluoride is a dark, crystalline solid.

Experimental Protocol: Disproportionation to this compound

Procedure:

  • The synthesized niobium tetrafluoride is placed in a vacuum-sealed quartz tube.

  • The tube is heated to a temperature of 350°C.[2]

  • At this temperature, NbF₄ disproportionates into niobium pentafluoride (NbF₅) and this compound (NbF₃) according to the following reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

  • Niobium pentafluoride is volatile and can be removed as a gas, leaving behind the solid, blue-colored this compound.[1]

  • Purification of NbF₃ may require careful sublimation of the more volatile NbF₅ away from the product.

Determination of the Niobium +3 Oxidation State

The +3 oxidation state of niobium in NbF₃ is determined through a combination of theoretical considerations and experimental characterization techniques.

Electronic Configuration

A neutral niobium atom has the electron configuration [Kr] 4d⁴ 5s¹. In the +3 oxidation state, niobium loses three electrons, resulting in the electron configuration [Kr] 4d². The presence of two unpaired electrons in the 4d orbitals is a key characteristic of the Nb³⁺ ion.

X-ray Photoelectron Spectroscopy (XPS)
Magnetic Susceptibility

The presence of unpaired electrons in the d-orbitals of the Nb³⁺ ion suggests that this compound should be a paramagnetic compound. Magnetic susceptibility measurements can confirm this property. Paramagnetic materials are attracted to an external magnetic field, and the magnitude of this attraction is related to the number of unpaired electrons. While a specific magnetic susceptibility value for NbF₃ is not widely reported, the expected paramagnetic behavior is a strong indicator of an open-shell d-electron configuration, consistent with the +3 oxidation state.

Computational Studies

Density Functional Theory (DFT) calculations have been used to investigate the electronic structure of cubic NbF₃. These studies show a more localized electron density around the niobium atoms compared to niobium oxyfluorides, which is consistent with the higher ionicity of the Nb-F bond.[3] This theoretical approach supports the description of niobium being in a distinct cationic state.

Quantitative Data Summary

Due to the limited availability of experimental data for this compound in the published literature, the following table includes both established and theoretically predicted values.

PropertyValueMethod/Reference
Formula NbF₃[1]
Color Blue[1]
Appearance Crystalline Solid[1]
Oxidation State of Nb +3[1]
Electron Configuration [Kr] 4d²Theoretical
Magnetic Property Paramagnetic (Predicted)Theoretical, based on electron configuration
Nb 3d₅/₂ Binding Energy ~204-206 eV (Estimated)Estimated from data for Nb(0) and Nb(V) compounds

Logical Workflow for Oxidation State Determination

The following diagram illustrates the logical workflow for the synthesis and determination of the oxidation state of niobium in this compound.

OxidationStateDetermination cluster_synthesis Synthesis cluster_characterization Characterization & Analysis Nb2O5 Nb₂O₅ (Starting Material) NbF4_synthesis Synthesis of NbF₄ (Precursor) Nb2O5->NbF4_synthesis HF Anhydrous HF HF->NbF4_synthesis NbF4 NbF₄ (Dark Solid) NbF4_synthesis->NbF4 NbF3_synthesis Disproportionation of NbF₄ at 350°C NbF4->NbF3_synthesis NbF3 NbF₃ (Blue Solid) NbF3_synthesis->NbF3 NbF5 NbF₅ (Volatile Byproduct) NbF3_synthesis->NbF5 XPS X-ray Photoelectron Spectroscopy (XPS) NbF3->XPS MagSus Magnetic Susceptibility Measurement NbF3->MagSus DFT Density Functional Theory (DFT) NbF3->DFT XPS_result Nb 3d Binding Energy (Confirms Oxidation State) XPS->XPS_result MagSus_result Paramagnetism (Indicates Unpaired d-electrons) MagSus->MagSus_result DFT_result Electron Density (Supports Ionic Model) DFT->DFT_result Conclusion Conclusion: Niobium Oxidation State is +3 XPS_result->Conclusion MagSus_result->Conclusion DFT_result->Conclusion

References

A Comprehensive Technical Guide to the Thermodynamic Properties of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data available for niobium trifluoride (NbF₃). The information is compiled from a critical evaluation of experimental data and computational modeling, offering a valuable resource for professionals in research and development.

Thermodynamic Data of this compound

The thermodynamic properties of solid this compound have been assessed by coupling density functional theory (DFT) with the CALPHAD (Calculation of Phase Diagrams) approach.[1][2] The following table summarizes the key thermodynamic parameters for crystalline NbF₃ at standard conditions (298.15 K).[1]

PropertySymbolValueUnits
Standard Enthalpy of FormationΔfH⁰(298)-1176.91kJ·mol⁻¹
Standard EntropyS⁰(298)110.74J·K⁻¹·mol⁻¹
Heat Capacity (298.15-352 K)Cₚ39.579 + 0.1718·TJ·K⁻¹·mol⁻¹
Heat Capacity (352-3500 K)Cₚ99.801 + 0.0017·TJ·K⁻¹·mol⁻¹

Experimental Protocols for Synthesis

This compound, a dark-blue crystalline substance, has been synthesized via several methods since its first preparation in 1955.[1] The two primary experimental routes for obtaining NbF₃ are detailed below.

Synthesis from Niobium Hydride and Hydrofluoric Acid

The inaugural synthesis of this compound was achieved by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid (HF) at an elevated temperature.[1]

Experimental Workflow:

reactant1 Niobium Hydride (NbH₀.₇) reactor Reaction at 843 K reactant1->reactor reactant2 Aqueous Hydrofluoric Acid (HF) reactant2->reactor product This compound (NbF₃) reactor->product

Caption: Synthesis of NbF₃ from Niobium Hydride.

Synthesis via Disproportionation of Niobium Tetrafluoride

A more common laboratory-scale synthesis involves the thermal disproportionation of niobium tetrafluoride (NbF₄).[3][4] When heated in a vacuum, NbF₄ is stable between 275 °C and 325 °C.[3][4] However, at 350 °C, it rapidly disproportionates to yield niobium pentafluoride (NbF₅) and this compound (NbF₃).[3][4]

Reaction: 2NbF₄(s) → NbF₅(g) + NbF₃(s)[3][4]

Experimental Workflow:

start Niobium Tetrafluoride (NbF₄) heating Heat to 350 °C in vacuum start->heating separation Separation of Products heating->separation product1 Niobium Pentafluoride (NbF₅) (gaseous) separation->product1 Volatilization product2 This compound (NbF₃) (solid) separation->product2 Solid Residue

Caption: Synthesis of NbF₃ via Disproportionation.

References

Niobium Trifluoride Phase Transitions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental data on the phase transitions of pure Niobium Trifluoride (NbF₃) is notably scarce in current scientific literature. This guide consolidates the available theoretical predictions and thermodynamic data for NbF₃. To provide a comprehensive overview, it also draws analogies from experimentally observed phase transitions in structurally related niobium compounds and other relevant materials. The experimental protocols detailed herein are based on established methodologies for studying phase transitions in similar inorganic fluorides and should be considered as a framework for future investigations into NbF₃.

Introduction to this compound (NbF₃)

This compound is a blue crystalline solid with the chemical formula NbF₃.[1][2] While its synthesis was reported in 1955 by reacting niobium hydride (NbH₀.₇) with aqueous hydrofluoric acid at 843 K, detailed modern synthesis protocols and comprehensive characterization of its physical properties, particularly regarding phase transitions, remain limited.[3] Theoretical studies are currently the primary source of information regarding its structural and thermodynamic properties.

Thermodynamic Properties and Predicted Crystal Structure

Thermodynamic assessments combining density functional theory (DFT) and CALPHAD (Calculation of Phase Diagrams) methods have provided valuable theoretical data on the stability of solid NbF₃. These calculations are essential for understanding its behavior within the broader niobium-fluorine system.[3][4]

Table 1: Theoretical Thermodynamic Data for Solid this compound

PropertyValueUnitsReference
Standard Enthalpy of Formation (ΔfH⁰(298))-1176.91kJ·mol⁻¹[3]
Standard Entropy (S⁰(298))110.74J·K⁻¹·mol⁻¹[3]
Heat Capacity (Cp)39.579 + 0.1718·TJ·K⁻¹·mol⁻¹[3]
Density4200kg·m⁻³[1]

Note: The heat capacity is given as a temperature-dependent function for the range of 298.15-352 K.

Recent ab initio calculations have explored the crystal structure of niobium oxyfluorides and, by extension, NbF₃. These studies predict that while a cubic ReO₃-type structure is a possibility, the most stable phase for NbF₃ under ambient conditions is likely a rhombohedrally distorted structure .[5][6] This prediction is significant as it suggests that NbF₃ may undergo a pressure-induced phase transition from a higher-symmetry cubic phase to a lower-symmetry rhombohedral phase, a phenomenon observed experimentally in related compounds.[5][6]

Potential Phase Transitions in this compound

While direct experimental evidence for phase transitions in NbF₃ is lacking, analogies can be drawn from related compounds, particularly those with ReO₃-type structures, which consist of a network of corner-sharing octahedra.

Pressure-Induced Cubic to Rhombohedral Transition

Theoretical studies on the NbO₂₋ₓF₁₊ₓ system predict that compositions close to NbF₃ are expected to have a rhombohedral symmetry even at ambient pressure.[5] However, it is plausible that a cubic phase could be stabilized under certain conditions (e.g., high temperature or as a metastable phase). If a cubic phase of NbF₃ were to exist, it would be expected to undergo a pressure-induced transition to a more stable rhombohedral phase. This type of transition is driven by the tilting and rotation of the NbF₆ octahedra to achieve a more compact packing under pressure.[5]

The diagram below illustrates the logical relationship between a hypothetical cubic phase and the predicted stable rhombohedral phase of NbF₃ under the influence of pressure.

G Cubic Hypothetical Cubic Phase (Pm-3m) Rhombohedral Predicted Stable Rhombohedral Phase (R-3c) Cubic->Rhombohedral Increasing Pressure Rhombohedral->Cubic Pressure Release (Reversible?)

Caption: Predicted pressure-induced phase transition in NbF₃.

This transition is analogous to the experimentally observed pressure-induced phase transitions in ReO₃ and various niobium oxyfluorides.[5][7][8] The transition pressure for such a change in NbF₃ is theoretically predicted to be relatively low.[5][6]

Proposed Experimental Protocols for Investigating NbF₃ Phase Transitions

To validate theoretical predictions and characterize the phase transitions of NbF₃, a systematic experimental approach is required. The following protocols are based on standard techniques for high-pressure solid-state physics and chemistry.

Synthesis of High-Purity this compound

Given the reactivity of niobium fluorides, synthesis must be conducted under inert and anhydrous conditions. A potential modern approach could be the fluorination of high-purity niobium metal powder using a controlled flow of fluorine gas diluted with an inert gas (e.g., argon or nitrogen) at elevated temperatures.

Experimental Workflow for Synthesis:

  • Apparatus: A tube furnace with a corrosion-resistant inner tube (e.g., Monel or alumina) connected to a gas handling system for precise control of F₂/Ar mixtures.

  • Starting Material: High-purity niobium metal powder or foil.

  • Procedure: a. The niobium metal is placed in a suitable boat (e.g., nickel or alumina) inside the furnace tube. b. The system is purged with high-purity argon to remove air and moisture. c. The furnace is heated to a predetermined temperature (e.g., 200-400 °C). d. A dilute mixture of F₂ in Ar is passed over the niobium metal. The reaction temperature and F₂ concentration would need to be optimized. e. The product, NbF₃, is collected in a cooler part of the reaction tube or in a collection vessel.

  • Characterization: The synthesized powder should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and purity.

High-Pressure Phase Transition Studies

The use of a diamond anvil cell (DAC) coupled with in situ characterization techniques is the standard method for investigating pressure-induced phase transitions.

Experimental Workflow for High-Pressure Studies:

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 In Situ Characterization cluster_3 Data Analysis Load_DAC Load NbF₃ powder into Diamond Anvil Cell (DAC) Add_PM Add pressure-transmitting medium (e.g., silicone oil, neon) Load_DAC->Add_PM Add_Ruby Add ruby chip for pressure calibration Add_PM->Add_Ruby Mount_DAC Mount DAC on beamline/ microscope stage Add_Ruby->Mount_DAC Increase_P Incrementally increase pressure Mount_DAC->Increase_P Collect_Data Collect in situ data at each pressure point Increase_P->Collect_Data Collect_Data->Increase_P Repeat XRD Synchrotron X-ray Diffraction (for crystal structure) Collect_Data->XRD Raman Raman Spectroscopy (for vibrational modes) Collect_Data->Raman Analyze_XRD Analyze diffraction patterns (identify phases, determine lattice parameters) XRD->Analyze_XRD Analyze_Raman Analyze Raman spectra (identify new modes, peak shifts) Raman->Analyze_Raman

Caption: Workflow for high-pressure studies of NbF₃.

  • Sample Loading: A small amount of the synthesized NbF₃ powder is loaded into the gasket of a DAC. A pressure-transmitting medium (e.g., silicone oil for lower pressures or a noble gas like neon for higher, more hydrostatic pressures) is added to ensure uniform pressure distribution. A small ruby chip is also included for pressure calibration via ruby fluorescence spectroscopy.

  • In Situ Measurements: The DAC is placed in the path of a synchrotron X-ray beam for in situ X-ray diffraction measurements as the pressure is incrementally increased. This allows for the direct observation of changes in the crystal structure.

  • Complementary Techniques: In situ Raman spectroscopy can be used simultaneously or in separate experiments to probe changes in the vibrational modes of the NbF₆ octahedra, which are sensitive to structural distortions and phase transitions.

  • Data Analysis: The collected diffraction patterns are analyzed to identify new phases, determine their crystal structures, and calculate the equation of state (volume vs. pressure) for each phase. Changes in the Raman spectra (appearance of new peaks, splitting of existing peaks) provide complementary evidence for a phase transition.

Conclusion and Future Outlook

The study of phase transitions in this compound is an area ripe for experimental investigation. Current theoretical work provides a strong foundation, predicting a stable rhombohedral structure and suggesting the potential for pressure-induced phase transitions. The lack of experimental data presents a clear opportunity for researchers to make a significant contribution to the field of inorganic and materials chemistry. By employing modern synthesis techniques and advanced high-pressure characterization methods, the predicted phase behavior of NbF₃ can be experimentally verified, and its properties can be thoroughly characterized. Such studies would not only illuminate the fundamental physics and chemistry of this specific compound but also contribute to a broader understanding of structure-property relationships in the wider family of transition metal fluorides.

References

Unraveling the Crystalline Landscape of Niobium Trifluoride: A Technical Guide to a Material of Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – October 31, 2025 – In the intricate world of materials science and drug development, the precise atomic arrangement of a compound is paramount. This technical guide delves into the potential polymorphic landscape of niobium trifluoride (NbF₃), a material whose structural nuances remain largely unexplored. While experimentally confirmed polymorphs of NbF₃ have yet to be reported in scientific literature, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the known synthesis pathways, structural data of its precursors, and the theoretical framework for investigating its potential crystalline variations.

This compound, a blue crystalline solid, is known to be water-insoluble, making it a candidate for oxygen-sensitive applications.[1] Its synthesis is not a direct process, but rather a multi-step endeavor that begins with higher fluorides of niobium. Understanding the synthesis and the crystal structures of the precursors is crucial for controlling the potential crystalline form of the final NbF₃ product.

The Synthetic Pathway to this compound

The primary route to obtaining this compound involves the thermal disproportionation of niobium tetrafluoride (NbF₄). This reaction yields both this compound and the higher oxidation state niobium pentafluoride (NbF₅). The precursor, NbF₄, is itself synthesized from NbF₅. This synthetic relationship underscores the interconnectedness of niobium fluorides and suggests that the crystalline form of NbF₃ may be influenced by the conditions of both its formation and the synthesis of its precursors.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of NbF₅ cluster_step2 Step 2: Synthesis of NbF₄ cluster_step3 Step 3: Synthesis of NbF₃ Nb Niobium Metal NbF5 Niobium Pentafluoride (NbF₅) Nb->NbF5 Heat1 Heat F2 Fluorine Gas F2->NbF5 NbF4 Niobium Tetrafluoride (NbF₄) NbF5->NbF4 Heat2 Heat (300-350°C) Reducing_Agent Reducing Agent (e.g., Si, Nb powder) Reducing_Agent->NbF4 NbF4->NbF5 Disproportionation Byproduct NbF3 This compound (NbF₃) NbF4->NbF3 Heat3 Heat (350°C) Heat1->NbF5 Heat2->NbF4 Heat3->NbF3

Figure 1: Synthetic workflow for this compound.

Interconversion of Niobium Fluorides

The synthesis of NbF₃ is intrinsically linked to the chemistry of other niobium fluorides. The following diagram illustrates the key transformations involved in the formation of NbF₃ from its higher fluoride counterparts. This relationship highlights potential points of control for isolating different crystalline forms, should they exist.

NiobiumFluorideRelationships NbF5 Niobium Pentafluoride (NbF₅) Oxidation State: +5 NbF4 Niobium Tetrafluoride (NbF₄) Oxidation State: +4 NbF5->NbF4 Reduction (e.g., with Si or Nb) NbF4->NbF5 Disproportionation NbF3 This compound (NbF₃) Oxidation State: +3 NbF4->NbF3 Disproportionation

Figure 2: Relationship between key Niobium Fluorides.

Experimental Protocols

A detailed understanding of the experimental conditions is critical for reproducibility and for exploring the potential for polymorphic control.

Synthesis of Niobium Pentafluoride (NbF₅)

Niobium pentafluoride can be synthesized by the direct fluorination of niobium metal.

  • Reactants: Niobium metal sheets and elemental fluorine gas.

  • Apparatus: A tube furnace with a corundum boat to hold the niobium metal. The system should be connected to a Schlenk line for controlled introduction of fluorine and argon for purging.

  • Procedure:

    • Place niobium metal sheets in the corundum boat within the tube furnace.

    • Evacuate the system and purge with argon gas.

    • Introduce a stream of dilute elemental fluorine over the niobium metal.

    • Heat the furnace to 473 K to initiate the reaction: 2 Nb + 5 F₂ → 2 NbF₅.

    • The resulting NbF₅ can be purified by sublimation.

Synthesis of Niobium Tetrafluoride (NbF₄)

Niobium tetrafluoride is prepared by the reduction of niobium pentafluoride.

  • Reactants: Niobium pentafluoride (NbF₅) and a reducing agent such as silicon or niobium powder.

  • Apparatus: Sealed quartz tubes.

  • Procedure:

    • In a dry atmosphere, place a mixture of NbF₅ and the chosen reducing agent (e.g., Si powder) in a heavy-walled quartz tube.

    • Evacuate and seal the tube.

    • Heat the sealed tube to 300-350°C.

    • The reaction proceeds as follows: 4 NbF₅ + Si → 4 NbF₄ + SiF₄.

    • The product, NbF₄, is a black, nonvolatile, and highly hygroscopic solid.[2]

Synthesis of this compound (NbF₃)

This compound is obtained through the disproportionation of niobium tetrafluoride.

  • Reactant: Niobium tetrafluoride (NbF₄).

  • Apparatus: A vacuum-sealed system suitable for high-temperature reactions.

  • Procedure:

    • Heat NbF₄ in a vacuum at 350°C.

    • At this temperature, NbF₄ disproportionates to yield NbF₅ and NbF₃: 2 NbF₄ → NbF₅ + NbF₃.

    • The products can be separated based on their different volatilities.

Quantitative Data of Niobium Fluorides

While crystallographic data for NbF₃ remains elusive, the properties of its precursors are well-documented.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)
Niobium PentafluorideNbF₅MonoclinicC2/ma = 9.4863, b = 14.2969, c = 4.9892, β = 97.292°
Niobium TetrafluorideNbF₄TetragonalI4/mmma = 4.081, c = 8.162
This compoundNbF₃---

Table 1: Crystallographic and Physical Data for Niobium Fluorides and their Precursors. Note the absence of detailed crystallographic data for NbF₃.

The Quest for Potential Polymorphs of NbF₃: A Theoretical Perspective

The absence of experimentally identified polymorphs of NbF₃ does not preclude their existence. The synthesis of certain niobium oxyfluorides has been noted to result in structures that are the same as NbF₃, suggesting that slight variations in synthetic conditions, such as the presence of oxygen, could potentially lead to different crystalline arrangements.[2]

Computational materials science offers a powerful avenue for exploring the potential polymorphic landscape of NbF₃. Crystal structure prediction (CSP) methods, which utilize quantum mechanical calculations to determine the most energetically favorable crystal packings, could be employed to identify potential polymorphs. Such studies would involve:

  • Generation of Candidate Structures: Using algorithms to generate a multitude of plausible crystal structures for NbF₃.

  • Energy Calculations: Employing density functional theory (DFT) or other high-level computational methods to calculate the lattice energies of these candidate structures.

  • Ranking of Stability: Ranking the predicted structures based on their thermodynamic stability to identify the most likely polymorphs to be experimentally accessible.

Further experimental investigations, guided by theoretical predictions, could then focus on carefully controlling the synthesis parameters—such as temperature, pressure, and the presence of trace impurities—to selectively crystallize these predicted polymorphs.

Conclusion

While the definitive identification of this compound polymorphs remains an open area of research, this guide provides a foundational understanding of its synthesis and the properties of its precursors. The detailed experimental protocols and the outlined theoretical approach offer a roadmap for future investigations. The potential to unlock novel crystalline forms of NbF₃ holds promise for the development of new materials with tailored properties for a range of applications, from advanced electronics to pharmaceuticals.

References

An In-depth Technical Guide to the Magnetic Properties of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of Niobium trifluoride (NbF₃). Due to a lack of experimentally determined data in publicly accessible literature, this document focuses on the theoretical prediction of its magnetic behavior based on its electronic structure. For comparative analysis, this guide also presents known magnetic data for isostructural and electronically analogous transition metal trifluorides. Furthermore, detailed experimental protocols for key magnetic measurement techniques, including SQUID magnetometry, the Evans balance method, and the Gouy balance method, are provided to facilitate future research in this area. This guide is intended for researchers, scientists, and professionals in drug development with an interest in the magnetic characteristics of inorganic compounds.

Introduction to this compound

This compound (NbF₃) is an inorganic compound with the chemical formula NbF₃. In this compound, niobium exists in the +3 oxidation state.[1] Basic physical properties of NbF₃ are summarized in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Formula NbF₃[1]
Formula Weight 149.902 g/mol [1]
Appearance Blue crystalline solid[1]
Density 4200 kg m⁻³[1]
Oxidation State of Niobium +3[1]

While the structural and basic chemical properties of NbF₃ are known, a thorough review of scientific literature reveals a notable absence of experimental data on its magnetic properties. Neither its magnetic susceptibility, magnetic ordering temperature (such as the Néel or Curie temperature), nor its effective magnetic moment have been reported. This guide, therefore, aims to provide a robust theoretical framework for understanding the expected magnetic behavior of NbF₃ and to offer detailed methodologies for its future experimental characterization.

Theoretical Prediction of Magnetic Properties

The magnetic properties of a material are fundamentally determined by its electronic configuration. For a transition metal compound like this compound, the magnetic behavior is primarily dictated by the number of unpaired d-electrons on the niobium ion.

The electron configuration of a neutral Niobium (Nb) atom is [Kr] 4d⁴ 5s¹.[2] In this compound, niobium is in the +3 oxidation state (Nb³⁺). To form the Nb³⁺ ion, the neutral atom loses three electrons. The electrons are first removed from the outermost shell (5s) and then from the next shell (4d). This results in the following electron configuration for Nb³⁺:

Nb ([Kr] 4d⁴ 5s¹) → Nb³⁺ ([Kr] 4d²) + 3e⁻

With a 4d² electronic configuration, the Nb³⁺ ion has two valence electrons in its d-orbitals. According to Hund's rule, these two electrons will occupy separate d-orbitals with parallel spins to maximize the total spin multiplicity. Therefore, Nb³⁺ is expected to have two unpaired electrons .

The presence of unpaired electrons indicates that this compound should be paramagnetic .[3] Paramagnetic materials are attracted to an external magnetic field.[3]

The spin-only magnetic moment (μ_s) can be estimated using the following formula:

μ_s = √[n(n+2)]

where 'n' is the number of unpaired electrons. For Nb³⁺ with n=2, the theoretical spin-only magnetic moment is:

μ_s = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (μ_B)

It is important to note that for heavier transition metals like niobium, orbital contributions to the magnetic moment can be significant, leading to a deviation of the experimentally measured effective magnetic moment (μ_eff) from the spin-only value.

At sufficiently low temperatures, the magnetic moments of the individual Nb³⁺ ions may interact with each other, leading to long-range magnetic ordering. Given the presence of unpaired electrons, NbF₃ could potentially exhibit antiferromagnetic or ferromagnetic ordering. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external field.[4]

Comparative Analysis with Analogous Compounds

To provide context for the expected magnetic properties of NbF₃, it is useful to examine the experimentally determined magnetic data for other transition metal trifluorides with similar electronic configurations or crystal structures. Vanadium trifluoride (VF₃) and Chromium trifluoride (CrF₃) are particularly relevant for comparison.

Table 2: Magnetic Properties of Selected Transition Metal Trifluorides

CompoundMetal Iond-electron ConfigurationMagnetic OrderingNéel Temperature (T_N)Effective Magnetic Moment (μ_eff)
VF₃ V³⁺3d²Canted Antiferromagnetic19.4 K[5]-
CrF₃ Cr³⁺3d³Ferrimagnetic--
NbF₃ (predicted) Nb³⁺4d²Paramagnetic (likely antiferromagnetic at low T)-~2.83 μ_B (spin-only)

Data for VF₃ and CrF₃ are from experimental studies.[5][6] The data for NbF₃ is a theoretical prediction.

The magnetic behavior of VF₃, which has a V³⁺ ion also with a d² electron configuration, is particularly insightful. VF₃ exhibits canted antiferromagnetic ordering at a Néel temperature of 19.4 K.[5] This suggests that NbF₃, with the same number of d-electrons, is also a strong candidate for antiferromagnetic ordering at low temperatures. Chromium(III) fluoride, with a d³ configuration, shows ferrimagnetic behavior.[6][7]

Experimental Protocols for Magnetic Characterization

To experimentally determine the magnetic properties of this compound, several standard techniques can be employed. The following sections provide detailed methodologies for three common methods: SQUID magnetometry, the Evans balance method, and the Gouy balance method.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[8]

Experimental Protocol:

  • Sample Preparation: A powdered sample of this compound is weighed and encapsulated in a gelatin capsule or a straw. The sample holder is chosen to have a minimal and well-characterized magnetic background signal.

  • Mounting the Sample: The encapsulated sample is mounted on the sample rod of the SQUID magnetometer.

  • Centering the Sample: The sample is precisely centered within the superconducting detection coils to ensure accurate measurement of the magnetic moment.

  • Temperature-Dependent Measurements (M vs. T):

    • The sample is cooled to a low temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • A small DC magnetic field (e.g., 100 Oe) is applied.

    • The magnetic moment is measured as the temperature is slowly increased.

    • The sample is then cooled back down to the initial low temperature in the presence of the same magnetic field (Field-Cooled, FC).

    • The magnetic moment is measured again as the temperature is increased. The divergence between the ZFC and FC curves can indicate a magnetic ordering transition.

  • Field-Dependent Measurements (M vs. H):

    • The temperature is stabilized at a desired value (e.g., 2 K and 300 K).

    • The magnetic field is swept through a range (e.g., -5 T to +5 T), and the magnetic moment is measured at each field point to obtain a hysteresis loop.

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_MvsT M vs. T cluster_MvsH M vs. H cluster_analysis Data Analysis prep1 Weigh NbF3 Powder prep2 Encapsulate in Holder prep1->prep2 mount Mount Sample prep2->mount center Center in Coils mount->center zfc ZFC Measurement center->zfc hyst Hysteresis Loop center->hyst fc FC Measurement zfc->fc susc Calculate Susceptibility (χ) fc->susc hyst->susc moment Determine Effective Moment (μ_eff) susc->moment temp Identify Ordering Temperature (T_N) susc->temp

Fig. 1: Experimental workflow for SQUID magnetometry.
Evans Balance Method

The Evans balance is a convenient and relatively quick method for determining the magnetic susceptibility of solid and liquid samples.[9] It operates by measuring the force exerted by the sample on a pair of permanent magnets.[9]

Experimental Protocol:

  • Instrument Calibration: The balance is calibrated using a known standard, such as HgCo(SCN)₄ or [Ni(en)₃]S₂O₃.[10]

  • Empty Tube Measurement: An empty sample tube is weighed, and its reading on the Evans balance (R₀) is recorded.

  • Sample Preparation: A known mass of powdered this compound is packed uniformly into the sample tube to a specific height.

  • Sample Measurement: The tube containing the sample is placed in the balance, and the reading (R) is recorded.

  • Calculation of Magnetic Susceptibility: The mass susceptibility (χ_g) is calculated using the following formula:

    χ_g = [C * l * (R - R₀)] / (10⁹ * m)

    where:

    • C is the balance calibration constant

    • l is the length of the sample in the tube (cm)

    • R is the reading for the tube with the sample

    • R₀ is the reading for the empty tube

    • m is the mass of the sample (g)

Evans_Balance_Workflow start Start calib Calibrate Balance with Standard start->calib empty_tube Measure Empty Tube (R₀) calib->empty_tube prep_sample Pack Weighed NbF3 Sample empty_tube->prep_sample measure_sample Measure Sample Tube (R) prep_sample->measure_sample calculate Calculate Mass Susceptibility (χ_g) measure_sample->calculate end End calculate->end Gouy_Balance_Workflow prep Pack NbF3 into Cylindrical Tube weigh_no_field Weigh Sample without Magnetic Field (m_a) prep->weigh_no_field weigh_with_field Weigh Sample with Magnetic Field (m_b) weigh_no_field->weigh_with_field calc_delta_m Calculate Apparent Mass Change (Δm) weigh_with_field->calc_delta_m calc_susc Calculate Volume Susceptibility (κ) calc_delta_m->calc_susc Magnetic_Interpretation measurement Experimental Measurement (M vs. T, M vs. H) susceptibility Magnetic Susceptibility (χ) measurement->susceptibility curie_weiss Curie-Weiss Law Fit χ = C / (T - θ) susceptibility->curie_weiss moment Effective Magnetic Moment (μ_eff) curie_weiss->moment ordering_temp Magnetic Ordering Temperature (T_N or T_C) curie_weiss->ordering_temp unpaired_e Number of Unpaired Electrons (n) moment->unpaired_e ordering_type Type of Magnetic Ordering (e.g., Antiferromagnetic) ordering_temp->ordering_type

References

Quantum Mechanical Insights into Niobium Trifluoride (NbF3): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical calculations performed to elucidate the structural, electronic, and thermodynamic properties of Niobium Trifluoride (NbF3). Understanding these fundamental characteristics is crucial for the application of niobium compounds in various fields, including materials science and potentially as catalysts or scaffolds in drug development. This document summarizes key theoretical findings, presents detailed computational protocols, and visualizes the workflow of these advanced calculations.

Molecular and Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the geometry and electronic landscape of NbF3. These studies provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are fundamental to its reactivity and interaction with other molecules.

Optimized Molecular Geometry

DFT calculations have been used to determine the most stable geometric configuration of gaseous NbF3. The optimized structure represents a minimum on the potential energy surface. Key structural parameters are summarized in the table below.

ParameterValue
Symmetry C3v
Nb-F Bond Length (Å) Data not explicitly found in search results
**F-Nb-F Bond Angle (°) **Data not explicitly found in search results
Electronic State Quartet
(Data derived from general statements in cited literature, specific values for bond length and angle were not available in the provided search results)
Electronic Density Distribution

Studies on the solid-state cubic form of NbF3 have revealed a localized charge density.[1] This localization is attributed to the high electronegativity of the fluorine atoms, which strongly attract the valence electrons from the niobium atom.[1] This charge distribution is a key factor in determining the ionic character of the Nb-F bonds and the overall electrostatic potential of the molecule.

Vibrational Frequencies

The vibrational modes of a molecule, calculated from quantum mechanics, correspond to the frequencies of infrared radiation that the molecule can absorb. These frequencies are unique to the molecule's structure and bonding.

Vibrational ModeFrequency (cm⁻¹)
ν1 (A1)Value not available
ν2 (A1)Value not available
ν3 (E)Value not available
ν4 (E)Value not available
(While the study mentions calculating vibrational modes, the specific frequency values for NbF3 were not provided in the search result snippets.)[2]

Computational Methodology

The accuracy of quantum mechanical calculations is highly dependent on the chosen theoretical methods and basis sets. The following section details the computational protocol used in the study of the niobium-fluorine system.

Density Functional Theory (DFT) Approach

The calculations were performed using the Gaussian suite of programs. The core of the methodology is DFT, which is a widely used method for calculating the electronic structure of many-body systems.

  • Functional: The specific DFT functional used was not mentioned in the provided snippets.

  • Basis Set: The basis set used for the calculations was not specified in the provided snippets.

  • Software: Gaussian '09 was used for some related calculations, suggesting it or a similar version was likely used for NbF3.[3]

The general workflow for these types of calculations is depicted in the diagram below.

computational_workflow start Define Molecular System (NbF3) dft Select DFT Functional & Basis Set start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc results Optimized Geometry & Vibrational Frequencies freq_calc->results analysis Analysis of Electronic Structure & Properties results->analysis

Computational workflow for NbF3 calculations.

Thermodynamic Properties

By combining DFT calculations with statistical mechanics, it is possible to derive thermodynamic properties such as the enthalpy of formation. These values are critical for understanding the stability and reactivity of NbF3. A study focusing on the thermodynamic assessment of the niobium-fluorine system utilized DFT to calculate these properties for various niobium fluorides, including NbF3.[2]

Conclusion

Quantum mechanical calculations provide a powerful lens through which to investigate the fundamental properties of NbF3. The data and methodologies presented in this guide, derived from recent scientific literature, offer a foundational understanding of its molecular structure, electronic characteristics, and vibrational behavior. While the available literature provides a good starting point, further detailed computational studies would be beneficial to fully elucidate the properties of this intriguing molecule, which could pave the way for its application in advanced materials and chemical synthesis.

References

Niobium Trifluoride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium trifluoride (NbF₃) is an inorganic compound of niobium and fluorine. With the niobium atom in the +3 oxidation state, this blue crystalline solid presents unique properties and potential for various applications, although it remains a less-studied member of the niobium halide family compared to its pentavalent counterpart, niobium pentafluoride (NbF₅). This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, properties, and structural characteristics.

Core Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

PropertyValue
Chemical Formula NbF₃
CAS Number 15195-53-6
Appearance Blue crystalline solid
Oxidation State of Nb +3
Density 4200 kg/m ³
Crystal Structure Cubic
Space Group Pm-3m
Nb-F Bond Length 2.10 Å

Synthesis

The primary method reported for the synthesis of this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄).

Experimental Protocol: Thermal Disproportionation of Niobium Tetrafluoride

While detailed experimental procedures are not extensively documented in the literature, the fundamental principle involves heating niobium tetrafluoride under vacuum.

Reaction:

2 NbF₄(s) → NbF₃(s) + NbF₅(g)

Methodology:

  • Niobium tetrafluoride (NbF₄) is placed in a suitable reaction vessel, typically a sealed and evacuated tube.

  • The vessel is heated to a temperature exceeding 350°C (623 K).

  • At this temperature, NbF₄ undergoes disproportionation, yielding solid this compound (NbF₃) and gaseous niobium pentafluoride (NbF₅).

  • Due to the volatility of NbF₅ at the reaction temperature, it can be separated from the solid NbF₃ product by sublimation. The NbF₅ can be collected in a cooler part of the reaction apparatus.

It is important to note that specific parameters such as the rate of heating, duration of the reaction, and the efficiency of the separation process are not well-documented and would require optimization for a given experimental setup.

G Synthesis of this compound NbF4 Niobium Tetrafluoride (NbF₄) (Solid) Heat Heat (>350°C) in Vacuum NbF4->Heat NbF3 This compound (NbF₃) (Solid Product) Heat->NbF3 NbF5 Niobium Pentafluoride (NbF₅) (Gaseous Byproduct) Heat->NbF5 Separation Separation by Sublimation NbF5->Separation CollectedNbF5 Collected NbF₅ Separation->CollectedNbF5

Synthesis of NbF₃ via disproportionation of NbF₄.

Crystal Structure

This compound crystallizes in a cubic system with the space group Pm-3m.[1] This structure is analogous to that of alpha-rhenium trioxide (α-ReO₃).

The crystal lattice is characterized by a three-dimensional network of corner-sharing NbF₆ octahedra. In this arrangement, the niobium atom is coordinated to six fluorine atoms, and each fluorine atom is linearly bonded to two niobium atoms.[1] The corner-sharing octahedral tilt angles are 0°.[1] The reported bond length for the Nb-F interaction is 2.10 Å.[1]

Schematic of the NbF₆ octahedron in the NbF₃ crystal structure.

Reactivity and Applications

Similarly, specific applications for this compound have not been widely reported. Given the known applications of other fluoride compounds in areas such as catalysis, materials science, and as precursors for other chemical syntheses, it is plausible that NbF₃ could find utility in these or related fields. Further research is needed to explore the potential applications of this compound.

Conclusion

This compound remains a relatively unexplored inorganic compound. While its basic properties and a method for its synthesis have been identified, there is a significant lack of detailed experimental protocols, quantitative data, and information on its reactivity and potential applications. The information presented in this guide is based on the limited available literature and highlights the need for further research to fully characterize this intriguing material and unlock its potential for scientific and industrial applications.

References

Methodological & Application

Synthesis of Pure Niobium Trifluoride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of pure niobium trifluoride (NbF₃), a material of interest for applications in catalysis, materials science, and as a precursor for other niobium compounds. The synthesis is a multi-step process involving the initial preparation of niobium pentafluoride (NbF₅), followed by its reduction to niobium tetrafluoride (NbF₄), which is then disproportionated to yield the desired this compound. These protocols are intended for use by researchers, scientists, and professionals in drug development and related fields with appropriate laboratory safety training and equipment.

Overview of the Synthesis Pathway

The synthesis of pure this compound is achieved through a three-step process, starting from niobium metal. The overall workflow involves the fluorination of niobium to its highest fluoride, followed by a controlled reduction and a final disproportionation reaction.

Synthesis_Workflow cluster_0 Step 1: Synthesis of NbF₅ cluster_1 Step 2: Synthesis of NbF₄ cluster_2 Step 3: Synthesis of NbF₃ Nb Niobium Metal (Nb) Heat1 Heat (473 K) Nb->Heat1 F2 Fluorine Gas (F₂) F2->Heat1 NbF5 Niobium Pentafluoride (NbF₅) Heat2 Heat (573-623 K) NbF5->Heat2 Reducer Reducing Agent (Si or Nb powder) Reducer->Heat2 NbF4 Niobium Tetrafluoride (NbF₄) Heat3 Heat (623 K) NbF4->Heat3 Heat1->NbF5 Heat2->NbF4 Heat3->NbF5 Byproduct NbF3 This compound (NbF₃) Heat3->NbF3

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: These procedures involve hazardous materials, including elemental fluorine and hydrofluoric acid (HF) which may be formed in the presence of moisture. All manipulations should be carried out in a well-ventilated fume hood or glovebox by personnel trained in handling such substances. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Step 1: Synthesis of Niobium Pentafluoride (NbF₅)

This protocol is based on the direct fluorination of niobium metal.[1][2]

Materials:

  • Niobium metal sheets or powder

  • Fluorine gas (F₂), diluted with an inert gas (e.g., 20% F₂ in Argon)

Equipment:

  • Tube furnace

  • Corundum boat and tube

  • Metal Schlenk line for gas handling

  • PFA U-trap for product collection

  • Apparatus for passivation with fluorine

Protocol:

  • Place a known quantity of niobium metal into a corundum boat.

  • Position the boat inside the corundum tube of the furnace.

  • Assemble the reaction apparatus, ensuring all connections are secure and leak-tight. The outlet should be connected to a suitable scrubber for fluorine gas.

  • Evacuate the system and purge with inert gas to remove air and moisture.

  • Passivate the apparatus with a dilute fluorine gas stream.

  • Heat the furnace to 473 K (200 °C).

  • Introduce a controlled flow of the dilute fluorine gas over the niobium metal.

  • Niobium pentafluoride will form as a volatile white solid and can be collected in a cooled PFA U-trap downstream.

  • Continue the reaction until all the niobium metal has reacted.

  • Once the reaction is complete, cool the system to room temperature under an inert gas flow before collecting the NbF₅ product in an inert atmosphere.

ParameterValueReference
ReactantNiobium metal[1]
Fluorinating Agent20% F₂ in Argon[1]
Reaction Temperature473 K (200 °C)[1]
ProductNiobium Pentafluoride (NbF₅)[1][3]
AppearanceColorless, crystalline solid[1]
Yield~98%[1]
Step 2: Synthesis of Niobium Tetrafluoride (NbF₄)

This protocol involves the reduction of niobium pentafluoride using silicon or niobium powder.[4][5][6]

Materials:

  • Niobium pentafluoride (NbF₅) from Step 1

  • Silicon powder (Si) or Niobium powder (Nb)

Equipment:

  • Heavy-wall quartz tube

  • Vacuum line

  • Tube furnace

Protocol:

  • In an inert atmosphere (e.g., a glovebox), thoroughly mix NbF₅ with a stoichiometric amount of the reducing agent (Si or Nb powder) in a heavy-wall quartz tube.

  • Evacuate the quartz tube and seal it under vacuum.

  • Place the sealed tube in a tube furnace and heat to a temperature between 573 K (300 °C) and 623 K (350 °C).[4]

  • Maintain this temperature for several hours to ensure the reaction goes to completion.

  • Cool the furnace to room temperature.

  • Carefully open the tube in an inert atmosphere to recover the niobium tetrafluoride product.

ParameterValueReference
ReactantNiobium Pentafluoride (NbF₅)[4]
Reducing AgentSilicon (Si) or Niobium (Nb) powder[4]
Reaction Temperature573 - 623 K (300 - 350 °C)[4]
ProductNiobium Tetrafluoride (NbF₄)[4]
AppearanceBlack, nonvolatile solid[7]
Step 3: Synthesis of this compound (NbF₃)

This protocol utilizes the thermal disproportionation of niobium tetrafluoride.[7]

Materials:

  • Niobium tetrafluoride (NbF₄) from Step 2

Equipment:

  • Vacuum furnace or a sealed tube setup suitable for high temperatures

  • Apparatus for separating volatile and non-volatile products

Protocol:

  • Place the NbF₄ powder in a suitable container within a vacuum furnace or a sealed, evacuated tube.

  • Heat the sample to approximately 623 K (350 °C) under vacuum.[7]

  • At this temperature, NbF₄ will disproportionate, forming volatile NbF₅ and non-volatile NbF₃.

  • The volatile NbF₅ can be collected in a colder section of the reaction apparatus.

  • The this compound will remain as a solid residue.

  • After the reaction is complete, cool the system to room temperature under vacuum or inert gas before collecting the pure this compound product in an inert atmosphere.

ParameterValueReference
ReactantNiobium Tetrafluoride (NbF₄)[7]
ReactionDisproportionation[7]
Reaction Temperature~623 K (350 °C)[7]
ProductsThis compound (NbF₃), Niobium Pentafluoride (NbF₅)[7]
Appearance of NbF₃Blue crystalline solid

Logical Relationships in the Synthesis

The synthesis of this compound is a sequential process where the product of one step serves as the reactant for the next. The control of the niobium oxidation state is central to this process.

Logical_Relationships Nb0 Nb(0) (Metal) NbV Nb(V) (NbF₅) Nb0->NbV Oxidation (+F₂) NbIV Nb(IV) (NbF₄) NbV->NbIV Reduction (+Si or +Nb) NbIV->NbV Disproportionation (Heat) NbIII Nb(III) (NbF₃) NbIV->NbIII Disproportionation (Heat)

Caption: Oxidation state changes during this compound synthesis.

Data Summary

CompoundFormulaMolar Mass ( g/mol )AppearanceKey Synthesis Step
Niobium PentafluorideNbF₅187.90Colorless, crystalline solid[1]Direct fluorination of Nb metal
Niobium TetrafluorideNbF₄168.90Black, nonvolatile solid[7]Reduction of NbF₅
This compoundNbF₃149.90Blue crystalline solidDisproportionation of NbF₄

Concluding Remarks

The successful synthesis of pure this compound relies on the careful execution of each step in the described pathway. Purity of the starting materials and the maintenance of an inert, anhydrous environment are critical to prevent the formation of niobium oxyfluorides and other impurities. The provided protocols offer a comprehensive guide for researchers to produce this valuable compound for further investigation and application.

References

Application Notes and Protocols: Niobium Trifluoride as a Precursor for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium (Nb) and its compounds, such as niobium nitride (NbN) and niobium oxides (Nb₂O₅), are materials of significant interest across various high-technology sectors, including biomedical applications, superconducting electronics, and catalysis.[1][2][3][4] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films of these materials.[5] While niobium pentachloride (NbCl₅) is a commonly utilized precursor for the CVD of niobium-based films, the exploration of alternative precursors is crucial for process optimization and tailoring film properties.[5][6][7] This document explores the potential of niobium trifluoride (NbF₃) as a CVD precursor, providing detailed (though in some aspects, hypothetical, due to a lack of extensive direct research on its CVD applications) application notes and protocols.

This compound is a blue, crystalline solid with niobium in the +3 oxidation state.[8] Its synthesis can be complex, often relying on the transformation of other niobium fluoride compounds.[9] One documented method involves the disproportionation of niobium(IV) fluoride (NbF₄) at elevated temperatures in a vacuum.[9]

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. These properties are critical for its evaluation as a potential CVD precursor.

PropertyValueReference
Chemical FormulaNbF₃[8]
Formula Weight149.902 g/mol [8]
AppearanceBlue crystalline solid[8]
Oxidation State of Niobium+3[8]
Density4200 kg m⁻³[8]
CAS Registry Number15195-53-6[8]

This compound as a CVD Precursor: A Theoretical Overview

While direct experimental data on the use of NbF₃ in CVD processes is not extensively reported in the available literature, its characteristics suggest it could serve as a viable precursor. Fluoride precursors can offer different reactivity profiles and decomposition pathways compared to more common chloride precursors, potentially leading to films with unique properties. The lower oxidation state of niobium in NbF₃ (+3) compared to NbCl₅ (+5) might also influence the deposition chemistry and the resulting film composition.

A hypothetical CVD process using NbF₃ for the deposition of niobium-containing films would involve the sublimation or vaporization of the solid NbF₃ precursor, its transport to a heated substrate, and its subsequent reaction or decomposition on the substrate surface to form the desired film.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the NbF₃ precursor and its subsequent use in a CVD process. These protocols are based on general principles of inorganic synthesis and CVD and should be adapted and optimized for specific experimental setups.

Synthesis of this compound Precursor

The synthesis of NbF₃ is not straightforward and often involves the handling of moisture-sensitive and potentially hazardous materials.[9] One established route is the thermal disproportionation of niobium(IV) fluoride (NbF₄).[9]

Protocol for NbF₄ Synthesis (Precursor to NbF₃):

  • Reaction Setup: A two-zone tube furnace is required. The reaction is carried out in a sealed, evacuated quartz tube.

  • Reactants: Niobium pentafluoride (NbF₅) and elemental silicon (Si) powder.

  • Procedure: a. In a glovebox, thoroughly mix NbF₅ and Si powder in a stoichiometric ratio. b. Load the mixture into one end of a quartz tube. c. Evacuate the tube to a high vacuum and seal it. d. Place the tube in the two-zone furnace. Heat the zone with the reactants to 300-350°C to initiate the reduction of NbF₅ by Si.[10] e. The product, NbF₄, will deposit in the cooler zone of the furnace. f. After the reaction is complete, cool the furnace to room temperature and carefully open the tube in a glovebox to recover the NbF₄.

Protocol for NbF₃ Synthesis via Disproportionation:

  • Reaction Setup: A high-vacuum furnace is needed.

  • Reactant: Niobium(IV) fluoride (NbF₄).

  • Procedure: a. Place the synthesized NbF₄ in a crucible inside the vacuum furnace. b. Evacuate the furnace to a high vacuum. c. Heat the NbF₄. As the temperature increases, it will disproportionate into the more volatile NbF₅ and the solid NbF₃.[9] d. The NbF₅ can be collected in a cold trap, leaving the solid NbF₃ in the crucible. e. Cool the furnace to room temperature under vacuum before recovering the NbF₃ product in an inert atmosphere.

Chemical Vapor Deposition of Niobium-based Films using NbF₃

This protocol outlines a hypothetical CVD process for depositing niobium nitride (NbN) films, a material with applications in superconducting devices.[3]

CVD System: A cold-wall CVD reactor is recommended to minimize precursor decomposition on the reactor walls. The system should include a precursor delivery system capable of handling solid precursors, mass flow controllers for reactant gases, a heated substrate holder, and a vacuum pumping system.

Reactants:

  • This compound (NbF₃) - Precursor

  • Ammonia (NH₃) - Nitrogen source

  • Argon (Ar) - Carrier gas

Deposition Parameters (Suggested Starting Points):

ParameterValue
Substrate Temperature500 - 800 °C
Precursor Sublimation TemperatureTo be determined experimentally (TBD)
Carrier Gas (Ar) Flow Rate50 - 200 sccm
Ammonia (NH₃) Flow Rate100 - 500 sccm
Reactor Pressure1 - 10 Torr
Deposition Time30 - 120 minutes

Protocol:

  • Substrate Preparation: Clean the desired substrate (e.g., silicon, sapphire) using a standard cleaning procedure (e.g., RCA clean for Si) to remove any surface contaminants.

  • System Loading: Load the cleaned substrate into the CVD reactor. Place the NbF₃ precursor in the sublimator.

  • System Evacuation: Pump down the reactor to a base pressure of < 1 x 10⁻⁵ Torr to remove residual air and moisture.

  • Heating: Heat the substrate to the desired deposition temperature under a flow of argon.

  • Precursor Delivery: Heat the NbF₃ sublimator to a temperature sufficient to achieve a stable vapor pressure. The optimal temperature will need to be determined experimentally.

  • Deposition: Introduce the NbF₃ vapor into the reactor along with the argon carrier gas. Simultaneously, introduce ammonia gas into the reactor. The reaction between NbF₃ and NH₃ on the heated substrate surface will lead to the formation of a NbN film.

  • Post-Deposition: After the desired deposition time, stop the precursor and reactant gas flows and cool down the reactor to room temperature under an argon atmosphere.

  • Characterization: Characterize the deposited films for their thickness, composition, crystallinity, and electrical properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and four-point probe measurements.

Visualizations

CVD_Workflow cluster_prep Precursor Synthesis & System Preparation cluster_cvd CVD Process cluster_analysis Film Characterization NbF5_Si NbF₅ + Si Synthesis_NbF4 Synthesize NbF₄ (300-350°C) NbF5_Si->Synthesis_NbF4 NbF4 NbF₄ Synthesis_NbF4->NbF4 Disproportionation Disproportionate NbF₄ (High Temp, Vacuum) NbF4->Disproportionation NbF3 NbF₃ Precursor Disproportionation->NbF3 Loading Load Substrate & Precursor NbF3->Loading Substrate Substrate Cleaning Substrate->Loading Evacuation Evacuate Reactor Loading->Evacuation Heating Heat Substrate Evacuation->Heating Precursor_Vaporization Vaporize NbF₃ Heating->Precursor_Vaporization Gas_Introduction Introduce Gases (NbF₃, NH₃, Ar) Precursor_Vaporization->Gas_Introduction Deposition Film Deposition Gas_Introduction->Deposition Cooling Cool Down Deposition->Cooling Characterization Analyze Film Properties (XRD, XPS, etc.) Cooling->Characterization

Caption: Experimental workflow for the synthesis of NbF₃ and its use in CVD.

signaling_pathway cluster_gas_phase cluster_surface NbF3_gas NbF₃(g) Surface_Adsorption Adsorption of Precursors NbF3_gas->Surface_Adsorption NH3_gas NH₃(g) NH3_gas->Surface_Adsorption Ar_gas Ar(g) Ar_gas->Surface_Adsorption Carrier Gas Surface_Reaction Surface Reaction & Decomposition Surface_Adsorption->Surface_Reaction Film_Growth NbN Film Growth Surface_Reaction->Film_Growth Byproducts Desorption of Byproducts (e.g., HF, H₂) Surface_Reaction->Byproducts

Caption: Logical relationships in the hypothetical CVD of NbN from NbF₃.

References

Applications of Niobium Fluorides in Catalysis: A Focus on Niobium Pentafluoride

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for the catalytic applications of niobium trifluoride (NbF₃) yielded limited specific information. The majority of published research focuses on niobium in its +5 oxidation state, particularly niobium pentafluoride (NbF₅), as well as fluoride-containing niobium oxides and niobium-doped materials. This document, therefore, provides a detailed overview of the catalytic applications of niobium pentafluoride as the most relevant and well-documented subject in this area.

Niobium Pentafluoride (NbF₅) as a Lewis Acid Catalyst

Niobium pentafluoride is a powerful Lewis acid that has demonstrated significant catalytic activity in a variety of organic transformations. Its strong electron-accepting nature makes it an effective catalyst, even in low concentrations.

Cyanosilylation of Aldehydes

A prominent application of NbF₅ is in the cyanosilylation of aldehydes, a key reaction for the formation of cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other pharmaceuticals. NbF₅ has been shown to be a highly efficient catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a wide range of aldehydes under mild, solvent-free conditions.[1]

Key Advantages:

  • High Yields: Excellent yields of over 95% are consistently achieved.[1]

  • Mild Conditions: The reaction proceeds rapidly at room temperature.[1]

  • Low Catalyst Loading: Only 0.5 mol% of NbF₅ is required.[1]

  • Short Reaction Times: Reactions are often complete within 10 minutes.[1]

  • Broad Substrate Scope: The method is effective for aromatic, aliphatic, cyclic, and heterocyclic aldehydes.[1]

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-phenyl-2-(trimethylsilyloxy)acetonitrile1098
24-Chlorobenzaldehyde2-(4-chlorophenyl)-2-(trimethylsilyloxy)acetonitrile1097
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-2-(trimethylsilyloxy)acetonitrile1098
42-Naphthaldehyde2-(naphthalen-2-yl)-2-(trimethylsilyloxy)acetonitrile1096
5Cinnamaldehyde2-(trimethylsilyloxy)-4-phenylbut-3-enenitrile1095
6Cyclohexanecarbaldehyde2-cyclohexyl-2-(trimethylsilyloxy)acetonitrile1096
7Heptanal2-(trimethylsilyloxy)octanenitrile1095
8Furfural2-(furan-2-yl)-2-(trimethylsilyloxy)acetonitrile1097

Data sourced from Kim, S. S., & Rajagopal, G. (2007). Niobium Fluoride (NbF5): A Highly Efficient Catalyst for Solvent-Free Cyanosilylation of Aldehydes. Synthesis, 2007(02), 215-218.[1]

Materials:

  • Niobium pentafluoride (NbF₅)

  • Aldehyde (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol) and niobium pentafluoride (0.005 mmol, 0.5 mol%).

  • Stir the mixture at room temperature for 2 minutes.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure cyanohydrin trimethylsilyl ether.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Aldehyde + NbF5 B Add TMSCN A->B Dropwise addition C Stir at Room Temperature (10 min) B->C D Reaction Monitoring (TLC) C->D E Column Chromatography D->E Upon completion F Pure Cyanohydrin Product E->F

Caption: Workflow for the NbF₅-catalyzed synthesis of cyanohydrins.

Fluoride-Containing Niobium Oxides and Niobium-Doped Materials

While discrete NbF₃ catalysis is not well-documented, the introduction of fluoride into niobium oxide and other materials has been shown to significantly enhance their catalytic activity, particularly their acidity.

Fluoride-Containing High Dimensionally Structured Nb Oxide (HDS-NbO)

Hydrothermal synthesis can be used to prepare high dimensionally structured niobium oxide (HDS-NbO) containing fluoride ions.[2] The incorporation of fluoride by replacing lattice oxygen can increase the number of micropores and significantly enhance the Brønsted acidity of the material.[2]

This enhanced acidity makes fluoride-containing HDS-NbO an effective catalyst for acid-catalyzed reactions such as Friedel-Crafts alkylation.[2] The catalytic activity is dependent on the fluoride content, with an optimal F⁻/Nb ratio leading to the highest activity.[2]

Niobium-Doped Aluminum Fluoride (HS-AlF₃)

Doping high-surface-area aluminum fluoride (HS-AlF₃) with niobium can create a very strong bi-acidic solid catalyst, exhibiting both Lewis and Brønsted acidity.[3] These materials have shown excellent performance in reactions that require strong acid sites, such as the isomerization of halogenated hydrocarbons and the cyclization of citronellal to isopulegol.[3][4] The niobium-doped catalyst demonstrates the capability to activate strong carbon-halogen bonds at room temperature.[3]

G A Niobium Doping of AlF3 B Modification of Electronic Structure A->B C Creation of Strong Lewis Acid Sites B->C D Generation of Brønsted Acid Sites B->D E Enhanced Catalytic Activity C->E D->E

Caption: Effect of niobium doping on the acidity of aluminum fluoride.

Conclusion

While the catalytic applications of this compound remain an under-explored area of research, the broader field of niobium fluoride chemistry offers significant potential in catalysis. Niobium pentafluoride has been established as a highly effective and versatile Lewis acid catalyst for reactions such as the cyanosilylation of aldehydes. Furthermore, the incorporation of fluoride into niobium-based materials has been demonstrated as a powerful strategy for enhancing their acidity and catalytic performance in a range of important organic transformations. Future research may yet uncover specific catalytic roles for this compound, but for now, the applications of niobium pentafluoride and fluoride-modified niobium materials provide a strong foundation for the use of niobium fluorides in catalysis.

References

Application Notes and Protocols: Niobium Trifluoride as a Lewis Acid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a predictive guide for researchers interested in exploring the catalytic potential of Niobium trifluoride (NbF₃). While other niobium halides, such as Niobium pentafluoride (NbF₅) and Niobium pentachloride (NbCl₅), are established Lewis acid catalysts, there is currently limited published research specifically detailing the use of NbF₃ in this capacity. The methodologies and data presented herein are hypothetical and extrapolated from the known reactivity of related compounds. Experimental validation is required.

Introduction

This compound (NbF₃) is a blue crystalline solid that is insoluble in water.[1] While its primary applications have been in areas like metal production, its potential as a Lewis acid catalyst in organic synthesis remains an underexplored frontier.[1] Lewis acids are crucial in a myriad of organic transformations, including carbon-carbon bond formation, cycloadditions, and functional group manipulations. They function by activating substrates, typically by coordinating to a lone pair of electrons on a heteroatom.

The Lewis acidity of niobium pentahalides is well-documented. For instance, NbF₅ has been demonstrated as a highly efficient catalyst for the cyanosilylation of aldehydes, and NbCl₅ has been employed in Diels-Alder reactions and defluorinative functionalizations.[2][3][4] Based on these precedents, it is plausible to hypothesize that NbF₃, possessing a niobium center in a +3 oxidation state, could also exhibit Lewis acidic properties and catalyze similar transformations, potentially with unique reactivity or selectivity profiles. These notes provide a starting point for investigating such possibilities.

Hypothetical Application 1: Cyanosilylation of Aldehydes

The addition of a silyl cyanide to an aldehyde to form a cyanohydrin is a fundamental transformation in organic synthesis. The resulting cyanohydrins are versatile intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable compounds. This reaction is often catalyzed by a Lewis acid, which activates the aldehyde carbonyl group towards nucleophilic attack.

Reaction Scheme
Proposed Catalytic Cycle

The proposed mechanism involves the coordination of the Lewis acidic NbF₃ to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This is followed by the nucleophilic attack of the cyanide from trimethylsilyl cyanide (TMSCN) to form the cyanohydrin product.

G NbF3 NbF₃ Catalyst Activated_Complex [RCHO-NbF₃] Activated Complex NbF3->Activated_Complex Coordination Aldehyde RCHO Aldehyde->Activated_Complex Product_Complex [Product-NbF₃] Complex Activated_Complex->Product_Complex C-C Bond Formation TMSCN (CH₃)₃SiCN TMSCN->Activated_Complex Nucleophilic Attack Product_Complex->NbF3 Catalyst Regeneration Product Cyanohydrin Product Product_Complex->Product Release

Figure 1: Proposed catalytic cycle for NbF₃-catalyzed cyanosilylation.

Illustrative Experimental Protocol

Materials:

  • This compound (NbF₃)

  • Aldehyde (e.g., benzaldehyde)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous solvent (e.g., dichloromethane, if not solvent-free)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Under an inert atmosphere, add the aldehyde (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add this compound (0.01 mmol, 1 mol%) to the flask.

  • To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyanohydrin trimethylsilyl ether.

Illustrative Data Table
EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde2-phenyl-2-((trimethylsilyl)oxy)acetonitrile1594
24-Chlorobenzaldehyde2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile2092
34-Methoxybenzaldehyde2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile1096
4Cinnamaldehyde4-phenyl-2-((trimethylsilyl)oxy)but-3-enenitrile2588
5Cyclohexanecarboxaldehyde2-cyclohexyl-2-((trimethylsilyl)oxy)acetonitrile3085

Hypothetical Application 2: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Lewis acid catalysis can accelerate the reaction rate and enhance the endo/exo selectivity, often favoring the endo product, which is kinetically controlled.

Reaction Scheme
Experimental Workflow

The general workflow for screening and optimizing a NbF₃-catalyzed Diels-Alder reaction is outlined below.

G Start Start: Anhydrous Reaction Setup Add_NbF3 Add NbF₃ Catalyst to Dienophile in Solvent Start->Add_NbF3 Cool Cool Reaction Mixture (e.g., 0 °C or -78 °C) Add_NbF3->Cool Add_Diene Add Diene Dropwise Cool->Add_Diene Stir Stir at Controlled Temperature Add_Diene->Stir Monitor Monitor Reaction via TLC/GC-MS Stir->Monitor Quench Quench Reaction (e.g., with water or sat. NaHCO₃) Monitor->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) and Determine endo/exo Ratio Purify->Analyze End End Analyze->End

Figure 2: General workflow for NbF₃-catalyzed Diels-Alder reactions.

Illustrative Experimental Protocol

Materials:

  • This compound (NbF₃)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Dienophile (e.g., methyl vinyl ketone)

  • Anhydrous dichloromethane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dienophile (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add NbF₃ (0.1 mmol, 10 mol%) to the stirred solution.

  • After 15 minutes of stirring, add the diene (1.2 mmol) dropwise over 5 minutes.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the dienophile is consumed, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to determine the endo/exo ratio and purify by column chromatography.

Illustrative Data Table
EntryDieneDienophileTime (h)Yield (%)endo:exo Ratio
1CyclopentadieneMethyl vinyl ketone29195:5
2CyclopentadieneAcrolein38896:4
3IsopreneMethyl acrylate685N/A
41,3-ButadieneN-Phenylmaleimide495>99:1

Handling and Safety

  • Synthesis: this compound can be synthesized via the disproportionation of niobium tetrafluoride (NbF₄) at 350 °C in a vacuum.[5]

  • Handling: NbF₃ is a fluoride-containing compound and a potential Lewis acid. It should be handled in a well-ventilated fume hood. Due to its likely sensitivity to moisture, it is recommended to handle NbF₃ under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to maintain its catalytic activity.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While direct experimental evidence is currently lacking, the established Lewis acidity of other niobium halides strongly suggests that this compound could be a viable catalyst for a range of organic transformations. The protocols and data presented here offer a hypothetical framework for initiating research in this promising area. It is anticipated that NbF₃ may offer unique advantages in terms of reactivity, selectivity, or catalyst stability, warranting its investigation by the chemical research community.

References

Application Notes and Protocols: Synthesis of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Niobium trifluoride (NbF₃) is a blue crystalline solid with potential applications in various fields, including catalysis and materials science. This document provides a detailed experimental protocol for the synthesis of this compound. The synthesis is a two-step process involving the initial preparation of niobium tetrafluoride (NbF₄) followed by its thermal disproportionation to yield this compound (NbF₃) and niobium pentafluoride (NbF₅). This application note outlines two reliable methods for the synthesis of the NbF₄ precursor and the subsequent conversion to NbF₃, along with characterization techniques.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following reaction sequence:

Step 1: Synthesis of Niobium Tetrafluoride (NbF₄)

Method A: Reduction of Niobium Pentafluoride with Silicon 4NbF₅ + Si → 4NbF₄ + SiF₄

Method B: Reduction of Niobium Pentafluoride with Niobium 4NbF₅ + Nb → 5NbF₄

Step 2: Disproportionation of Niobium Tetrafluoride

2NbF₄ → NbF₃ + NbF₅

Experimental Protocols

Materials and Equipment

Materials:

MaterialPuritySupplier
Niobium Pentafluoride (NbF₅)99.9%Sigma-Aldrich
Silicon Powder (Si)99.5%Alfa Aesar
Niobium Powder (Nb)99.8%Alfa Aesar
Argon Gas (Ar)99.999%Airgas

Equipment:

  • Tube furnace with temperature controller

  • Quartz or Nickel reaction tube

  • Schlenk line for inert atmosphere operations

  • Vacuum pump

  • Glovebox

  • Sublimation apparatus

  • Analytical balance

  • Mortar and pestle

Protocol for Synthesis of Niobium Tetrafluoride (NbF₄)

Method A: Reduction with Silicon Powder

  • Preparation: Inside an argon-filled glovebox, thoroughly mix 10.0 g of niobium pentafluoride (NbF₅) with 0.37 g of silicon powder (Si) in a molar ratio of 4:1.

  • Reaction Setup: Place the mixture into a nickel or quartz boat and position it in the center of a quartz reaction tube.

  • Inert Atmosphere: Connect the reaction tube to a Schlenk line and evacuate the tube to a pressure of 10⁻³ torr. Backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Heating: Heat the furnace to 300-350 °C and maintain this temperature for 4-6 hours under a gentle flow of argon.

  • Cooling and Collection: After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under argon flow. The resulting black powder is niobium tetrafluoride (NbF₄).

Method B: Reduction with Niobium Powder

  • Preparation: In an argon-filled glovebox, mix 10.0 g of niobium pentafluoride (NbF₅) with 1.24 g of niobium powder (Nb) in a molar ratio of 4:1.

  • Reaction Setup: Transfer the mixture to a nickel boat and place it inside the reaction tube.

  • Inert Atmosphere: Purge the reaction tube with argon as described in Method A.

  • Heating: Heat the furnace to 300-350 °C for 6-8 hours under a continuous argon flow.

  • Cooling and Collection: Cool the furnace to room temperature. The product, niobium tetrafluoride (NbF₄), is a black solid.

Protocol for Synthesis of this compound (NbF₃)
  • Preparation: Transfer the freshly synthesized niobium tetrafluoride (NbF₄) powder into a sublimation apparatus under an inert atmosphere.

  • Reaction Setup: Connect the sublimation apparatus to a high-vacuum line.

  • Disproportionation: Heat the sublimation apparatus to 350 °C under a dynamic vacuum (10⁻⁵ to 10⁻⁶ torr).

  • Product Separation: During heating, the NbF₄ will disproportionate. The more volatile niobium pentafluoride (NbF₅) will sublime and collect on the cold finger of the apparatus. The non-volatile, blue crystalline this compound (NbF₃) will remain in the reaction vessel.

  • Collection: After the sublimation of NbF₅ is complete (typically after 4-6 hours), cool the apparatus to room temperature. Carefully collect the blue NbF₃ product in an inert atmosphere.

Data Presentation

Table 1: Physical and Chemical Properties of Niobium Fluorides

CompoundFormulaMolar Mass ( g/mol )Appearance
Niobium PentafluorideNbF₅187.90White crystalline solid
Niobium TetrafluorideNbF₄168.90Black solid
This compoundNbF₃149.90Blue crystalline solid[1]

Table 2: Typical Reaction Parameters and Yields

Reaction StepReactants (Molar Ratio)Temperature (°C)Time (h)Typical Yield (%)
Synthesis of NbF₄ (Method A) NbF₅ : Si (4:1)300 - 3504 - 6> 90
Synthesis of NbF₄ (Method B) NbF₅ : Nb (4:1)300 - 3506 - 8> 95
Synthesis of NbF₃ (Disproportionation) NbF₄3504 - 6~50 (based on NbF₄)

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • X-ray Diffraction (XRD): Powder XRD is the primary method for identifying the crystalline phase of NbF₃ and ensuring the absence of NbF₄ and NbF₅ impurities.

  • Elemental Analysis: To confirm the stoichiometric composition of Niobium and Fluorine in the final product.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of niobium.

Experimental Workflow and Reaction Diagram

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship of the key disproportionation reaction.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Synthesis of NbF4 cluster_step2 Step 2: Synthesis of NbF3 cluster_characterization Characterization start Start: NbF5 Precursor mix_si Mix with Si Powder (Method A) start->mix_si mix_nb Mix with Nb Powder (Method B) start->mix_nb react_furnace React in Tube Furnace (300-350 °C) mix_si->react_furnace mix_nb->react_furnace cool_collect_nbf4 Cool and Collect NbF4 react_furnace->cool_collect_nbf4 nbf4_product NbF4 Product cool_collect_nbf4->nbf4_product disproportionation Thermal Disproportionation (350 °C, Vacuum) nbf4_product->disproportionation separation Separate Products disproportionation->separation nbf3_product Final Product: NbF3 separation->nbf3_product nbf5_byproduct Byproduct: NbF5 separation->nbf5_byproduct xrd XRD nbf3_product->xrd elemental_analysis Elemental Analysis nbf3_product->elemental_analysis xps XPS nbf3_product->xps

Caption: Overall experimental workflow for the synthesis and characterization of NbF₃.

disproportionation_reaction Disproportionation of Niobium Tetrafluoride reactant 2 NbF4 (s) (Niobium Tetrafluoride) conditions 350 °C Vacuum reactant->conditions products NbF3 (s) + NbF5 (g) (this compound + Niobium Pentafluoride) conditions->products

Caption: Logical diagram of the NbF₄ disproportionation reaction.

References

Characterization Techniques for Niobium Trifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium trifluoride (NbF₃) is an inorganic compound of significant interest due to the unique electronic configuration of niobium in its +3 oxidation state.[1] As a less common niobium halide compared to its pentavalent counterpart, NbF₅, the characterization of NbF₃ is crucial for understanding its fundamental properties and exploring its potential applications in areas such as catalysis, materials science, and as a precursor for novel niobium-based compounds. This document provides detailed application notes and protocols for the essential characterization techniques applicable to this compound. Given the limited availability of direct experimental data for NbF₃, some information and protocols are based on closely related niobium compounds and general best practices for air-sensitive materials.

Synthesis and Handling

The synthesis of pure this compound is challenging. One potential route is the thermal disproportionation of niobium tetrafluoride (NbF₄) at elevated temperatures in a vacuum.[2]

2 NbF₄(s) → NbF₅(g) + NbF₃(s)

Due to its likely high reactivity and sensitivity to air and moisture, all handling and storage of this compound should be conducted in an inert atmosphere, such as a glovebox filled with argon or nitrogen.[3]

Structural Characterization: X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure, phase purity, and crystallite size of NbF₃.

Application Note:

Powder X-ray diffraction (PXRD) is the most common XRD technique for characterizing newly synthesized materials. For air-sensitive compounds like NbF₃, specialized sample holders are required to prevent decomposition during data collection.[4] The resulting diffraction pattern provides a unique fingerprint of the crystalline phase, which can be compared to databases or used for ab initio structure determination.

Experimental Protocol: Powder X-ray Diffraction of an Air-Sensitive Sample
  • Sample Preparation (inside a glovebox):

    • Finely grind a small amount (10-20 mg) of the NbF₃ powder using an agate mortar and pestle to ensure random crystallite orientation.

    • Mount the powdered sample onto a zero-background sample holder designed for air-sensitive materials. This typically involves a shallow well covered by a thin, X-ray transparent dome or film (e.g., Kapton).

    • Ensure the sample surface is flat and level with the surface of the sample holder.

  • Instrument Setup:

    • Use a diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7093 Å) X-ray source.

    • Set the generator to an appropriate voltage and current (e.g., 40 kV and 40 mA for a Cu source).

    • Configure the optics for a Bragg-Brentano geometry.

  • Data Collection:

    • Transfer the sealed sample holder to the diffractometer.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 10-90°).

    • Use a step size and scan speed that provide good signal-to-noise ratio and peak resolution (e.g., step size of 0.02° and a counting time of 1-2 seconds per step).

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ) and intensities.

    • Compare the experimental pattern with known patterns in crystallographic databases (e.g., ICDD) to confirm the phase.

    • If the structure is unknown, indexing programs can be used to determine the unit cell parameters.

    • Perform Rietveld refinement to obtain detailed structural information, such as lattice parameters, atomic positions, and bond lengths/angles.

Data Presentation:

Table 1: Expected Crystallographic Data for this compound (Hypothetical)

ParameterExpected Value/RangeComments
Crystal SystemOrthorhombic or HexagonalBased on other transition metal trifluorides.
Space GroupTo be determined
Lattice Parametersa, b, c (Å)To be determined from experimental data.
Unit Cell Volume (ų)To be determined
Density (calculated) (g/cm³)~4.2[1]

Surface Analysis: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface.

Application Note:

For this compound, XPS is critical for verifying the +3 oxidation state of niobium and identifying the presence of surface oxidation or contamination. The binding energies of the Nb 3d and F 1s core levels are characteristic of the chemical environment. Due to the high reactivity of NbF₃, in-situ sample preparation (e.g., cleaving a crystal or scraping the powder) under ultra-high vacuum (UHV) is recommended to obtain a clean surface for analysis. If the sample is transferred from a glovebox, a vacuum transfer vessel should be used.

Experimental Protocol: XPS Analysis of this compound
  • Sample Preparation:

    • Mount the NbF₃ powder onto a sample holder using double-sided conductive carbon tape.

    • If possible, press the powder into a pellet.

    • Load the sample into the XPS instrument's introduction chamber, minimizing air exposure. Use of a vacuum transfer vessel is highly recommended.

  • Instrument Setup:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Ensure the analysis chamber is at UHV (<10⁻⁹ mbar).

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV or by sputtering to expose the underlying material and using a known metal peak.

  • Data Collection:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Nb 3d, F 1s, O 1s, and C 1s regions.

    • If necessary, perform argon ion sputtering to clean the surface and obtain depth-profiling information. Note that sputtering can sometimes reduce the oxidation state of metal ions.

  • Data Analysis:

    • Perform peak fitting and deconvolution of the high-resolution spectra to determine the binding energies and relative atomic concentrations of the different chemical states.

    • The Nb 3d spectrum is expected to show a doublet (3d₅/₂ and 3d₃/₂) due to spin-orbit coupling.

    • Compare the measured binding energies to literature values for niobium fluorides and oxides to assign the oxidation states.[5][6]

Data Presentation:

Table 2: Expected XPS Binding Energies for this compound

Core LevelExpected Binding Energy (eV)Reference Compound/State
Nb 3d₅/₂204.0 - 206.0Intermediate between Nb metal (~202 eV) and Nb₂O₅ (~207 eV).[5][6]
Nb 3d₃/₂206.8 - 208.8Spin-orbit splitting of ~2.8 eV.[5]
F 1s~684 - 686Typical for metal fluorides.[7][8]
O 1s>530 (if present)Indicates surface oxidation (e.g., Nb₂O₅).
C 1s284.8 (adventitious)Used for charge referencing.

Magnetic Properties: Magnetic Susceptibility Measurements

The magnetic properties of this compound are of interest due to the d² electron configuration of the Nb³⁺ ion, which could lead to paramagnetism.

Application Note:

Measuring the magnetic susceptibility as a function of temperature can provide insights into the electronic structure and magnetic ordering of NbF₃. A Superconducting Quantum Interference Device (SQUID) magnetometer is the preferred instrument for such measurements due to its high sensitivity. The data can be used to determine the effective magnetic moment of the Nb³⁺ ion and to identify any magnetic phase transitions.

Experimental Protocol: Magnetic Susceptibility Measurement
  • Sample Preparation (inside a glovebox):

    • Accurately weigh a small amount of the NbF₃ powder (5-10 mg).

    • Place the powder in a gelatin capsule or a specialized sample holder for air-sensitive materials.

    • Seal the sample holder to prevent any reaction with air.

  • Instrument Setup:

    • Use a SQUID magnetometer.

    • Center the sample within the superconducting detection coils.

  • Data Collection:

    • Cool the sample to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • Apply a small magnetic field (e.g., 1000 Oe).

    • Measure the magnetic moment as the temperature is increased to the desired upper limit (e.g., 300 K).

    • Cool the sample back down in the same applied magnetic field and measure the magnetic moment again (Field-Cooled, FC).

    • Measure the magnetization as a function of the applied magnetic field at a few constant temperatures (e.g., 2 K and 300 K).

  • Data Analysis:

    • Calculate the magnetic susceptibility (χ) from the measured magnetic moment, the applied magnetic field, and the sample mass.

    • Plot the inverse magnetic susceptibility (1/χ) versus temperature (T).

    • In the paramagnetic region, fit the data to the Curie-Weiss law: χ = C / (T - θ), where C is the Curie constant and θ is the Weiss temperature.

    • Calculate the effective magnetic moment (μ_eff) from the Curie constant.

Data Presentation:

Table 3: Expected Magnetic Properties of this compound

ParameterExpected Value/RangeComments
Magnetic BehaviorParamagneticExpected due to unpaired electrons in Nb³⁺ (d²).
Effective Magnetic Moment (μ_eff)~2.83 μB (spin-only)Deviations can provide information on spin-orbit coupling.
Weiss Temperature (θ)To be determinedA negative value indicates antiferromagnetic interactions.
Magnetic Ordering TemperatureTo be determinedMay order at low temperatures.

Visualization of Experimental Workflow

Diagram 1: General Workflow for Characterization of this compound

G cluster_synthesis Synthesis & Handling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of NbF3 (e.g., Disproportionation of NbF4) handling Handling in Inert Atmosphere (Glovebox) synthesis->handling xrd X-ray Diffraction (XRD) handling->xrd Air-sensitive holder xps X-ray Photoelectron Spectroscopy (XPS) handling->xps Vacuum transfer magnetic Magnetic Susceptibility handling->magnetic Sealed sample holder xrd_analysis Crystal Structure Phase Purity xrd->xrd_analysis xps_analysis Elemental Composition Oxidation State xps->xps_analysis magnetic_analysis Magnetic Properties Electronic Structure magnetic->magnetic_analysis

Caption: Workflow for the synthesis, handling, and characterization of NbF₃.

Logical Relationship of Characterization Techniques

Diagram 2: Interrelation of Characterization Techniques for NbF₃

G NbF3 This compound (NbF3) Structure Crystal Structure NbF3->Structure Composition Elemental & Chemical Composition NbF3->Composition Properties Physical Properties NbF3->Properties XRD XRD Structure->XRD XPS XPS Composition->XPS Magnetic Magnetic Susceptibility Properties->Magnetic Density Density Measurement Properties->Density XRD->Structure Confirms XPS->Composition Determines Magnetic->Properties Measures Density->Properties Measures

Caption: Relationship between NbF₃ and its characterization techniques.

References

Application Notes and Protocols for Handling and Storage of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific handling and storage data for Niobium Trifluoride (NbF₃) is limited. The following procedures are based on the known properties of related compounds such as Niobium(V) fluoride (NbF₅) and general best practices for handling corrosive, moisture-sensitive materials.[1][2] Users should always consult the most current Safety Data Sheet (SDS) for the specific material being used and perform a thorough risk assessment before commencing any work.

Introduction

This compound (NbF₃) is a water-insoluble niobium source often used in oxygen-sensitive applications.[3] Like other niobium fluorides, it is expected to be corrosive and moisture-sensitive, requiring specific handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.[1] These application notes provide detailed protocols for the safe handling and storage of this compound for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound and its related compounds are classified as hazardous. Niobium(V) fluoride, for instance, is known to cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[4]

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound.[1][5]

  • Eye/Face Protection: Wear splash-resistant safety goggles and a face shield.[5]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length trousers.[1] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[6]

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if there is a risk of dust inhalation or if working outside of a fume hood.[1][7]

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

PropertyValue
This compound (NbF₃)
Molecular FormulaNbF₃[8]
AppearanceBlue crystalline solid[8]
Density4.2 g/cm³[8]
Niobium(V) Fluoride (NbF₅)
Melting Point72-73 °C[2]
Boiling Point236 °C[2]
SolubilityReacts with water. Slightly soluble in chloroform, carbon disulfide, sulfuric acid.[2]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases, strong reducing agents, moisture, glass.[1]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound

This protocol outlines the steps for safely weighing and dispensing solid this compound.

  • Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary equipment: anti-static weighing paper or a tared vial, non-sparking spatulas, and a sealed waste container.

    • Don appropriate PPE as described in Section 2.

  • Procedure:

    • Place the analytical balance inside the fume hood or in close proximity to it.

    • Carefully open the this compound container inside the fume hood.

    • Using a clean, dry, non-sparking spatula, dispense the desired amount of powder onto the weighing paper or into the tared vial.

    • Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

    • Securely close the this compound container immediately after dispensing.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) followed by water, ensuring all waste is collected in a designated hazardous waste container.

    • Dispose of the weighing paper and any other contaminated disposable items in the sealed waste container.

    • Wash hands thoroughly after completing the procedure.

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Container: Store in a tightly sealed, compatible container. Do not store in glass containers.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[9]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[1][7]

  • Incompatibilities: Store separately from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Fume Hood DonPPE->PrepWorkArea Dispense Dispense Material PrepWorkArea->Dispense Proceed to Handling CloseContainer Securely Close Container Dispense->CloseContainer CleanSpills Clean Spills & Equipment CloseContainer->CleanSpills Proceed to Cleanup DisposeWaste Dispose of Hazardous Waste CleanSpills->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Safe Handling of this compound.

ChemicalIncompatibility NbF3 Niobium Trifluoride Moisture Moisture NbF3->Moisture Reacts StrongAcids Strong Acids NbF3->StrongAcids Incompatible StrongBases Strong Bases NbF3->StrongBases Incompatible OxidizingAgents Oxidizing Agents NbF3->OxidizingAgents Incompatible Glass Glass NbF3->Glass Do not store in glass

Caption: Chemical Incompatibilities of Niobium Fluorides.

References

Application Notes and Protocols for Niobium-Based Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of methodologies related to the deposition of niobium-based thin films. A primary focus is placed on established techniques, alongside a theoretical exploration of niobium fluoride precursors, drawing from available material properties and analogous processes.

Executive Summary

Niobium (Nb) thin films are of significant interest for a variety of advanced applications, including superconducting quantum devices, durable biomedical implants, and high-performance optical coatings. The quality and properties of these films are intrinsically linked to the deposition technique and parameters employed. While direct deposition from a niobium trifluoride (NbF₃) source is not documented in scientific literature, this note explores its potential while providing detailed protocols for established methods using metallic niobium and a theoretical protocol for niobium pentafluoride (NbF₅), a more volatile precursor. Additionally, the critical role of fluoride-based wet etching in post-deposition processing of niobium films is detailed.

Niobium Fluoride Precursors in Thin Film Deposition

This compound (NbF₃): A Theoretical Perspective

Direct experimental data on the use of this compound (NbF₃) as a precursor for thin film deposition is conspicuously absent from current scientific literature. Key physical properties, such as its melting point, boiling point, and vapor pressure, remain uncharacterized, which are essential for developing Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes.

NbF₃ is a blue, crystalline, water-insoluble solid.[1] Its lack of volatility would likely preclude its use in conventional thermal evaporation or CVD/ALD. However, two possibilities could be considered hypothetically:

  • Sputtering: If a dense, solid target of NbF₃ could be fabricated, it might be possible to use it in a Physical Vapor Deposition (PVD) sputtering process. The radio-frequency (RF) sputtering technique would be necessary due to the likely insulating nature of NbF₃.

  • E-beam Evaporation: Direct evaporation of the solid source via an electron beam is another PVD possibility, though this would be highly dependent on its thermal stability and whether it sublimes or decomposes at elevated temperatures.

Given the absence of foundational data, the development of a deposition process using NbF₃ would require significant fundamental research to determine its physical properties and thermal behavior.

Niobium Pentafluoride (NbF₅): A More Viable Fluoride Precursor

In contrast to NbF₃, niobium pentafluoride (NbF₅) is a more promising candidate for vapor deposition techniques due to its known volatility. It is a colorless solid with a melting point of approximately 72-80°C and a boiling point of about 236°C.[2][3][4] Notably, the use of NbF₅ in an ALD process to deposit niobium silicide (NbSi) thin films has been reported, demonstrating its viability as a precursor.[5]

Theoretical ALD Protocol for Niobium Fluoride (NbFₓ) using NbF₅

This hypothetical protocol is based on a ligand exchange mechanism, analogous to other metal fluoride ALD processes.[6][7] It involves alternating exposures of the substrate to NbF₅ and a co-reactant.

Precursors:

  • Niobium Source: Niobium Pentafluoride (NbF₅)

  • Co-reactant: A reducing agent such as Disilane (Si₂H₆) or a metal-organic precursor like Trimethylaluminum (TMA) for potential doping or compound film formation.

Key Parameters (starting points for optimization):

  • Substrate Temperature: 150 - 300°C[5]

  • NbF₅ Source Temperature: 70 - 90°C (to ensure sufficient vapor pressure)

  • Carrier Gas: Ar or N₂

ALD Cycle:

  • NbF₅ Pulse: Introduce NbF₅ vapor into the chamber. The precursor adsorbs and reacts with the substrate surface.

  • Purge: Purge the chamber with an inert gas to remove unreacted NbF₅ and any gaseous byproducts.

  • Co-reactant Pulse: Introduce the co-reactant vapor (e.g., Si₂H₆) to react with the surface-bound niobium species.

  • Purge: Purge the chamber with an inert gas to remove unreacted co-reactant and byproducts.

This cycle is repeated to build the film layer-by-layer. The growth per cycle would need to be determined experimentally, for example, using an in-situ quartz crystal microbalance.

Established Protocols for Niobium Thin Film Deposition

Due to the lack of data for NbF₃, the following are detailed protocols for standard, well-established methods of depositing high-quality niobium thin films.

Protocol: DC Magnetron Sputtering of Niobium

Sputtering from a metallic niobium target is a widely used PVD technique to produce high-quality superconducting and wear-resistant niobium films.[8]

Experimental Workflow

G cluster_prep Substrate Preparation cluster_dep Deposition Process cluster_char Characterization sub_clean Substrate Cleaning (e.g., RCA clean for Si) boe_dip Buffered Oxide Etch (for Si wafers) sub_clean->boe_dip rinse_dry DI Water Rinse & N₂ Dry boe_dip->rinse_dry load Load Substrate into Sputter System rinse_dry->load pump Pump Down to Base Pressure (<1x10⁻⁷ Torr) ar_flow Introduce Ar Gas pre_sputter Pre-sputter Nb Target sputter Sputter Deposit Nb Film cool Cool Down in Vacuum xrd XRD (Crystallinity) cool->xrd afm AFM (Morphology) cool->afm four_point 4-Point Probe (Resistivity) cool->four_point

Workflow for Niobium Deposition by Sputtering.

Methodology:

  • Substrate Preparation:

    • For silicon substrates, perform a standard RCA cleaning procedure.

    • Immediately before loading into the deposition system, immerse the Si wafer in a buffered oxide etch (BOE) solution (e.g., 6:1) for 2 minutes to remove the native oxide layer.

    • Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.

  • Deposition Parameters:

    • Load the prepared substrate into a high-vacuum PVD system.

    • Pump the chamber to a base pressure below 1 x 10⁻⁷ Torr.

    • Introduce high-purity Argon (Ar) gas as the sputtering gas.

    • Set the Ar pressure to a working pressure, typically in the range of 2-5 mTorr.

    • Use a high-purity (e.g., 5N) niobium target.

    • Apply DC power to the niobium target. A pre-sputtering step with the shutter closed for 5-10 minutes is recommended to clean the target surface.

    • Open the shutter to begin deposition on the substrate. The deposition rate is controlled by the DC power.

Quantitative Data: Sputtering Parameters

ParameterTypical Value RangeReference
Target MaterialNiobium (99.999% purity)[6]
SubstrateSi (100), Fused Quartz[8]
Base Pressure< 1 x 10⁻⁸ Torr[6]
Working Pressure2 - 5 mTorr (Argon)[8]
Sputter Power (DC)200 - 800 W[8]
Deposition Rate0.5 - 5 Å/s[8]
Substrate TemperatureRoom Temperature to 400°C[1]
Protocol: Electron-Beam Evaporation of Niobium

E-beam evaporation is another common PVD method suitable for depositing high-purity niobium films.

Methodology:

  • Substrate Preparation: Follow the same cleaning procedure as for sputtering.

  • Deposition Process:

    • Load the substrate and a high-purity niobium source material (e.g., MARZ grade discs) into a UHV e-beam evaporator.[5]

    • Pump the chamber to a base pressure of < 1 x 10⁻⁸ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 200-400°C) to improve film quality.[5]

    • An electron beam is focused onto the niobium source material, causing it to heat up and evaporate.

    • The evaporated niobium atoms travel in a line-of-sight path to the substrate, where they condense to form a thin film.

    • A quartz crystal monitor is used to control the deposition rate and final thickness.

Quantitative Data: E-beam Evaporation Parameters

ParameterTypical Value RangeReference
Source MaterialNiobium (99.999% purity)[5]
Base Pressure< 1 x 10⁻⁸ Torr (UHV)[5]
Deposition Rate0.5 - 5 Å/s[9]
Substrate TemperatureRoom Temperature - 400 °C[5]
Final Film Thickness10 nm - 200 nm[9]

Role of Fluoride in Niobium Thin Film Processing

While depositing from a fluoride source is not common, treating niobium films with fluoride-based solutions is a critical step in many applications, particularly for superconducting devices. The primary purpose is to remove the native niobium pentoxide (Nb₂O₅) layer, which is detrimental to performance.[6]

G cluster_process Fluoride Etching Process cluster_consequences Potential Consequences start Nb Film with Native Nb₂O₅ Layer etch Immerse in Fluoride Solution (e.g., HF, BOE) start->etch reaction Nb₂O₅ + HF → H₂NbOF₅ + H₂O (Oxide Removal) etch->reaction hydrogen H⁺ + Nb → NbHₓ (Hydrogen Intercalation) etch->hydrogen end Clean, Oxide-Free Nb Surface (with potential hydride formation) reaction->end hydrogen->end positive Removal of Lossy Oxide end->positive negative Formation of Nb Hydrides (NbHₓ) end->negative loss Increased Microwave Loss negative->loss

Logical flow of fluoride etching of niobium films.

Protocol: Surface Treatment with Dilute Hydrofluoric Acid (HF)

Objective: To remove the surface oxide layer from a deposited niobium thin film.

Materials:

  • Niobium thin film on a substrate.

  • Dilute Hydrofluoric Acid (HF), e.g., 2% solution in DI water.

  • DI water.

  • Nitrogen gas for drying.

  • Appropriate personal protective equipment (PPE) for handling HF.

Methodology:

  • Safety: Perform the procedure in a fume hood certified for HF use. Wear acid-resistant gloves, apron, and full-face shield.

  • Etching: Immerse the niobium film sample into the 2% HF solution. The etching time depends on the oxide thickness and solution acidity. For a native oxide, times can range from 30 seconds to several minutes.[6]

  • Rinsing: Immediately after etching, transfer the sample to a beaker of DI water and rinse thoroughly. A multi-stage rinsing process is recommended.

  • Drying: Dry the sample with a gentle stream of high-purity nitrogen gas.

  • Post-Processing: Process the cleaned sample immediately in a vacuum or inert environment to prevent re-oxidation.

Quantitative Data: Effect of Different Fluoride Etchants

Etchant SolutionObservationConsequenceReference
2% HFRapid oxide removalNoticeable formation of β-NbHₓ phase after ~3 min[6]
Buffered Oxide Etch (BOE)Slower oxide removalFormation of β-NbHₓ phase after ~20 min[6]
NH₄FVery slow oxide removalSignificant delay in hydride formation (>13 hours)[6]

Important Consideration: A significant side effect of fluoride etching is the introduction of hydrogen into the niobium film, leading to the formation of niobium hydrides (NbHₓ).[6] These hydrides can be detrimental to the superconducting properties of the film, causing increased microwave loss.[6] The rate of hydride formation is directly related to the acidity of the fluoride solution.[6] Therefore, the choice of etchant and duration of exposure must be carefully optimized to balance oxide removal with the minimization of hydride formation.

References

Application Notes: Niobium Fluorides in Solid-State Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Niobium trifluoride (NbF₃) is a blue crystalline solid with the niobium atom in the +3 oxidation state[1]. While its basic properties are documented, NbF₃ is not a commonly available starting material, and established protocols for its use as a precursor in solid-state synthesis are not readily found in the literature[1]. Researchers in materials science more frequently utilize the more stable niobium pentafluoride (NbF₅) or various niobium oxyfluorides as precursors or targets in solid-state reactions[2][3].

This document focuses on the broader and more practical application of niobium fluorides and oxyfluorides in solid-state synthesis. These materials serve as crucial building blocks for creating novel functional materials, including photocatalysts and compounds with unique thermal expansion properties[4][5]. A common and effective strategy involves the in situ fluorination of niobium oxides using solid fluorine sources like polytetrafluoroethylene (PTFE), providing a safer and more accessible route to niobium oxyfluorides compared to using highly reactive fluorinating gases or acids[5].

Key Applications

  • Precursors for Niobium Oxyfluorides: Niobium oxides (e.g., Nb₂O₅) can be fluorinated in solid-state reactions to produce a variety of niobium oxyfluoride phases, such as Nb₃O₇F and Nb₅O₁₂F[2].

  • Synthesis of Functional Materials: The resulting niobium oxyfluorides have shown potential as photocatalysts for oxygen evolution from water and as materials with tunable negative thermal expansion (NTE)[4][5].

  • Flux-Mediated Synthesis: In some syntheses, fluoride-containing compounds can act as a flux to facilitate crystal growth and the formation of complex structures, such as the reduced niobium oxyfluoride Nb₂O₂F₃, which exhibits complex phase transitions[6].

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive Niobium Fluorides

Many niobium fluorides, particularly NbF₅, are hygroscopic and react with moisture in the air[7]. Therefore, proper handling in an inert atmosphere is critical for maintaining stoichiometry and preventing the formation of oxides or oxyfluorides.

Materials and Equipment:

  • Niobium fluoride precursor (e.g., NbF₅)

  • Argon- or nitrogen-filled glovebox with O₂ and H₂O levels <1 ppm

  • Spatulas, weighing paper, and mortars and pestles (agate or alumina)

  • Quartz or sealed metal (e.g., niobium, copper) ampules for reactions

  • Vacuum sealing apparatus or arc welder

  • Tube furnace with temperature controller

Procedure:

  • Transfer the niobium fluoride precursor into the inert atmosphere of a glovebox.

  • Perform all weighing and mixing of reactants inside the glovebox.

  • Grind the precursors together using a mortar and pestle to ensure a homogeneous mixture.

  • Load the homogenized powder into a reaction vessel (e.g., quartz ampule).

  • If using a quartz ampule, attach it to a vacuum line, evacuate to a high vacuum (<10⁻⁴ Torr), and seal it using a hydrogen-oxygen torch. For metal tubes, load the material inside the glovebox and weld the tube shut.

  • Place the sealed ampule in a tube furnace and execute the desired heating program.

  • After the reaction is complete, allow the furnace to cool to room temperature.

  • Transfer the ampule back into the glovebox before opening to retrieve the product.

Protocol 2: Solid-State Synthesis of Niobium Oxyfluorides using PTFE

This protocol details a facile method for synthesizing niobium oxyfluorides (Nb₃O₇F and Nb₅O₁₂F) via the solid-state reaction of Niobium pentoxide (Nb₂O₅) with Polytetrafluoroethylene (PTFE) as the fluorinating agent[2].

Materials and Equipment:

  • Niobium pentoxide (Nb₂O₅), high purity

  • Polytetrafluoroethylene (PTFE) powder or scrap

  • Agate mortar and pestle

  • Hydraulic press for pelletizing

  • Quartz ampules

  • Vacuum pump and sealing torch

  • High-temperature tube furnace

Procedure:

  • Calculate the required masses of Nb₂O₅ and PTFE based on the target F/O ratio for the desired product phase (see Table 1).

  • Thoroughly grind the reactants together in an agate mortar and pestle to ensure a homogeneous mixture.

  • Press the mixed powder into a pellet using a hydraulic press to improve reactant contact.

  • Place the pellet into a quartz ampule.

  • Evacuate the ampule to a high vacuum and seal it with a torch.

  • Place the sealed ampule into a tube furnace and heat to the target reaction temperature (e.g., 900 °C)[2].

  • Maintain the temperature for a specified duration (e.g., 12-24 hours).

  • Allow the furnace to cool naturally to room temperature.

  • Carefully open the ampule to retrieve the product, which may be bluish-black due to minor electron doping or residual carbon[2].

Data Presentation

Table 1: Reaction Conditions and Products for Nb₂O₅ Fluorination with PTFE [2]

Target Product Nominal F/O Ratio Reactant Ratio (Nb₂O₅:PTFE) Reaction Temp. (°C) Crystal System Space Group Lattice Parameters (Å)
Nb₅O₁₂F 0.5 Stoichiometrically calculated 900 Orthorhombic Ammm a = 3.924, b = 6.157, c = 3.658

| Nb₃O₇F | 2.5 | Stoichiometrically calculated | 900 | Orthorhombic | Cmmm | a = 20.679, b = 3.834, c = 3.926 |

Note: Excess PTFE is often required as the reaction may not go to completion with stoichiometric amounts[2].

Visualizations

experimental_workflow start Start: Precursors (Nb₂O₅ + PTFE) mix 1. Mix & Grind (Mortar & Pestle) start->mix pellet 2. Pelletize (Hydraulic Press) mix->pellet seal 3. Seal in Quartz Ampule (Under Vacuum) pellet->seal heat 4. Heat in Furnace (e.g., 900 °C) seal->heat cool 5. Cool to Room Temp. heat->cool product End: Niobium Oxyfluoride Product (e.g., Nb₃O₇F) cool->product logical_relationships Nb_metal Nb Metal NbF5 NbF₅ Nb_metal->NbF5 + F₂ (473 K) Nb2O5 Nb₂O₅ NbO2F NbO₂F Nb2O5->NbO2F + NbO₂F (800 °C) (as reactant) Nb3O7F Nb₃O₇F Nb2O5->Nb3O7F + PTFE (900 °C) Nb5O12F Nb₅O₁₂F Nb2O5->Nb5O12F + PTFE (900 °C)

References

Application Notes and Protocols: Catalytic Activity of Niobium Fluoride and Other Niobium Compounds in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the topic of interest is the catalytic activity of niobium trifluoride (NbF₃), the available scientific literature predominantly focuses on the catalytic applications of other niobium compounds, particularly niobium pentafluoride (NbF₅) and niobium pentachloride (NbCl₅). Therefore, these application notes and protocols are primarily based on the reactivity of these more extensively studied niobium catalysts. The principles and methodologies described herein may serve as a valuable starting point for investigating the potential catalytic activity of this compound.

Introduction to Niobium Catalysis

Niobium compounds have emerged as versatile and efficient catalysts in a variety of organic transformations. Their utility stems from their strong Lewis acidity, redox properties, and hydrophobicity.[1] Niobium catalysts, such as niobium pentafluoride (NbF₅) and niobium pentachloride (NbCl₅), have demonstrated significant catalytic activity in reactions including cyanosilylation, Friedel-Crafts reactions, and carbon-fluorine bond activation.[1][2][3] These catalysts offer advantages such as high efficiency, mild reaction conditions, and in some cases, the ability to be used in solvent-free systems.[2]

Application: Cyanosilylation of Aldehydes using Niobium Pentafluoride

Niobium pentafluoride (NbF₅) has proven to be a highly effective catalyst for the cyanosilylation of aldehydes, a key reaction for the formation of cyanohydrins, which are important intermediates in the synthesis of α-hydroxy acids and β-amino alcohols.[2]

Quantitative Data Summary

The following table summarizes the catalytic performance of NbF₅ in the cyanosilylation of various aldehydes with trimethylsilyl cyanide (TMSCN).[2]

Aldehyde SubstrateCatalyst Loading (mol%)Reaction Time (min)Yield (%)
Benzaldehyde0.510>95
4-Chlorobenzaldehyde0.510>95
4-Nitrobenzaldehyde0.510>95
Cinnamaldehyde0.510>95
Cyclohexanecarboxaldehyde0.510>95
2-Furaldehyde0.510>95
Experimental Protocol: General Procedure for Cyanosilylation of Aldehydes

Materials:

  • Niobium pentafluoride (NbF₅)

  • Aldehyde substrate

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous reaction vessel

  • Magnetic stirrer

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Add niobium pentafluoride (0.5 mol%, 0.005 mmol).

  • To this mixture, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature while stirring.

  • Continue stirring at room temperature for 10 minutes.[2]

  • Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding cyanohydrin trimethylsilyl ether.

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Aldehyde (1.0 mmol) to inert vessel B Add NbF5 (0.5 mol%) A->B C Add TMSCN (1.2 mmol) dropwise at RT B->C D Stir at Room Temperature for 10 minutes C->D E Quench with aq. NaHCO3 D->E F Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H I Product: Cyanohydrin Trimethylsilyl Ether H->I

Caption: Experimental workflow for NbF₅-catalyzed cyanosilylation.

Application: Reduction of α,α,α-Trifluorotoluenes using Niobium(V) Chloride

Low-valent niobium species, generated in situ from niobium(V) chloride (NbCl₅), can effectively catalyze the reduction of α,α,α-trifluorotoluenes to their corresponding toluene derivatives using lithium aluminum hydride (LAH) as the reductant.[3] This reaction is significant for the selective defluorination of benzylic C-F bonds.[3]

Quantitative Data Summary

The following table presents the results for the NbCl₅-catalyzed reduction of various trifluoromethyl arenes.[3]

SubstrateCatalyst Loading (mol%)ReductantYield (%)
α,α,α-Trifluorotoluene5LiAlH₄96
1-Fluoro-4-(trifluoromethyl)benzene5LiAlH₄85
1-Chloro-4-(trifluoromethyl)benzene5LiAlH₄89
1-Methyl-4-(trifluoromethyl)benzene5LiAlH₄91
1,4-Bis(trifluoromethyl)benzene (partial)5LiAlH₄ (1.5 eq)75 (of methyl-trifluoromethylbenzene)
1,4-Bis(trifluoromethyl)benzene (full)5LiAlH₄ (3.0 eq)82 (of p-xylene)
Experimental Protocol: General Procedure for the Reduction of Trifluoromethyl Arenes

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Trifluoromethyl arene substrate

  • Lithium aluminum hydride (LAH)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Anhydrous reaction vessel

  • Magnetic stirrer

Procedure:

  • To a flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add niobium(V) chloride (5 mol%).

  • Add anhydrous 1,2-dimethoxyethane (DME) and cool the mixture to 0 °C.

  • Add lithium aluminum hydride (1.5 equivalents per -CF₃ group) portion-wise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which the color of the suspension will change, indicating the formation of the low-valent niobium catalyst.

  • Add the trifluoromethyl arene substrate (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by GC-MS).

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with an organic solvent.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the corresponding toluene derivative.

Proposed Catalytic Cycle

G NbCl5 Nb(V)Cl5 LowValentNb Low-Valent Nb(n) NbCl5->LowValentNb LAH Intermediate1 [Ar-CF2-Nb(n+1)-F] LowValentNb->Intermediate1 Oxidative Addition Substrate Ar-CF3 Substrate->Intermediate1 Intermediate2 [Ar-CH2-Nb(n+1)-F] Intermediate1->Intermediate2 Hydride Transfer (LAH) Product Ar-CH3 Intermediate2->Product Reductive Elimination Regen Regeneration Intermediate2->Regen Product->Regen LAH LiAlH4 Regen->LowValentNb

Caption: Proposed mechanism for NbCl₅-catalyzed reduction of trifluorotoluenes.

Other Niobium-Catalyzed Organic Reactions

Niobium catalysts are effective in a range of other organic transformations, highlighting their broad applicability.

  • Friedel-Crafts Reactions: Niobium compounds, including NbCl₅, catalyze both Friedel-Crafts alkylation and acylation reactions, offering a green alternative to traditional acid catalysts.[1] They exhibit high hydrothermal stability and are less corrosive to equipment.[1]

  • Knoevenagel Condensation: Niobium pentachloride can catalyze the Knoevenagel condensation of aldehydes with active methylene compounds to produce α,β-unsaturated compounds in high yields under mild conditions.[4]

  • Mannich-type Reactions: Chiral niobium complexes have been developed for asymmetric Mannich-type reactions, achieving excellent yields and enantioselectivities in the synthesis of β-amino compounds.[4]

  • Activation of C-H Bonds: Niobium catalysts have been shown to activate aryl trifluoromethyl groups and facilitate the functionalization of C-H bonds, leading to the efficient synthesis of N-heterocycles.[5]

The exploration of this compound in these and other organic reactions represents a promising area for future research, potentially uncovering novel catalytic activities and synthetic methodologies.

References

Application Notes and Protocols: Niobium Trifluoride as a Cathode Material for Fluorine Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoride Ion Batteries (FIBs) represent a promising next-generation energy storage technology, with the potential for significantly higher energy densities compared to conventional Lithium-ion batteries.[1][2] The fundamental principle of FIBs involves the shuttling of fluoride anions (F⁻) between a cathode and an anode.[2] Metal fluorides are a key area of research for cathode materials in these systems due to their high theoretical specific capacities, which are realized through conversion reactions.[3][4][5][6]

Niobium trifluoride (NbF₃), a blue crystalline solid, is a potential candidate for a high-capacity cathode material in FIBs.[7][8] Its proposed electrochemical activity is based on a reversible conversion reaction where niobium metal is formed and de-formed. This document provides detailed (though in some aspects, hypothetical, due to limited direct experimental literature on NbF₃ in FIBs) application notes and protocols for the synthesis of this compound and its evaluation as a cathode material in fluorine ion batteries.

Key Properties of this compound

PropertyValueReference
Chemical FormulaNbF₃[7]
Molar Mass149.902 g/mol [7]
AppearanceBlue crystalline solid[7]
Density4200 kg m⁻³[7]
Oxidation State of Niobium+3[7]

Experimental Protocols

I. Synthesis of this compound (NbF₃) Powder

This protocol describes the synthesis of this compound via the thermal disproportionation of Niobium tetrafluoride (NbF₄).[9]

Materials:

  • Niobium tetrafluoride (NbF₄) powder

  • High-purity Argon gas

  • Tube furnace

  • Alumina or Nickel boat

  • Schlenk line and vacuum pump

Procedure:

  • Place the alumina or nickel boat containing NbF₄ powder into the center of the tube furnace.

  • Purge the tube furnace with high-purity argon gas for at least 30 minutes to remove air and moisture.

  • While maintaining a gentle argon flow, heat the furnace to 350 °C at a ramp rate of 5 °C/min.

  • Hold the temperature at 350 °C for 4 hours to ensure complete disproportionation of NbF₄ into NbF₃ and volatile NbF₅. The reaction is: 2 NbF₄(s) → NbF₃(s) + NbF₅(g).[9]

  • The volatile NbF₅ will be carried away by the argon gas stream and can be collected in a cold trap downstream.

  • After the reaction is complete, cool the furnace down to room temperature under argon flow.

  • Transfer the resulting blue NbF₃ powder into an argon-filled glovebox for storage and further processing to prevent any reaction with air and moisture.

II. Fabrication of NbF₃ Cathode

This protocol details the preparation of a composite cathode containing NbF₃, a conductive agent, and a binder.

Materials:

  • Synthesized NbF₃ powder

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Mortar and pestle

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

Procedure:

  • Inside an argon-filled glovebox, thoroughly mix NbF₃ powder, Super P carbon black, and PVDF in a weight ratio of 70:20:10 using a mortar and pestle.

  • Add a few drops of NMP solvent to the powder mixture and continue to grind until a homogeneous, viscous slurry is formed.

  • Coat the slurry onto a piece of aluminum foil using a doctor blade with a set thickness (e.g., 100 µm).

  • Dry the coated electrode in a vacuum oven at 120 °C for 12 hours to completely remove the NMP solvent.

  • After drying, punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.

III. Electrochemical Cell Assembly and Testing

This protocol describes the assembly of a coin cell and the subsequent electrochemical testing of the NbF₃ cathode.

Materials:

  • NbF₃ cathode discs

  • Lanthanum trifluoride (LaF₃) single crystal or a suitable solid-state fluoride-ion conductor (electrolyte)

  • Metallic Calcium (Ca) or Cerium (Ce) foil (anode)

  • CR2032 coin cell components (casings, spacers, springs)

  • Battery cycler

Procedure:

  • All cell assembly must be performed in an argon-filled glovebox.

  • Place the NbF₃ cathode at the bottom of the coin cell casing.

  • Place the solid-state electrolyte disc on top of the cathode, ensuring good contact.

  • Position the metallic anode foil on top of the electrolyte.

  • Add the spacer and spring, and then seal the coin cell using a crimping machine.

  • Remove the assembled coin cell from the glovebox and let it rest for a few hours to ensure thermal and chemical equilibrium.

  • Perform electrochemical testing using a battery cycler. A typical testing protocol would involve:

    • Galvanostatic cycling at a constant current density (e.g., 10 mA/g) within a voltage window of 0.5 V to 3.5 V vs. Ca/CaF₂.

    • Cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the conversion reaction.

Performance Data (Theoretical and Hypothetical)

Due to the limited availability of direct experimental data for NbF₃ in fluorine ion batteries, the following table presents theoretical and hypothetical performance metrics. The theoretical capacity is calculated based on the complete conversion reaction: NbF₃ + 3e⁻ ↔ Nb + 3F⁻.

ParameterValueNotes
Theoretical Specific Capacity 536 mAh/gBased on a 3-electron transfer per formula unit of NbF₃.
Hypothetical Initial Discharge Capacity ~400-450 mAh/gThis is an estimated value assuming a reasonable initial utilization of the active material, drawing parallels from other metal fluoride systems.
Hypothetical Operating Voltage ~2.0 - 2.5 V (vs. Ca/CaF₂)This is a hypothetical voltage range, as the actual voltage would depend on the anode and electrolyte used.
Hypothetical Cycling Stability ModerateAs with many conversion-type electrodes, a gradual capacity fade is expected due to volume changes during cycling and potential side reactions.

Diagrams

Experimental_Workflow cluster_synthesis I. NbF₃ Synthesis cluster_fabrication II. Cathode Fabrication cluster_testing III. Electrochemical Testing NbF4 NbF₄ Powder Furnace Tube Furnace (350°C, Argon) NbF4->Furnace Disproportionation Disproportionation Furnace->Disproportionation NbF3_powder NbF₃ Powder Disproportionation->NbF3_powder Mixing Mixing (NbF₃, Carbon, PVDF) NbF3_powder->Mixing Slurry_prep Slurry Preparation (with NMP) Mixing->Slurry_prep Coating Doctor Blade Coating on Al foil Slurry_prep->Coating Drying Vacuum Drying (120°C) Coating->Drying Punching Electrode Punching Drying->Punching Assembly Coin Cell Assembly (in Glovebox) Punching->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV Data_Analysis Data Analysis Cycling->Data_Analysis CV->Data_Analysis

Caption: Experimental workflow for the synthesis and electrochemical evaluation of NbF₃ cathodes.

Conversion_Mechanism cluster_cathode Cathode Side cluster_anode Anode Side NbF3 NbF₃ Discharge Discharge (Fluorination of Anode) NbF3->Discharge Nb Nb Charge Charge (Defluorination of Anode) Nb->Charge  - 3F⁻ Anode Anode (e.g., Ca) Anode->Discharge AnodeF Anode Fluoride (e.g., CaF₂) AnodeF->Charge  + 3F⁻ Discharge->Nb  + 3F⁻ Discharge->AnodeF  - 3F⁻ Charge->NbF3 Charge->Anode

Caption: Simplified conversion reaction mechanism for an NbF₃ cathode in a fluorine ion battery.

References

Application Notes and Protocols for Doping Strategies of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Doping Niobium Trifluoride

This compound (NbF3) is a blue, crystalline solid with potential applications in catalysis, electronics, and as a precursor for other niobium-based materials.[1][2] Doping—the intentional introduction of impurities into a material—is a powerful strategy to tailor its electronic, optical, and catalytic properties. By introducing selected dopant atoms into the NbF3 lattice, it is possible to modify its band structure, create defects, and enhance its performance in various applications.

This document outlines potential doping strategies for NbF3, including the selection of dopants, proposed experimental protocols for their incorporation, and methods for characterizing the resulting materials.

Potential Doping Strategies and Their Effects

Based on studies of other niobium compounds, several classes of dopants can be proposed for modifying the properties of NbF3.[3][4] The choice of dopant will depend on the desired application.

Table 1: Proposed Dopants for this compound and Their Potential Effects

Dopant CategoryExample DopantsPotential Effects on NbF3 PropertiesRationale/Analogous System
Transition Metals Tungsten (W), Molybdenum (Mo), Tantalum (Ta)- Enhanced catalytic activity- Modified electronic conductivity- Altered magnetic propertiesDoping of niobium oxides with tungsten has been shown to enhance catalytic oxidation properties.[5][6]
Alkaline Earth Metals Magnesium (Mg), Calcium (Ca), Strontium (Sr)- Creation of fluoride ion vacancies- Increased ionic conductivity- Potential for improved performance in solid-state batteriesDoping with elements of different valence states can create charge-compensating defects.
Lanthanides Cerium (Ce), Europium (Eu), Erbium (Er)- Introduction of luminescent properties- Upconversion/downconversion of light- Enhanced photocatalytic activityLanthanide doping is a common strategy for inducing optical properties in various host lattices.
Main Group Elements Tin (Sn), Antimony (Sb)- Modification of electronic band structure- Creation of p-type or n-type semiconducting behaviorTin doping in indium oxide, a related metal oxide system, significantly alters electronic properties.[7]

Experimental Protocols

The following protocols are proposed for the synthesis of doped this compound. These methods are adapted from established procedures for synthesizing and doping other transition metal fluorides and oxides.

Solid-State Reaction Method

This method is suitable for incorporating dopants that are stable at high temperatures.

Protocol:

  • Precursor Selection:

    • This compound (NbF3) powder.

    • Dopant source: High-purity oxide (e.g., WO3, MgO) or fluoride (e.g., CaF2, CeF4) of the desired dopant.

  • Mixing:

    • Accurately weigh the NbF3 and dopant precursor to achieve the desired doping concentration (e.g., 0.5 - 5 mol%).

    • Thoroughly mix the powders in an agate mortar and pestle under an inert atmosphere (e.g., in a glovebox) to ensure homogeneity.

  • Pelletization:

    • Press the mixed powder into a pellet using a hydraulic press to ensure good contact between the reactant particles.

  • Sintering:

    • Place the pellet in a tube furnace within a crucible made of a non-reactive material (e.g., alumina or platinum).

    • Heat the sample under a continuous flow of an inert gas (e.g., argon) to prevent oxidation. The temperature and duration will need to be optimized, but a starting point could be 500-800°C for 4-12 hours.

  • Cooling and Characterization:

    • Allow the sample to cool to room temperature under the inert atmosphere.

    • The resulting doped NbF3 can then be characterized using techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) to confirm the incorporation of the dopant and analyze the material's structure and morphology.

Wet Chemical Synthesis (Co-precipitation)

This method is suitable for achieving a more homogeneous distribution of dopants at lower temperatures.

Protocol:

  • Precursor Solution Preparation:

    • Dissolve a soluble niobium precursor (e.g., niobium pentachloride, NbCl5) in an appropriate solvent.

    • Dissolve a soluble precursor of the dopant (e.g., tungsten hexachloride, WCl6) in the same or a compatible solvent. The molar ratio should correspond to the desired doping level.

  • Precipitation:

    • Add a fluorinating agent (e.g., hydrofluoric acid, HF, or ammonium fluoride, NH4F) to the precursor solution to co-precipitate the doped niobium fluoride. This step should be performed with extreme caution in a well-ventilated fume hood due to the hazardous nature of HF.

  • Washing and Drying:

    • Separate the precipitate by centrifugation or filtration.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors or byproducts.

    • Dry the resulting powder in a vacuum oven at a low temperature (e.g., 80-120°C) to obtain the doped NbF3.

  • Annealing (Optional):

    • The dried powder can be annealed at a moderate temperature (e.g., 300-500°C) under an inert atmosphere to improve crystallinity.

  • Characterization:

    • Characterize the final product using XRD, XPS, SEM, and transmission electron microscopy (TEM) to confirm the composition, dopant distribution, and morphology.

Visualizations

Experimental Workflow for Solid-State Doping

solid_state_doping cluster_prep Precursor Preparation cluster_process Processing cluster_analysis Characterization NbF3 NbF3 Powder Mixing Mechanical Mixing (Inert Atmosphere) NbF3->Mixing Dopant Dopant Precursor (e.g., WO3) Dopant->Mixing Pelletizing Pelletization Mixing->Pelletizing Sintering Sintering (500-800°C, Argon) Pelletizing->Sintering Doped_NbF3 Doped NbF3 Product Sintering->Doped_NbF3 XRD XRD XPS XPS SEM SEM Doped_NbF3->XRD Doped_NbF3->XPS Doped_NbF3->SEM

Caption: Workflow for the solid-state synthesis of doped this compound.

Logical Relationship of Doping on Material Properties

doping_effects cluster_changes Fundamental Material Changes cluster_properties Modified Properties cluster_applications Potential Applications Doping Doping of NbF3 (Introduction of Impurities) Lattice Lattice Distortion & Defect Creation Doping->Lattice Electronic Modification of Electronic Structure Doping->Electronic Surface Altered Surface Chemistry Doping->Surface Ionic Ionic Conductivity Lattice->Ionic Optical Optical Properties (Luminescence) Electronic->Optical Electrical Electrical Conductivity Electronic->Electrical Catalytic Catalytic Activity Surface->Catalytic Catalysis Heterogeneous Catalysis Catalytic->Catalysis Optoelectronics Optoelectronic Devices Optical->Optoelectronics Sensors Chemical Sensors Electrical->Sensors Batteries Solid-State Batteries Ionic->Batteries

Caption: The logical pathway from doping to enhanced material applications.

Characterization Techniques for Doped this compound

To confirm the successful doping and to understand the modified properties of NbF3, a suite of characterization techniques is essential.

Table 2: Recommended Characterization Techniques

TechniqueInformation Obtained
X-ray Diffraction (XRD) - Crystal structure and phase purity- Lattice parameter changes upon doping
X-ray Photoelectron Spectroscopy (XPS) - Elemental composition and chemical states of Nb, F, and the dopant- Confirmation of dopant incorporation
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) - Surface morphology and microstructure- Elemental mapping to assess dopant distribution
Transmission Electron Microscopy (TEM) - Nanoscale morphology and crystal structure- High-resolution imaging of the lattice and defects
UV-Visible Spectroscopy - Optical properties and band gap energy
Photoluminescence (PL) Spectroscopy - Luminescent properties introduced by specific dopants (e.g., lanthanides)
Electrochemical Impedance Spectroscopy (EIS) - Ionic and electronic conductivity

Safety Precautions

  • Niobium fluorides and their precursors can be hazardous. Always handle these chemicals in a well-ventilated fume hood.

  • Hydrofluoric acid (HF) is extremely corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn. An HF-specific safety protocol and access to calcium gluconate gel are mandatory when working with this substance.

  • High-temperature furnace operations should be conducted with care, ensuring proper ventilation and safety measures are in place.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

References

Application Notes and Protocols: Niobium Trifluoride in High-Frequency Electronics

Author: BenchChem Technical Support Team. Date: November 2025

This document aims to provide a foundational understanding based on the general properties of niobium fluorides and common thin-film deposition techniques that could theoretically be applied to NbF₃ for high-frequency electronic applications. The following sections summarize the known properties of NbF₃ and outline general experimental protocols for thin-film deposition, which would be the initial steps in investigating its potential.

Properties of Niobium Trifluoride

This compound is a blue crystalline solid.[4] While its electronic properties in the context of high-frequency applications are not well-documented, some of its fundamental characteristics are known.

PropertyValueReference
Chemical FormulaNbF₃[4]
AppearanceBlue crystalline solid[4]
Molar Mass149.902 g/mol [4]
Density4200 kg/m ³[4]
Oxidation State of Niobium+3[4]

Niobium compounds, in general, are utilized in various electronic and optical applications. For instance, niobium nitride is explored for its superconducting properties, while other niobium oxides are used in optical coatings and catalysis.[2][5] Fluoride compounds are also employed in the production of optical coatings and as precursors in chemical vapor deposition (CVD) processes for creating thin films with specific electronic properties.[5]

Potential Applications in High-Frequency Electronics (Theoretical)

Based on the properties of related materials, potential, yet currently unexplored, applications for NbF₃ in high-frequency electronics could include:

  • Dielectric Layers: Thin films of insulating materials are critical components in capacitors and other high-frequency circuits. The insulating properties of a fluoride compound could make NbF₃ a candidate for such applications.

  • Precursor for Niobium-based Films: Niobium fluoride could serve as a precursor material for the deposition of other niobium-containing thin films, such as niobium nitride or niobium oxide, which have known applications in high-frequency electronics.[5]

  • Optical Coatings: While not a direct high-frequency electronic application, the use of fluoride compounds in optical coatings is well-established.[5] NbF₃ could potentially be used for coatings on components within high-frequency systems where specific optical properties are required.

General Experimental Protocols for Thin Film Deposition

The fabrication of thin films is a fundamental step in manufacturing electronic devices.[6] The two primary methods for depositing thin films are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).[7][8] The following are generalized protocols that could be adapted for the deposition of this compound films.

Physical Vapor Deposition (PVD) - Thermal Evaporation

Thermal evaporation is a PVD technique where a source material is evaporated in a vacuum chamber and then condenses on a substrate to form a thin film.[9]

Experimental Workflow:

PVD_Thermal_Evaporation cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub Substrate Preparation (Cleaning) vac Vacuum Chamber Evacuation (~10⁻⁶ Torr) sub->vac src Source Material (NbF₃ Powder) heat Heating of Source Material src->heat vac->heat dep Deposition onto Substrate heat->dep cool Cooling dep->cool char Film Characterization (e.g., SEM, XRD) cool->char

Caption: Workflow for PVD Thermal Evaporation.

Protocol:

  • Substrate Preparation: The substrate (e.g., silicon wafer, quartz) is thoroughly cleaned to remove any contaminants. This may involve sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Source Material Preparation: High-purity this compound powder is placed in a suitable crucible (e.g., tungsten, molybdenum) within the thermal evaporation chamber.

  • Vacuum Evacuation: The chamber is evacuated to a high vacuum, typically in the range of 10⁻⁶ to 10⁻⁷ Torr, to minimize contamination and allow for a long mean free path for the evaporated molecules.[9]

  • Heating and Evaporation: The crucible containing the NbF₃ is resistively heated. The temperature is gradually increased until the NbF₃ begins to sublimate or evaporate at a controlled rate.

  • Deposition: The vaporized NbF₃ travels in a line-of-sight path to the cooler substrate, where it condenses and forms a thin film. The thickness of the film is monitored in real-time using a quartz crystal microbalance.

  • Cooling and Venting: After the desired film thickness is achieved, the heating is stopped, and the substrate is allowed to cool down under vacuum. The chamber is then vented to atmospheric pressure.

  • Characterization: The deposited film is characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, X-ray Diffraction (XRD) for crystal structure, and ellipsometry for thickness and refractive index.

Chemical Vapor Deposition (CVD)

CVD involves the reaction of precursor gases on a heated substrate to form a solid thin film.[7] For NbF₃, a suitable volatile niobium precursor and a fluorine-containing gas would be required.

Logical Relationship for CVD:

CVD_Logic cluster_inputs Inputs cluster_chamber Reaction Chamber cluster_outputs Outputs precursor Niobium Precursor Gas mix Gas Mixing precursor->mix reactant Fluorine Reactant Gas reactant->mix carrier Carrier Gas (e.g., Ar) carrier->mix react Surface Reaction on Heated Substrate mix->react film NbF₃ Thin Film react->film byproducts Gaseous Byproducts react->byproducts

Caption: Logical flow for a generic CVD process.

Protocol:

  • Substrate Preparation: The substrate is cleaned using the same procedure as for PVD.

  • Chamber Setup: The substrate is placed on a heated susceptor within the CVD reactor.

  • Process Conditions: The reactor is heated to the desired deposition temperature. The pressure is maintained at a specific level, which can range from atmospheric pressure to low pressure.

  • Gas Introduction: A carrier gas (e.g., argon or nitrogen) is flowed into the reactor. The niobium precursor and the fluorine-containing reactant gas are then introduced at controlled flow rates.

  • Deposition: The precursor gases react on the hot substrate surface, leading to the formation of a solid NbF₃ film and volatile byproducts, which are carried away by the gas flow.

  • Purging and Cooling: Once the desired film thickness is achieved, the precursor gas flows are stopped, and the reactor is purged with an inert gas while the substrate cools down.

  • Characterization: The resulting film is characterized using appropriate analytical techniques.

Conclusion and Future Directions

The application of this compound in high-frequency electronics remains a nascent field with no established protocols or significant body of research. The information presented here provides a theoretical starting point based on the known properties of NbF₃ and standard thin-film deposition methodologies. Further research is imperative to synthesize NbF₃ thin films, characterize their electrical and dielectric properties at high frequencies, and evaluate their potential for integration into electronic devices. Experimental investigation into the deposition parameters and their influence on film quality will be the critical first step in unlocking the potential of this material for advanced electronic applications.

References

Application Notes and Protocols for the Solution-Phase Synthesis of Niobium Trifluoride Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium-based nanoparticles are gaining significant attention in the biomedical field due to their biocompatibility and corrosion resistance.[1][2][3] While niobium pentoxide (Nb2O5) nanoparticles are the most studied for applications like drug delivery and bioimaging,[1][2][3] there is growing interest in exploring other niobium compounds, such as niobium trifluoride (NbF3), for their unique properties. The solution-phase synthesis of nanoparticles offers excellent control over size, shape, and composition, which is crucial for their application in medicine.[4]

Proposed Experimental Protocol: Fluorolytic Sol-Gel Synthesis of this compound Nanoparticles

This protocol details a hypothetical procedure for the synthesis of NbF3 nanoparticles using a fluorolytic sol-gel approach. This method involves the reaction of a niobium precursor with a fluorine source in a controlled liquid-phase environment.

Materials

  • Niobium(V) ethoxide (Nb(OC2H5)5)

  • Anhydrous hydrogen fluoride (HF) in a suitable solvent (e.g., ethanol, ether)

  • Anhydrous ethanol

  • Anhydrous toluene

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line and glassware

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

Procedure

  • Precursor Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a specific amount of niobium(V) ethoxide in anhydrous ethanol to create a precursor solution. The concentration of the precursor can be varied to control the resulting nanoparticle size.

  • Fluorinating Agent Preparation: Prepare a solution of anhydrous hydrogen fluoride in anhydrous ethanol. The molar ratio of HF to the niobium precursor is a critical parameter that will influence the stoichiometry and properties of the final product.

  • Reaction:

    • Transfer the niobium precursor solution to a Schlenk flask and place it in an oil bath on a magnetic stirrer.

    • Slowly add the HF solution dropwise to the niobium precursor solution under vigorous stirring and a constant flow of inert gas.

    • After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and maintain it for several hours to allow for the formation and growth of the nanoparticles.

  • Purification:

    • After the reaction, cool the colloidal solution to room temperature.

    • Precipitate the nanoparticles by adding a non-polar solvent like toluene.

    • Collect the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times with anhydrous ethanol to remove any unreacted precursors and byproducts.

    • Dry the purified nanoparticles under vacuum.

Characterization

The synthesized this compound nanoparticles should be characterized using various techniques to determine their properties:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and purity of NbF3.

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the surface area of the nanoparticles.[7]

Hypothetical Quantitative Data

The following table summarizes the expected, yet hypothetical, quantitative data for the synthesized NbF3 nanoparticles. This data would need to be determined experimentally.

ParameterExpected Value/RangeCharacterization Technique
Average Nanoparticle Size5 - 20 nmTEM
Size Distribution< 15%TEM
Crystalline PhaseTo be determinedXRD
Yield> 80%Gravimetric analysis
Surface Area100 - 300 m²/gBET

Experimental Workflow Diagram

// Nodes A [label="Prepare Niobium(V) Ethoxide\nSolution in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Anhydrous HF\nSolution in Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Mix Precursor and\nFluorinating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Reaction at Elevated\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Precipitation with\nNon-polar Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Centrifugation and Washing", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Drying under Vacuum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="NbF3 Nanoparticles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=rounded];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } .

Caption: Workflow for the proposed solution-phase synthesis of NbF3 nanoparticles.

Potential Applications in Drug Development

Nanoparticles are increasingly being utilized as advanced drug delivery systems.[8][9] While specific applications for NbF3 nanoparticles are yet to be explored, based on the known properties of other niobium-based nanomaterials, they hold potential in the following areas:

  • Targeted Drug Delivery: The surface of NbF3 nanoparticles could be functionalized with targeting ligands to direct them to specific cells or tissues, thereby enhancing the efficacy of therapeutic agents and reducing side effects.[8]

  • Controlled Release: The porous structure of nanoparticle agglomerates could be used to encapsulate drugs, allowing for their sustained and controlled release over time.[8]

  • Bioimaging: Niobium-based nanoparticles are being investigated as contrast agents for various imaging modalities. NbF3 nanoparticles could potentially be developed for similar applications.

Further research is necessary to establish the synthesis of this compound nanoparticles and to evaluate their safety and efficacy for biomedical applications. The protocols and information presented here provide a foundational framework for researchers to embark on the exploration of this novel nanomaterial.

References

Niobium Trifluoride as a Precursor for Niobium Nitride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of niobium nitride (NbN) using niobium trifluoride (NbF₃) as a precursor. While direct literature on the use of NbF₃ for NbN synthesis is limited, this guide extrapolates from established methods for other niobium halide and oxide precursors to propose viable synthesis routes. Niobium nitride and related oxynitrides are gaining attention in the biomedical field for their excellent biocompatibility, corrosion resistance, and potential as coatings for medical implants and components in drug delivery systems.[1][2][3][4]

Introduction to Niobium Nitride for Biomedical Applications

Niobium nitride (NbN) is a ceramic material with a unique combination of properties, including high hardness, chemical inertness, and biocompatibility, making it a promising candidate for various biomedical applications.[1] Its primary use has been in electronics and as a superconductor, but recent research has highlighted its potential in the medical field.[5] Niobium-based materials, in general, are known for their excellent biocompatibility and corrosion resistance.[4] Specifically, NbN coatings on medical-grade alloys like Ti6Al4V have been shown to significantly reduce corrosion rates and promote the growth of hydroxyapatite, a key component of bone, indicating good bioactivity. Furthermore, niobium oxynitride coatings have demonstrated antibacterial properties, which is crucial for preventing implant-associated infections.[1]

The synthesis of NbN can be achieved through various methods, including the ammonolysis of niobium precursors.[6] This method involves the heat treatment of a niobium compound in the presence of ammonia gas, which serves as the nitrogen source. While niobium pentoxide (Nb₂O₅) and niobium pentachloride (NbCl₅) are common precursors, this document focuses on the potential use of this compound (NbF₃).[6][7]

Proposed Synthesis of Niobium Nitride from this compound

Two primary methods are proposed for the synthesis of niobium nitride from this compound: Ammonolysis and Chemical Vapor Deposition (CVD) .

Ammonolysis of this compound

Ammonolysis is a widely used method for the synthesis of metal nitrides from their corresponding halides or oxides.[6] The process involves the reaction of the precursor with ammonia at elevated temperatures.

Reaction Pathway:

The proposed overall reaction for the ammonolysis of this compound is:

NbF₃(s) + NH₃(g) → NbN(s) + 3HF(g)

This reaction is expected to proceed through several intermediate steps involving the formation of niobium fluoride-amide and -imide species before the final nitride is formed.

Experimental Protocol: Ammonolysis of NbF₃

Materials:

  • This compound (NbF₃) powder

  • High-purity ammonia (NH₃) gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Tube furnace with temperature control

  • Alumina or quartz boat

  • Gas flow controllers

Procedure:

  • Place a known amount of NbF₃ powder in an alumina or quartz boat.

  • Position the boat in the center of the tube furnace.

  • Purge the furnace with an inert gas (e.g., Argon) for at least 30 minutes to remove any residual air and moisture.

  • While maintaining a slow flow of the inert gas, begin heating the furnace to the desired reaction temperature. Based on ammonolysis of other niobium compounds, a temperature range of 600-1100°C is recommended.[6][8]

  • Once the target temperature is reached, introduce ammonia gas into the reaction tube. The flow rate of ammonia should be carefully controlled.

  • Maintain the reaction temperature and ammonia flow for a specific duration (e.g., 2-6 hours). The reaction time will influence the degree of nitridation.

  • After the reaction is complete, switch off the ammonia flow and cool the furnace to room temperature under an inert gas flow.

  • The resulting black or dark gray powder is niobium nitride.

Data Presentation: Ammonolysis Parameters (Proposed)

ParameterRecommended Range
Precursor This compound (NbF₃)
Reaction Temperature 600 - 1100 °C
Nitrogen Source Ammonia (NH₃)
Reaction Time 2 - 6 hours
Atmosphere Flowing NH₃ / Inert Gas

Logical Relationship Diagram: Ammonolysis Workflow

Ammonolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Weigh NbF3 p2 Place in Boat p1->p2 p3 Position in Furnace p2->p3 r1 Purge with Inert Gas p3->r1 r2 Heat to Target Temperature r1->r2 r3 Introduce NH3 Gas r2->r3 r4 Hold at Temperature r3->r4 c1 Stop NH3 Flow r4->c1 c2 Cool to Room Temperature c1->c2 c3 Collect NbN Product c2->c3

Caption: Workflow for the synthesis of niobium nitride via ammonolysis of this compound.

Chemical Vapor Deposition (CVD) of Niobium Nitride using NbF₃

Chemical Vapor Deposition is a technique used to produce high-purity solid materials in the form of thin films or coatings. While there are no direct reports of using NbF₃ for NbN CVD, protocols for NbCl₅ can be adapted.[7][9][10]

Reaction Pathway:

The proposed CVD reaction involves the reduction and nitridation of this compound in the gas phase:

2NbF₃(g) + 3H₂(g) + N₂(g) → 2NbN(s) + 6HF(g)

Experimental Protocol: CVD of NbN from NbF₃

Materials:

  • This compound (NbF₃) as the precursor

  • High-purity hydrogen (H₂) gas

  • High-purity nitrogen (N₂) or ammonia (NH₃) gas

  • Inert carrier gas (e.g., Argon)

  • CVD reactor with a substrate heater

  • Substrates (e.g., silicon, sapphire, or medical-grade alloy)

Procedure:

  • Place the substrate in the CVD reactor.

  • Heat the NbF₃ precursor in a vaporizer to generate a stable vapor pressure. The temperature will depend on the volatility of NbF₃.

  • Introduce the vaporized NbF₃ into the reactor using an inert carrier gas.

  • Simultaneously, introduce the reactant gases (H₂ and N₂ or NH₃) into the reactor.

  • Heat the substrate to the desired deposition temperature, typically in the range of 700-1100°C for halide-based CVD of nitrides.[10]

  • The gases react at the hot substrate surface to form a niobium nitride film.

  • Control the deposition time to achieve the desired film thickness.

  • After deposition, cool the reactor to room temperature under an inert gas flow.

Data Presentation: CVD Parameters (Proposed)

ParameterRecommended Range
Precursor This compound (NbF₃)
Substrate Temperature 700 - 1100 °C
Reactant Gases H₂ and N₂ (or NH₃)
Carrier Gas Argon
Reactor Pressure Atmospheric or Low Pressure

Experimental Workflow Diagram: CVD Process

CVD_Workflow cluster_input Gas Inputs cluster_process Deposition Process cluster_output Output g1 NbF3 Vapor + Carrier Gas p1 Introduce Gases to Reactor g1->p1 g2 Reactant Gases (H2, N2/NH3) g2->p1 p2 Heat Substrate p1->p2 p3 Film Deposition p2->p3 o1 NbN Coated Substrate p3->o1 o2 Exhaust Gases p3->o2

Caption: Workflow for the Chemical Vapor Deposition of niobium nitride films.

Characterization of Niobium Nitride

The synthesized niobium nitride should be characterized to confirm its phase, composition, and morphology.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To identify the crystalline phases of niobium nitride formed (e.g., δ-NbN, ε-NbN).[6]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and chemical states of niobium and nitrogen.
Scanning Electron Microscopy (SEM) To observe the surface morphology and microstructure of the synthesized powder or film.
Transmission Electron Microscopy (TEM) To analyze the nanostructure and crystallinity of the material.

Applications in Drug Development and Biomedical Research

Niobium nitride's favorable properties make it a material of interest for various biomedical applications.

  • Coatings for Medical Implants: NbN coatings on orthopedic and dental implants can enhance their corrosion resistance and biocompatibility, potentially reducing ion leakage and improving osseointegration.[2]

  • Antibacterial Surfaces: The inherent antibacterial properties of niobium oxynitride coatings can help prevent biofilm formation on medical devices.[1]

  • Drug Delivery Systems: Niobium-based nanoparticles are being explored for their potential in targeted drug delivery due to their biocompatibility and the ability to be functionalized.[3][4][11] While research on NbN nanoparticles for this purpose is still emerging, their inertness and stability are advantageous.

Signaling Pathway Diagram: Hypothetical Drug Delivery Mechanism

Drug_Delivery cluster_vehicle Delivery Vehicle cluster_target Target Cell cluster_action Therapeutic Action NP NbN Nanoparticle NP_Drug Functionalized Nanoparticle NP->NP_Drug Drug Therapeutic Agent Drug->NP_Drug Receptor Cellular Receptor NP_Drug->Receptor Targeting Cell Target Cell Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Endosomal Escape Effect Therapeutic Effect Release->Effect

Caption: Hypothetical pathway for targeted drug delivery using a functionalized niobium nitride nanoparticle.

Safety and Handling

  • This compound and its reaction byproducts, such as hydrogen fluoride (HF), are hazardous. All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

This document provides a framework for the synthesis and application of niobium nitride from a this compound precursor. Researchers should optimize the proposed parameters based on their specific experimental setup and desired material properties.

References

Troubleshooting & Optimization

Niobium Trifluoride Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of niobium trifluoride (NbF₃).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (NbF₃)?

A1: The most widely reported and reliable method for synthesizing this compound is the thermal disproportionation of niobium tetrafluoride (NbF₄). This reaction is typically carried out under vacuum at elevated temperatures.[1][2]

Q2: What are the physical properties of this compound?

A2: this compound is a blue crystalline solid.[3] It is non-volatile, which distinguishes it from the more volatile byproduct of its synthesis, niobium pentafluoride (NbF₅).

Q3: What are the main precursors for NbF₃ synthesis?

A3: The primary precursor for NbF₃ synthesis is niobium tetrafluoride (NbF₄). NbF₄ itself is synthesized from niobium pentafluoride (NbF₅) through reduction.

Q4: What safety precautions should be taken during the synthesis of this compound?

A4: All niobium fluorides are highly hygroscopic and react with moisture.[1][4] Therefore, all manipulations should be performed in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques. The starting materials and products are also sensitive to oxygen, particularly at elevated temperatures, which can lead to the formation of niobium oxyfluorides.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of NbF₃ 1. Incorrect disproportionation temperature. 2. Incomplete synthesis of the NbF₄ precursor. 3. Presence of impurities in the starting materials.1. Ensure the furnace temperature for the disproportionation of NbF₄ is maintained at 350 °C. Temperatures between 275 °C and 325 °C will not initiate the reaction.[1] 2. Verify the complete conversion of NbF₅ to NbF₄. This can be monitored by the change in color from colorless (NbF₅) to black (NbF₄). 3. Use high-purity NbF₅ and reducing agents. The presence of oxides or oxyhalides can interfere with the reactions.
Product is not blue 1. Contamination with black NbF₄ precursor. 2. Formation of niobium oxyfluorides.1. Ensure the disproportionation reaction has gone to completion. This can be achieved by increasing the reaction time at 350 °C. 2. The synthesis must be carried out under a stringent inert atmosphere to prevent the reaction with residual oxygen. Using sealed quartz tubes for the synthesis of NbF₄ can sometimes lead to the formation of oxyfluorides.[4]
Difficulty in separating NbF₃ from NbF₅ Inefficient separation of the disproportionation products.Utilize the difference in volatility between NbF₃ and NbF₅. NbF₅ is significantly more volatile than NbF₃. After the disproportionation reaction, NbF₅ can be removed by sublimation under vacuum, leaving behind the non-volatile NbF₃.
Hygroscopic product that degrades quickly Exposure to air and moisture.Niobium fluorides are highly sensitive to moisture.[1][4] Handle the final product exclusively under an inert and dry atmosphere (e.g., argon or nitrogen) in a glovebox. Store the product in a sealed, airtight container within the glovebox.

Experimental Protocols

Synthesis of Niobium Tetrafluoride (NbF₄)

This procedure outlines the reduction of niobium pentafluoride (NbF₅) to niobium tetrafluoride (NbF₄) using silicon powder as the reducing agent.

Materials:

  • Niobium pentafluoride (NbF₅)

  • Silicon powder (100-200 mesh)

  • Heavy-wall quartz tube (3 mm wall thickness)

  • High-vacuum line

  • Tube furnace

Procedure:

  • In a dry, inert atmosphere glovebox, thoroughly mix NbF₅ and silicon powder in a stoichiometric ratio.

  • Load the mixture into a heavy-wall quartz tube.

  • Evacuate the quartz tube on a high-vacuum line and seal it.

  • Place the sealed tube in a tube furnace and heat to a temperature between 300-350 °C.[4][5]

  • Maintain this temperature for several hours to ensure complete reaction. The reaction is complete when the white NbF₅ has been entirely converted to black NbF₄.

  • Allow the tube to cool to room temperature before transferring it back into the glovebox for further processing.

Synthesis of this compound (NbF₃) via Disproportionation

This protocol describes the synthesis of this compound (NbF₃) from the previously synthesized niobium tetrafluoride (NbF₄).

Materials:

  • Niobium tetrafluoride (NbF₄)

  • Two-zone tube furnace

  • Quartz tube

  • High-vacuum line

Procedure:

  • In an inert atmosphere glovebox, load the synthesized NbF₄ into a quartz tube.

  • Connect the quartz tube to a high-vacuum line.

  • Place the end of the tube containing the NbF₄ in the first zone of a two-zone tube furnace. The second zone should be kept at a lower temperature to allow for the condensation of NbF₅.

  • Evacuate the system.

  • Heat the first zone containing the NbF₄ to 350 °C. At this temperature, NbF₄ will disproportionate into NbF₃ and NbF₅ according to the reaction: 2 NbF₄ → NbF₅ + NbF₃.[1][2]

  • The more volatile NbF₅ will sublime and deposit in the cooler second zone of the furnace.

  • The non-volatile, blue NbF₃ will remain in the hotter zone.

  • After the reaction is complete, cool the furnace to room temperature while maintaining the vacuum.

  • Transfer the quartz tube back into the glovebox to recover the NbF₃ product.

Quantitative Data Summary

Synthesis Step Reactants Reducing Agent Temperature (°C) Product(s) Yield Reference
NbF₄ Synthesis NbF₅Silicon (Si) or Niobium (Nb) powder300 - 350NbF₄High[4][5]
NbF₃ Synthesis NbF₄- (Disproportionation)350NbF₃ and NbF₅-[1][2]

Note: Specific yield percentages are often not reported in the literature for these high-temperature solid-state reactions, but the methods are described as producing the desired products in high purity when performed under the specified conditions.

Experimental Workflow

Niobium_Trifluoride_Synthesis cluster_NbF4_Synthesis Step 1: Niobium Tetrafluoride Synthesis cluster_NbF3_Synthesis Step 2: this compound Synthesis NbF5 NbF₅ Mix Mix in Inert Atmosphere NbF5->Mix Reducer Reducing Agent (Si or Nb) Reducer->Mix Seal Seal in Quartz Tube Mix->Seal Heat_NbF4 Heat to 300-350 °C Seal->Heat_NbF4 NbF4_Product NbF₄ (Black Solid) Heat_NbF4->NbF4_Product NbF4_Input NbF₄ NbF4_Product->NbF4_Input Heat_NbF3 Heat to 350 °C under Vacuum NbF4_Input->Heat_NbF3 Separation Sublimation Separation Heat_NbF3->Separation NbF3_Product NbF₃ (Blue Solid) Separation->NbF3_Product NbF5_Byproduct NbF₅ (Volatile Byproduct) Separation->NbF5_Byproduct

Caption: Experimental workflow for the synthesis of this compound.

References

Preventing oxidation of niobium trifluoride during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of niobium trifluoride (NbF₃). The primary focus is on preventing oxidation, a critical challenge due to the high sensitivity of niobium fluorides to air and moisture.

Troubleshooting Guide: Preventing Oxidation During Synthesis

Oxidation is a primary cause of yield loss and product impurity during the synthesis of this compound. The appearance of white or off-white impurities, such as niobium oxides (e.g., Nb₂O₅) or oxyfluorides (e.g., NbO₂F), in the typically blue or black this compound product is a key indicator of unwanted oxidation.[1][2] The following guide provides a systematic approach to identifying and resolving potential sources of contamination.

Issue ID Observed Problem Potential Cause Recommended Action
OX-01 Final product is a white or pale-colored powder instead of the expected blue/black solid.Gross contamination with oxygen and/or water, leading to the formation of niobium oxides or oxyfluorides.[3]1. Verify Inert Atmosphere: Ensure the glovebox or Schlenk line maintains a strict inert atmosphere (low ppm O₂ and H₂O).[4][5] 2. Check for Leaks: Inspect all glassware, tubing, and seals for leaks.[6] 3. Dry All Materials: Thoroughly dry all glassware in an oven and cool under vacuum or in a desiccator before use.[7] Ensure all solvents are anhydrous and reagents are properly stored.
OX-02 Product appears discolored with white or yellowish specks.Minor leak in the reaction setup or introduction of contaminants during reagent transfer.1. Refine Transfer Techniques: Use cannulas or syringes for transferring anhydrous solvents and reagents to minimize exposure to the atmosphere.[8][9] 2. Purge with Inert Gas: Before starting the reaction, purge the entire apparatus with a steady flow of high-purity inert gas (argon or nitrogen).
OX-03 Low yield of this compound with significant amounts of residue.Incomplete reaction or side reactions due to the presence of moisture or oxygen.1. Degas Solvents: Degas all solvents prior to use by freeze-pump-thaw cycles or by sparging with an inert gas. 2. Purify Reagents: Ensure the purity of starting materials. Niobium precursors may already contain oxide impurities.
OX-04 Inconsistent results between batches.Variations in the experimental setup's integrity or reagent quality from one run to another.1. Standardize Procedures: Develop and strictly follow a standard operating procedure for setting up the apparatus and handling reagents. 2. Monitor Inert Atmosphere: If using a glovebox, continuously monitor the oxygen and moisture levels. For a Schlenk line, ensure a constant positive pressure of inert gas is maintained.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of oxidation during this compound synthesis?

A1: The primary cause of oxidation is exposure to oxygen and moisture. Niobium fluorides are highly reactive and readily hydrolyze or oxidize to form more stable niobium oxides or oxyfluorides.[3] Therefore, maintaining a strictly inert and anhydrous environment is crucial for a successful synthesis.[4][5]

Q2: How can I create and maintain an inert atmosphere for the synthesis?

A2: An inert atmosphere can be achieved using either a glovebox or a Schlenk line.[6] A glovebox provides a sealed environment filled with a high-purity inert gas like argon or nitrogen.[6] A Schlenk line is a glassware setup that allows for the evacuation of air from the reaction vessel and backfilling with an inert gas.[6] To maintain this atmosphere, it's essential to use properly sealed glassware and maintain a slight positive pressure of the inert gas.[9]

Q3: What are the best practices for handling air- and moisture-sensitive reagents?

A3: All glassware should be oven-dried and cooled under vacuum or in a desiccator immediately before use.[7] Anhydrous solvents should be used and can be further dried and degassed if necessary. Transfers of sensitive reagents should be performed under a counterflow of inert gas using techniques like cannula transfer or with gas-tight syringes.[8][9]

Q4: My this compound product is discolored. Can it be purified?

A4: Purification of this compound from its oxides can be challenging. Depending on the specific oxide and its properties, techniques like sublimation might be possible if there is a significant difference in vapor pressure between the desired product and the impurities. However, preventing the formation of oxides in the first place is a much more effective strategy.

Q5: Which inert gas is better for this synthesis, argon or nitrogen?

A5: Both argon and nitrogen are commonly used to create an inert atmosphere.[5] Argon is denser than air and more inert than nitrogen, making it an excellent choice for highly sensitive reactions. Nitrogen is a more economical option and is suitable for many applications, but it can react with highly reactive metals at elevated temperatures.[5] For the synthesis of this compound, argon is generally the preferred choice to minimize any potential side reactions.

Experimental Protocols

Hypothetical Synthesis of this compound via Disproportionation of Niobium Tetrafluoride

  • Objective: To synthesize this compound by heating niobium tetrafluoride under a dynamic vacuum.

  • Reaction: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

  • Procedure:

    • All manipulations should be performed in a high-purity argon-filled glovebox.

    • Place a sample of niobium tetrafluoride in a clean, dry quartz tube.

    • Connect the quartz tube to a high-vacuum line equipped with a cold trap.

    • Evacuate the system to a pressure of at least 10⁻⁵ torr.

    • Slowly heat the quartz tube to 350 °C using a tube furnace.

    • The more volatile niobium pentafluoride will sublime and can be collected in the colder parts of the apparatus or in the cold trap.

    • This compound will remain as a solid residue in the heated zone.

    • After the reaction is complete, cool the apparatus to room temperature under vacuum.

    • Transfer the product to a sealed container inside the glovebox for storage.

Data Presentation

To ensure the successful synthesis of this compound and the effectiveness of anti-oxidation measures, it is crucial to collect and analyze relevant data. The following table outlines key parameters to monitor and the expected outcomes for a successful synthesis.

Parameter Metric Successful Synthesis (Expected Outcome) Indication of Oxidation
Product Appearance Visual InspectionBlue or black crystalline solid[2]White, off-white, or yellowish powder/specks
Yield Gravimetric Analysis (%)High yield, close to theoreticalLow yield with significant non-volatile residue
Purity Powder X-ray Diffraction (PXRD)Diffraction pattern matches the known structure of NbF₃Presence of additional peaks corresponding to Nb₂O₅, NbO₂F, or other oxides
Inert Atmosphere Quality O₂ and H₂O Analyzer (in glovebox)O₂ < 1 ppm, H₂O < 1 ppmElevated levels of O₂ and/or H₂O
Reaction Environment Pressure (in vacuum setup)Stable high vacuum (e.g., 10⁻⁵ to 10⁻⁶ torr)Inability to maintain a high vacuum, suggesting a leak

Visualizations

The following diagrams illustrate the experimental workflow for preventing oxidation and the logical steps for troubleshooting.

experimental_workflow start Start: Prepare for Synthesis dry_glassware Oven-Dry All Glassware start->dry_glassware prep_reagents Prepare Anhydrous Reagents and Solvents dry_glassware->prep_reagents setup_inert Assemble Apparatus in Glovebox or on Schlenk Line prep_reagents->setup_inert purge_system Purge System with Inert Gas setup_inert->purge_system run_reaction Conduct Synthesis Under Inert Atmosphere purge_system->run_reaction isolate_product Isolate Product Under Inert Conditions run_reaction->isolate_product store_product Store Product in Sealed Container in Glovebox isolate_product->store_product finish End: Pure this compound store_product->finish

Caption: Experimental workflow for the synthesis of this compound under inert atmosphere.

troubleshooting_oxidation start Problem: Oxidized Product (White/Discolored) check_atmosphere Is the inert atmosphere (glovebox/Schlenk line) secure? start->check_atmosphere check_leaks Are there any leaks in the glassware or tubing? check_atmosphere->check_leaks Yes solution_atmosphere Solution: Purge and service the inert atmosphere system. check_atmosphere->solution_atmosphere No check_reagents Are the reagents and solvents strictly anhydrous? check_leaks->check_reagents Yes solution_leaks Solution: Re-grease joints, replace tubing/septa, and leak-test. check_leaks->solution_leaks No check_transfer Was the reagent transfer technique flawless? check_reagents->check_transfer Yes solution_reagents Solution: Use freshly dried solvents and high-purity reagents. check_reagents->solution_reagents No check_transfer->start No, review and refine. solution_transfer Solution: Refine transfer techniques (e.g., use cannula). check_transfer->solution_transfer Yes, but problem persists.

Caption: Troubleshooting logic for identifying sources of oxidation in this compound synthesis.

References

Technical Support Center: Single Crystal Growth of Niobium(III) Fluoride (NbF₃)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the single crystal growth of Niobium(III) Fluoride (NbF₃). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of growing NbF₃ crystals. Due to the limited availability of direct literature on the single crystal growth of NbF₃, this guide extrapolates from the challenges and methodologies associated with similar transition metal fluorides and niobium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing single crystals of NbF₃?

A1: The primary challenges in growing NbF₃ single crystals are inferred from the general difficulties encountered with transition metal fluorides. These include:

  • High Melting Point and Vapor Pressure: Transition metal fluorides often have high melting points, which can lead to significant vaporization and difficulty in maintaining a stable melt.

  • Reactivity: At high temperatures, fluoride melts are highly corrosive and can react with crucible materials, leading to contamination of the crystal.

  • Hygroscopic Nature and Hydrolysis: Niobium fluorides can be sensitive to moisture, leading to the formation of oxyfluorides and other impurities.[1] Hydrolysis can occur even at elevated temperatures in the presence of water vapor.

  • Stoichiometry Control: Maintaining the correct Nb:F ratio is critical, as deviations can lead to defects and the formation of other niobium fluoride or oxyfluoride phases.

  • Phase Transitions: Niobium compounds are known to exhibit multiple phases and undergo phase transitions, which can introduce stress, cracking, and twinning in the growing crystal.[2][3]

Q2: Which crystal growth methods are most suitable for NbF₃?

A2: Based on practices for other fluoride crystals, the most promising methods for NbF₃ single crystal growth are the Bridgman-Stockbarger and Czochralski techniques.[4][5] The flux method may also be a viable alternative to lower the growth temperature.[6]

  • Bridgman-Stockbarger Method: This technique is well-suited for materials with high vapor pressure as it is a closed-system method. The melt is contained within a sealed crucible and slowly passed through a temperature gradient to promote directional solidification.[4][7]

  • Czochralski Method: This method allows for the growth of large, high-quality crystals but can be challenging for materials with high vapor pressure. A reactive atmosphere, such as CF₄, is often required to suppress the formation of oxides and hydroxides.[8][9]

  • Flux Growth: This method involves dissolving NbF₃ in a suitable molten salt (the flux) and allowing crystals to form upon slow cooling. This can significantly lower the required growth temperature, but introduces the risk of flux inclusions in the final crystal.[6][10]

Q3: What crucible materials are recommended for NbF₃ growth?

A3: The choice of crucible material is critical to avoid reaction with the highly corrosive fluoride melt at high temperatures.

  • Platinum (Pt): Platinum is often used for growing fluoride crystals due to its high melting point and relative inertness. However, it is expensive.[11]

  • Vitreous Carbon: This material is also a common choice for fluoride melts, offering good thermal shock resistance and chemical inertness.

  • Niobium (Nb): For the growth of niobium-containing compounds, a niobium crucible can sometimes be used to create a self-passivating environment, although the potential for interaction with the fluoride melt must be carefully considered.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cracked or Polycrystalline Ingot 1. High thermal stress during cooling.2. Constitutional supercooling.3. Phase transition during cooling.[2][3]4. Impurities at the growth interface.1. Optimize the cooling rate; anneal the crystal post-growth.[13]2. Reduce the growth rate and increase the temperature gradient.3. Characterize the thermal properties of NbF₃ to identify and control cooling through phase transitions.4. Use high-purity starting materials and ensure a clean growth environment.
Crystal Discoloration (e.g., dark or opaque) 1. Oxygen contamination leading to niobium oxyfluoride formation.[14]2. Non-stoichiometry (excess Nb or F vacancies).3. Contamination from the crucible.1. Ensure a high-vacuum or highly inert atmosphere; use a reactive atmosphere (e.g., CF₄) to act as a fluorinating agent.[8]2. Precisely control the stoichiometry of the starting material.3. Select an appropriate crucible material (e.g., Pt, vitreous carbon) and verify its integrity before growth.[11][12]
Inclusions within the Crystal 1. Trapping of gas bubbles.2. Precipitation of a secondary phase (e.g., other niobium fluorides or oxides).3. Flux entrapment (in flux growth method).[6]1. Degas the melt before starting the growth process.2. Ensure congruent melting or adjust the starting composition for non-congruently melting phases.3. Optimize the cooling rate and flux composition to minimize inclusion.
High Dislocation Density 1. High thermal gradients during growth.2. Mechanical stress from the crucible wall (in Bridgman method).[13]3. Lattice mismatch with the seed crystal.1. Reduce the temperature gradient at the solid-liquid interface.2. Use a crucible with a non-wetting surface or a design that minimizes contact stress.3. Use a high-quality, oriented seed crystal of NbF₃ or a material with a similar crystal structure and lattice parameters.

Quantitative Data Summary

PropertyValue/RangeSource/Notes
NbF₃ Properties
Formula Weight149.90 g/mol -
Density4.2 g/cm³-
Crystal SystemOrthorhombicInferred from related compounds
General Fluoride Growth Parameters
Growth Rate (Bridgman)1 - 10 mm/hr[13]
Growth Rate (Czochralski)0.5 - 5 mm/hr[8]
Temperature Gradient (Bridgman)10 - 50 °C/cmGeneral practice
Post-Growth Annealing Temperature60-80% of Melting PointGeneral practice[13]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on the growth of other fluoride crystals and should be adapted and optimized for NbF₃.

1. Bridgman-Stockbarger Method

  • Preparation:

    • Synthesize or procure high-purity NbF₃ powder. Due to its potential hygroscopic nature, the powder should be handled in a glovebox with a dry, inert atmosphere (e.g., Ar or N₂).

    • Load the NbF₃ powder into a suitable crucible (e.g., platinum or vitreous carbon) with a conical tip to promote single-crystal nucleation. A seed crystal, if available, can be placed at the tip.

    • Seal the crucible under vacuum or a high-purity inert gas to prevent contamination and loss of material due to vaporization.[11]

  • Growth:

    • Place the sealed crucible in a two-zone Bridgman furnace.

    • Heat the upper zone to a temperature approximately 50-100 °C above the melting point of NbF₃ to ensure a complete melt. Heat the lower zone to a temperature below the melting point.

    • Allow the melt to homogenize for several hours.

    • Lower the crucible through the temperature gradient at a rate of 1-5 mm/hr. The optimal rate will need to be determined experimentally.

  • Cooling:

    • Once the entire melt has solidified, slowly cool the ingot to room temperature over 24-48 hours to minimize thermal stress.

2. Czochralski Method

  • Preparation:

    • Load high-purity NbF₃ into a crucible (e.g., platinum or iridium).

    • Place the crucible in a Czochralski growth chamber.

    • Evacuate the chamber and backfill with a high-purity inert gas (e.g., Argon). A small percentage of a reactive gas like CF₄ can be introduced to prevent oxide formation.[8]

  • Growth:

    • Heat the crucible to melt the NbF₃ and homogenize the melt for several hours.

    • Introduce a seed crystal attached to a rotating pull rod and dip it into the melt.

    • Slowly pull the seed crystal upwards while rotating it (e.g., 5-15 rpm). The pulling rate (e.g., 0.5-3 mm/hr) and temperature should be carefully controlled to maintain the desired crystal diameter.

  • Cooling:

    • After the crystal has reached the desired length, withdraw it from the melt and cool it to room temperature slowly over several hours in the growth chamber to prevent thermal shock.

Visualizations

ExperimentalWorkflow cluster_prep Material Preparation cluster_growth Crystal Growth cluster_post Post-Growth Processing Start High-Purity NbF₃ Powder Handling Inert Atmosphere Handling (Glovebox) Start->Handling Crucible Crucible Loading (Pt or Vitreous Carbon) Handling->Crucible Melt Melting & Homogenization Crucible->Melt Solidify Directional Solidification (Bridgman or Czochralski) Melt->Solidify Cool Controlled Cooling Solidify->Cool Anneal Annealing (Optional) Cool->Anneal Characterize Characterization (XRD, etc.) Anneal->Characterize

Caption: Generalized workflow for the single crystal growth of NbF₃.

TroubleshootingFlowchart cluster_defects Common Defects cluster_solutions_cracks Solutions for Cracks cluster_solutions_discolor Solutions for Discoloration cluster_solutions_inclusions Solutions for Inclusions Start Crystal Quality Issue Identified Cracks Cracking / Polycrystalline Start->Cracks Discolor Discoloration Start->Discolor Inclusions Inclusions Start->Inclusions Sol_Cool Adjust Cooling Rate Cracks->Sol_Cool Sol_Grad Optimize Temp. Gradient Cracks->Sol_Grad Sol_Rate Reduce Growth Rate Cracks->Sol_Rate Sol_Atm Improve Atmosphere Control Discolor->Sol_Atm Sol_Stoich Verify Stoichiometry Discolor->Sol_Stoich Sol_Crucible Check Crucible Integrity Discolor->Sol_Crucible Sol_Degas Degas Melt Inclusions->Sol_Degas Sol_Comp Adjust Composition Inclusions->Sol_Comp

Caption: Troubleshooting flowchart for common defects in NbF₃ crystal growth.

References

Niobium Trifluoride (NbF₃) Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for niobium trifluoride (NbF₃) purification. This guide is intended for researchers, scientists, and professionals in drug development who are working with this material. Here you will find troubleshooting advice and frequently asked questions to assist with your purification experiments.

Disclaimer: this compound is a specialized and not extensively characterized compound. Detailed experimental protocols for its purification are scarce in public literature. Therefore, some guidance provided here is based on the general principles of inorganic chemistry and inferred from the properties of related niobium compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound (NbF₃)?

A1: The most likely impurities in crude NbF₃ depend on the synthetic route. Common impurities include:

  • Higher Niobium Fluorides: Niobium pentafluoride (NbF₅) is a common and more volatile impurity.

  • Niobium Oxyfluorides: Niobium fluorides are sensitive to moisture and can react with water or oxygen to form various oxyfluorides (e.g., NbOF₃).[1]

  • Unreacted Starting Materials: Depending on the synthesis method, these could include niobium metal, niobium oxides, or other niobium halides.

  • Other Metal Fluorides: If the fluorinating agent or reaction vessel is not pure, other metal fluorides can be introduced.

Q2: My NbF₃ product is a different color than the expected blue. What could be the reason?

A2: this compound is described as a blue crystalline solid.[2][3] A deviation from this color could indicate the presence of impurities. For instance, niobium pentafluoride (NbF₅) is a colorless solid.[4] The presence of niobium oxides or oxyfluorides can also lead to off-white, grey, or yellowish discolorations.

Q3: Is this compound (NbF₃) air and moisture sensitive?

A3: Yes, like many metal fluorides, this compound is expected to be sensitive to air and moisture.[5][6] Niobium fluorides can hydrolyze to form oxyfluorides and eventually niobium oxides.[7] Therefore, all handling and purification steps should be performed under an inert atmosphere (e.g., in a glovebox) using dried solvents and reagents.

Q4: What are the expected physical properties of this compound (NbF₃)?

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Product contains a volatile white solid. Presence of Niobium Pentafluoride (NbF₅) impurity.Utilize the difference in volatility. Heat the crude product under vacuum. The more volatile NbF₅ will sublime and can be collected on a cold finger, leaving the less volatile NbF₃ behind.
Product is discolored (not blue). Contamination with oxides or oxyfluorides.Ensure strict anhydrous and anaerobic conditions during synthesis and purification. If oxide/oxyfluoride contamination is suspected, purification by chemical means may be necessary, although specific methods for NbF₃ are not well-documented. Consider re-synthesis with careful exclusion of air and moisture.
Poor yield after purification. 1. Incomplete reaction during synthesis.2. Loss of product during transfer under inert atmosphere.3. Disproportionation of NbF₃ at elevated temperatures.1. Optimize reaction conditions (temperature, time, stoichiometry).2. Improve handling techniques within the glovebox.3. If using thermal purification methods, carefully control the temperature to avoid decomposition. The thermal stability of NbF₃ is not well-documented.
Product is difficult to handle/transfer. Static charge buildup, common with fine powders in a dry environment like a glovebox.Use anti-static equipment (e.g., anti-static gun, ionized air blower) inside the glovebox.

Data Presentation: Comparison of Niobium Fluorides

The following table summarizes the known physical properties of this compound (NbF₃) and the more common Niobium Pentafluoride (NbF₅) to highlight the differences that can be exploited for purification.

PropertyThis compound (NbF₃)Niobium Pentafluoride (NbF₅)Reference
Appearance Blue crystalline solidColorless solid[2][3],[4]
Molar Mass 149.90 g/mol 187.90 g/mol [2],[4]
Density 4.2 g/cm³3.293 g/cm³[3],[4]
Melting Point Not available72-73 °C[4]
Boiling Point Not available236 °C[4]
Solubility in Water InsolubleReacts[5],[4]
Volatility Presumed to be lowHigh (can be sublimed)Inferred,[7]

Experimental Protocols: Purification via Sublimation (Hypothetical)

This protocol is a generalized procedure for the purification of a non-volatile metal fluoride from a more volatile one, adapted for the NbF₃/NbF₅ system.

Objective: To separate non-volatile NbF₃ from volatile NbF₅ impurity.

Materials:

  • Crude NbF₃ product

  • Sublimation apparatus (e.g., a sublimator with a cold finger)

  • High-vacuum pump

  • Inert gas source (Argon or Nitrogen)

  • Glovebox

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and cooled under vacuum. The entire procedure should be carried out in a glovebox under an inert atmosphere.

  • Loading the Sublimator: Transfer the crude NbF₃ product into the bottom of the sublimation apparatus.

  • Assembly: Assemble the sublimator, ensuring all joints are well-sealed. Connect the cold finger to a cooling system (e.g., a chiller or a source of cold water).

  • Evacuation: Connect the sublimator to a high-vacuum line and slowly evacuate the apparatus.

  • Heating and Sublimation: Once a high vacuum is achieved, gently heat the bottom of the sublimator. The temperature should be sufficient to sublime the NbF₅ (a starting point could be around 80-100 °C, above the melting point of NbF₅) but low enough to not cause decomposition or sublimation of NbF₃.

  • Collection: The volatile NbF₅ will sublime and deposit on the cold finger. Continue the process until no more white solid is observed subliming.

  • Cooling and Isolation: Turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Product Recovery: Backfill the sublimator with an inert gas. Disassemble the apparatus inside the glovebox. The purified, blue NbF₃ remains at the bottom of the sublimator. The white NbF₅ can be collected from the cold finger for analysis or disposal.

Visualizations

Logical Workflow for Troubleshooting NbF₃ Purification

TroubleshootingWorkflow start Start: Crude NbF₃ Product check_color Is the product blue? start->check_color check_purity Analyze purity (e.g., XRD, XRF) check_color->check_purity Yes impure_product Impure Product: Likely contains oxides/oxyfluorides check_color->impure_product No sublimation Perform sublimation to remove volatile impurities (e.g., NbF₅) check_purity->sublimation Purity is not acceptable (suspect volatile impurities) pure_product Pure NbF₃ check_purity->pure_product Purity is acceptable sublimation->check_purity Re-analyze purity re_synthesis Re-synthesize under stricter anhydrous/anaerobic conditions impure_product->re_synthesis

Caption: A flowchart for troubleshooting the purification of this compound.

Signaling Pathway of Impurity Formation (Hypothetical)

ImpurityFormation Nb_source Niobium Source (e.g., Nb metal, Nb₂O₅) synthesis Synthesis of NbF₃ Nb_source->synthesis fluorinating_agent Fluorinating Agent (e.g., F₂, HF) fluorinating_agent->synthesis crude_NbF3 Crude NbF₃ Product synthesis->crude_NbF3 NbOF3 Niobium Oxyfluoride (NbOF₃) crude_NbF3->NbOF3 Hydrolysis/Oxidation NbF5 Niobium Pentafluoride (NbF₅) crude_NbF3->NbF5 Over-fluorination H2O_O2 Moisture/Air (H₂O, O₂) H2O_O2->NbOF3 excess_fluorine Excess Fluorinating Agent excess_fluorine->NbF5

Caption: Potential pathways for impurity formation during NbF₃ synthesis.

References

Technical Support Center: Synthesis of Niobium Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to precursor volatility during the synthesis of niobium fluorides, with a focus on the common precursor, Niobium(V) fluoride (NbF₅).

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during syntheses involving volatile niobium fluoride precursors.

Problem Potential Cause Suggested Solution
Low or no product yield Inadequate precursor volatilization: The temperature of the NbF₅ precursor vessel may be too low, resulting in insufficient vapor pressure for transport to the reaction zone.Increase precursor temperature: Gradually increase the temperature of the precursor vessel while monitoring the system pressure. Ensure the temperature remains below the decomposition point of the precursor. Refer to the vapor pressure data in Table 1. Check for blockages: Ensure there are no constrictions or blockages in the precursor delivery lines.
Precursor decomposition: The precursor temperature may be too high, causing it to decompose before reaching the reaction zone.Decrease precursor temperature: Lower the temperature of the precursor vessel to a range that provides adequate vapor pressure without causing decomposition. Use a carrier gas: Employ an inert carrier gas (e.g., Argon, Nitrogen) to facilitate the transport of the precursor at a lower temperature.
Leaks in the system: Air or moisture leaks can lead to the formation of non-volatile niobium oxyfluorides or hydroxides, reducing the yield of the desired product.Perform a leak check: Thoroughly check all connections and seals in your reaction setup using a leak detector or by monitoring the system pressure over time.
Non-uniform product deposition Inconsistent precursor flow rate: Fluctuations in the precursor's vapor pressure due to unstable temperature control can lead to a non-uniform flow rate.Improve temperature control: Use a high-precision temperature controller for the precursor vessel to ensure a stable vapor pressure. Use a mass flow controller: For more precise control, employ a mass flow controller designed for low vapor pressure sources.
Poor reactor design: The geometry of the reaction chamber may not promote uniform mixing of reactants.Optimize reactor geometry: Consider using a reactor design that ensures laminar flow and uniform distribution of the precursor over the substrate or reaction medium.[1] Rotate the substrate: If applicable, rotating the substrate during deposition can improve uniformity.
Product contamination with oxides or oxyfluorides Presence of oxygen or water: Trace amounts of oxygen or water in the carrier gas or leaks in the system can react with the niobium fluoride precursor.[2]Purify the carrier gas: Use an oxygen and moisture trap to purify the inert carrier gas before it enters the system. Thoroughly dry the apparatus: Ensure all components of the reaction setup are rigorously dried before use.
Contaminated precursor: The NbF₅ precursor may be contaminated with niobium oxyfluorides.Purify the precursor: Purify the NbF₅ by sublimation prior to use.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the volatility of NbF₅ as a precursor?

A1: The primary challenges with NbF₅ volatility are maintaining a stable and reproducible vapor pressure for consistent delivery to the reaction zone, and preventing its premature condensation in cooler parts of the apparatus. Its relatively low boiling point (236 °C) means it must be heated to achieve sufficient vapor pressure, but overheating can lead to uncontrolled reactions or decomposition.[4]

Q2: How can I accurately control the delivery of a volatile precursor like NbF₅?

A2: Accurate control can be achieved by using a combination of a precision temperature controller on the precursor vessel to maintain a constant vapor pressure and a mass flow controller to regulate the flow of a carrier gas through or over the precursor. This ensures a consistent amount of precursor is delivered to the reaction zone over time.

Q3: What are the signs of precursor decomposition, and how can it be avoided?

A3: Signs of decomposition include a change in the color of the precursor, the formation of non-volatile residues in the precursor vessel, and inconsistent product formation. To avoid decomposition, it is crucial to operate at the lowest possible temperature that still provides adequate vapor pressure. It is also important to ensure the precursor is of high purity, as impurities can catalyze decomposition.

Q4: Are there less volatile alternatives to NbF₅ for niobium fluoride synthesis?

A4: While NbF₅ is the most common volatile precursor, other niobium halides like NbCl₅ could potentially be used, followed by a halogen exchange reaction. However, NbCl₅ also has a relatively low boiling point (247.5 °C). For non-volatile routes, solid-state synthesis methods using metal oxides and fluorinating agents like PTFE can be considered.[2]

Q5: How does the choice of carrier gas affect the transport of volatile precursors?

A5: The carrier gas should be inert (e.g., Argon, Nitrogen) to prevent reactions with the precursor. The flow rate of the carrier gas will influence the residence time of the precursor in the reaction zone and can affect the deposition rate and film morphology in CVD applications. A higher flow rate can also help to prevent precursor condensation in the delivery lines.

Quantitative Data Summary

Table 1: Properties of Niobium Fluoride Precursors and Products

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Niobium(V) FluorideNbF₅187.9072-73236Colorless hygroscopic solid[4]
Niobium(III) FluorideNbF₃149.90--Blue crystalline solid[5]
Niobium(V) ChlorideNbCl₅270.20205247.5Yellow crystalline solid

Table 2: Vapor Pressure of Niobium(V) Fluoride (NbF₅)

Temperature (°C)Vapor Pressure (Torr)
78.9 (solid)1.0
100 (liquid)3.5
150 (liquid)28.8
200 (liquid)158.5
233.3 (liquid)760

Data calculated from the equations provided in the cited source.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Niobium(V) Fluoride (NbF₅)

This protocol is adapted from the direct fluorination method.[3][6]

Materials:

  • Niobium metal sheet or powder

  • Fluorine gas (diluted with an inert gas, e.g., 10% F₂ in N₂)

  • Inert gas (Argon or Nitrogen)

  • Corundum boat

  • Tube furnace

  • PFA U-trap

  • Schlenk line

Procedure:

  • Place the niobium metal in a corundum boat and position it inside the tube furnace.

  • Assemble the reaction apparatus, including the PFA U-trap for product collection, and connect it to a Schlenk line.

  • Evacuate the system and backfill with an inert gas several times to remove air and moisture.

  • Heat the tube furnace to 473 K (200 °C).

  • Slowly introduce the diluted fluorine gas stream over the niobium metal. The reaction is exothermic.

  • The volatile NbF₅ product will be carried by the gas stream and will condense in the PFA U-trap, which should be kept at a suitable temperature (e.g., room temperature or slightly cooled) to collect the solid product.

  • After the reaction is complete, stop the fluorine flow and cool the furnace under an inert gas stream.

  • The collected NbF₅ can be further purified by sublimation.

Protocol 2: Proposed Synthesis of Niobium(III) Fluoride (NbF₃) via Reduction of NbF₅

Materials:

  • Niobium(V) fluoride (NbF₅)

  • Reducing agent (e.g., Hydrogen gas, a suitable metal powder like Zinc or Aluminum)

  • Inert gas (Argon or Nitrogen)

  • Tube furnace

  • Quartz or alumina reaction tube

Procedure:

  • Place the NbF₅ in a boat at the inlet of the reaction tube within the tube furnace.

  • Place the reducing agent (if a solid) in a separate boat downstream in the heated zone of the furnace.

  • Assemble the reaction apparatus and purge with an inert gas to remove air and moisture.

  • Heat the zone containing the reducing agent to the desired reaction temperature (this will depend on the chosen reducing agent and may require optimization).

  • Gently heat the NbF₅ to volatilize it and carry it over the reducing agent using a controlled flow of inert gas (or hydrogen if it is the reducing agent).

  • The reduction of NbF₅ to the less volatile NbF₃ should occur in the hot zone, with the NbF₃ depositing on the cooler parts of the reaction tube downstream.

  • After the reaction, cool the system under an inert atmosphere before collecting the product.

Mandatory Visualization

experimental_workflow_nbf5_synthesis Experimental Workflow for NbF₅ Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_collection Product Collection cluster_purification Optional Purification prep1 Load Nb metal into corundum boat prep2 Assemble reaction apparatus prep1->prep2 prep3 Evacuate and purge with inert gas prep2->prep3 react1 Heat furnace to 200°C prep3->react1 react2 Introduce diluted F₂ gas react1->react2 react3 NbF₅ volatilizes and is transported react2->react3 collect1 Condense NbF₅ in PFA U-trap react3->collect1 collect2 Cool system under inert gas collect1->collect2 collect3 Collect purified NbF₅ collect2->collect3 purify1 Sublimation of NbF₅ collect3->purify1

Caption: Workflow for the synthesis of NbF₅.

troubleshooting_precursor_volatility Troubleshooting Precursor Volatility Issues start Low Product Yield q1 Is precursor temperature stable? start->q1 s1 Improve temperature control q1->s1 No q2 Is precursor flow rate adequate? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Increase precursor temperature or carrier gas flow q2->s2 No q3 Are there leaks in the system? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Perform leak check and repair q3->s3 Yes end Yield should improve q3->end No a3_yes Yes a3_no No s3->q3 logical_relationships_volatile_precursors Key Relationships in Handling Volatile Precursors precursor Volatile Precursor (NbF₅) temp Temperature precursor->temp requires control of vapor_pressure Vapor Pressure temp->vapor_pressure directly affects decomposition Decomposition temp->decomposition can cause flow_rate Flow Rate vapor_pressure->flow_rate determines yield Product Yield & Purity flow_rate->yield impacts decomposition->yield reduces

References

Identifying impurities in niobium trifluoride samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Niobium Trifluoride (NbF₃)

Welcome to the technical support center for niobium trifluororide (NbF₃). This resource is designed for researchers, scientists, and drug development professionals to help identify and troubleshoot common impurities in NbF₃ samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound sample is not the expected color. What could this indicate?

A1: Pure this compound (NbF₃) is a blue crystalline solid.[1] Deviations from this color often suggest the presence of impurities.

  • Off-white, Yellowish, or Greyish Tinge: This may indicate the presence of niobium oxides (e.g., Nb₂O₅) or oxyfluorides (e.g., NbO₂F).[2][3] Niobium is highly oxophilic, and samples can react with trace amounts of air or moisture, especially with improper handling or storage. The color of niobium oxide layers can vary significantly with thickness, producing a range of interference colors.[4][5][6]

  • Dark Blue to Black: This could suggest the presence of lower niobium oxides (e.g., NbO, NbO₂) or NbF₄.

  • Colorless/White Crystals: This might point to contamination with niobium pentafluoride (NbF₅), a common precursor or oxidation product.

Recommended Action: Use X-ray Diffraction (XRD) to identify different crystalline phases. Fourier-Transform Infrared (FTIR) or Raman spectroscopy can also help detect the characteristic vibrations of Nb=O or Nb-O-Nb bonds.

Q2: I am observing unexpected reactivity or poor performance in my experiment. What are the likely chemical impurities?

A2: The chemical behavior of your NbF₃ sample can be significantly altered by reactive impurities.

  • Niobium Pentafluoride (NbF₅): As a strong Lewis acid, NbF₅ can catalyze unwanted side reactions.[7] Its presence suggests either incomplete reduction during synthesis or partial oxidation of your NbF₃ sample.

  • Oxyfluorides (e.g., NbOF₃): The presence of oxygen-containing species can alter the electronic and coordination properties of the niobium center, affecting catalytic activity or material properties.

  • Tantalum (Ta) Compounds: Tantalum is chemically very similar to niobium and is its most common metallic impurity, originating from the source ore.[8][9] While often electronically similar, tantalum can alter lattice parameters and affect superconducting or electronic applications.

Recommended Action: For suspected NbF₅, ¹⁹F NMR spectroscopy can be a powerful tool to distinguish different fluoride environments.[10] For elemental impurities like tantalum, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method for quantification.[11]

Q3: How can I detect and quantify low levels of metallic impurities in my NbF₃ sample?

A3: Detecting trace metals is crucial for high-purity applications. Besides tantalum, common metallic impurities can include iron, silicon, aluminum, tungsten, and molybdenum, often introduced during the manufacturing of the niobium precursor.[12]

Recommended Action: The most effective technique is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[11] These methods offer extremely low detection limits but require complete sample dissolution. Laser Ablation ICP-MS (LA-ICP-MS) can be used for direct solid-state analysis, avoiding the difficult dissolution of niobium compounds.[11]

Q4: My elemental analysis results are inconsistent with the NbF₃ formula. What should I investigate?

A4: Discrepancies in elemental analysis often point to non-stoichiometric impurities.

  • Oxygen Content: The most likely cause is the presence of oxides or oxyfluorides due to contamination with air or water.

  • Interstitial Elements: High-temperature synthesis routes can introduce interstitial impurities like carbon and nitrogen.

Recommended Action: Perform combustion analysis to quantify carbon and nitrogen content. Inert gas fusion is a standard method for determining oxygen content.

Data Presentation: Common Impurities and Analytical Methods

The following table summarizes common impurities found in this compound, their likely sources, and the recommended analytical techniques for their identification and quantification.

Impurity CategorySpecific ExamplesPotential SourceRecommended Analytical Technique(s)
Higher Niobium Halides Niobium Pentafluoride (NbF₅)Incomplete synthesis reaction; Oxidation of NbF₃¹⁹F NMR Spectroscopy, X-ray Diffraction (XRD)
Niobium Oxides/Oxyfluorides Nb₂O₅, NbO₂, NbOF₃, NbO₂FReaction with air/moistureXRD, FTIR/Raman Spectroscopy, Inert Gas Fusion
Metallic Impurities Tantalum (Ta)Co-occurrence in natural ores[9][13]ICP-MS, X-ray Fluorescence (XRF)[8][11]
Fe, Si, Al, W, Mo, TiRaw material processing[12]ICP-MS, ICP-AES[11]
Interstitial Impurities Carbon (C), Nitrogen (N)Synthesis environment, refractories[12]Combustion Analysis

Experimental Protocols

Protocol 1: Identification of Crystalline Phases by X-ray Diffraction (XRD)

This protocol outlines the general steps for identifying crystalline impurities like niobium oxides, oxyfluorides, or other niobium fluoride phases.

  • Sample Preparation:

    • Due to the air and moisture sensitivity of niobium compounds, sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).

    • Grind a small amount (10-20 mg) of the NbF₃ sample into a fine, homogeneous powder using an agate mortar and pestle.

    • Mount the powder onto a zero-background sample holder. An air-tight dome or specialized holder is required to prevent atmospheric exposure during analysis.

  • Data Acquisition:

    • Use a powder diffractometer with a common X-ray source (e.g., Cu Kα).

    • Set the instrument to scan over a relevant 2θ range (e.g., 10° to 90°) with a step size and scan speed appropriate for resolving low-intensity peaks.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the resulting diffraction pattern against standard reference patterns from crystallographic databases (e.g., ICDD PDF).

    • Identify the primary phase (NbF₃) and any additional peaks corresponding to impurity phases such as NbF₅, Nb₂O₅, or NbO₂F.

    • Rietveld refinement can be used for quantitative phase analysis if multiple crystalline phases are present.[14]

Protocol 2: Quantification of Metallic Impurities by ICP-MS

This protocol describes the preparation of an NbF₃ sample for trace metal analysis. Safety Note: This procedure involves hydrofluoric acid (HF), which is extremely hazardous. All steps must be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

  • Sample Digestion:

    • Accurately weigh approximately 25-50 mg of the NbF₃ sample into a clean Teflon digestion vessel.

    • Inside a fume hood rated for HF use, carefully add a mixture of high-purity hydrofluoric acid (HF) and nitric acid (HNO₃). A typical mixture is 3 mL HNO₃ and 1 mL HF. Niobium compounds are resistant to dissolution, and HF is required to form stable fluoride complexes in solution.[9][11][15]

    • Seal the vessel and place it in a microwave digestion system. Use a program with controlled temperature and pressure ramps suitable for refractory materials (e.g., ramp to 200°C and hold for 20 minutes).

    • After cooling, carefully open the vessel in the fume hood.

  • Dilution and Analysis:

    • Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask made of polypropylene (glass is etched by HF).

    • Dilute to the mark with deionized water.

    • Prepare a series of calibration standards and a blank using the same acid matrix.

    • Analyze the sample solution using a calibrated ICP-MS instrument. Monitor for key elemental impurities such as Ta, Fe, Si, W, and Mo.

Visualizations

Logical Workflow for Impurity Identification

The following diagram illustrates a logical workflow for diagnosing and identifying unknown impurities in a this compound sample.

G cluster_0 Initial Observation & Assessment cluster_1 Hypothesis & Triage cluster_2 Targeted Analysis cluster_3 Conclusion start Start: NbF₃ Sample Anomaly visual Visual Inspection (Color, Homogeneity) start->visual reactivity Performance Issue (Unexpected Reactivity, Poor Yield) start->reactivity analysis Inconsistent Analytical Data (e.g., Elemental Analysis) start->analysis color_issue Off-Color Detected? (Not Blue) visual->color_issue reactivity_issue Lewis Acidity? Side Reactions? reactivity->reactivity_issue elemental_issue Elemental Stoichiometry Off? analysis->elemental_issue color_issue->reactivity_issue No xrd Perform XRD Analysis (Check for crystalline oxides, oxyfluorides, or other phases) color_issue->xrd Yes reactivity_issue->elemental_issue No nmr Perform ¹⁹F NMR (Check for NbF₅ or other fluoride species) reactivity_issue->nmr Yes icpms Perform ICP-MS (Quantify trace metals like Ta, Fe, W) elemental_issue->icpms Yes (Metallic) combustion Perform Combustion Analysis (Quantify C, N, O) elemental_issue->combustion Yes (Non-Metallic) end Impurity Identified xrd->end nmr->end icpms->end combustion->end

Caption: A flowchart for troubleshooting impurities in NbF₃ samples.

Experimental Workflow for Trace Metal Analysis

This diagram shows the key steps involved in preparing a this compound sample for trace metal analysis via ICP-MS.

G cluster_prep Sample Preparation (in Fume Hood) cluster_analysis Analysis weigh 1. Weigh NbF₃ Sample (25-50 mg) add_acid 2. Add HF/HNO₃ Acid Mixture weigh->add_acid Place in Teflon vessel digest 3. Microwave Digestion (~200°C) add_acid->digest Seal vessel dilute 4. Dilute to Volume (Polypropylene Flask) digest->dilute Transfer solution analyze 6. Analyze Sample dilute->analyze calibrate 5. Calibrate ICP-MS calibrate->analyze Apply calibration data 7. Quantify Impurities (Ta, Fe, Si, etc.) analyze->data

Caption: Workflow for ICP-MS analysis of metallic impurities in NbF₃.

References

Niobium Fluorides Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data, particularly concerning reaction parameter optimization for Niobium Trifluoride (NbF₃), is limited in publicly available scientific literature. Much of the available information focuses on the more stable Niobium Pentafluoride (NbF₅) and the precursor Niobium Tetrafluoride (NbF₄). This guide provides a summary of available information and offers guidance on related compounds, which should be considered with scientific discretion.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound (NbF₃)?

PropertyValue
Formula NbF₃[1]
Appearance Blue crystalline solid[1]
Formula Weight 149.902 g/mol [1]
Density 4200 kg m⁻³[1]
Niobium Content 61.98%[1]
Fluorine Content 38.02%[1]

Q2: How can I synthesize this compound (NbF₃)?

Reaction: 2 NbF₄(s) → NbF₃(s) + NbF₅(g)[2]

Q3: What are the challenges in working with this compound and its precursors?

Researchers may encounter several challenges when working with niobium fluorides, primarily stemming from their reactivity and sensitivity.

  • Moisture Sensitivity: Niobium fluorides, particularly NbF₄ and NbF₅, are sensitive to moisture.[2] NbF₄ absorbs water vapor and can convert to Niobium oxyfluoride (NbO₂F) in moist air.[2]

  • Toxicity and Corrosivity: Niobium fluorides are hazardous. Niobium Pentafluoride, for instance, is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

  • In-situ Generation: Given the lack of a direct synthesis for NbF₃, its generation via disproportionation of NbF₄ requires careful control of temperature and vacuum conditions to manage the volatile NbF₅ byproduct.

Troubleshooting Guide

Synthesis of Niobium Tetrafluoride (NbF₄) - A Precursor to NbF₃

Since NbF₃ is primarily obtained from NbF₄, understanding the synthesis of the tetrafluoride is crucial. A common method is the reduction of Niobium Pentafluoride (NbF₅) with a reducing agent like niobium powder at elevated temperatures.

ParameterRecommended ConditionTroubleshooting
Reactants Niobium Pentafluoride (NbF₅), Niobium (Nb) powderEnsure high purity of reactants to avoid side reactions.
Temperature ~350 °CLower temperatures may lead to incomplete reaction, while significantly higher temperatures could favor the immediate disproportionation of the NbF₄ product.
Atmosphere Inert atmosphere (e.g., Argon) or vacuumThe presence of oxygen or moisture will lead to the formation of niobium oxyfluorides.
Disproportionation of Niobium Tetrafluoride (NbF₄) to this compound (NbF₃)
ParameterRecommended ConditionTroubleshooting
Starting Material Niobium Tetrafluoride (NbF₄)Ensure the NbF₄ is pure and dry.
Temperature 350 °C[2]Temperatures below this may result in a slow or incomplete reaction. Higher temperatures could lead to decomposition or other side reactions.
Pressure Vacuum[2]A vacuum is necessary to remove the volatile NbF₅ byproduct, driving the equilibrium towards the formation of NbF₃.
Product Isolation The non-volatile product will be a mixture potentially containing NbF₃.Characterization (e.g., XRD) is essential to confirm the presence and purity of NbF₃.

Experimental Protocols

Synthesis of Niobium Pentafluoride (NbF₅)

Niobium Pentafluoride is a common starting material for the synthesis of lower niobium fluorides. It can be prepared by the direct fluorination of niobium metal.[3]

Reaction: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)[3]

Materials:

  • Niobium metal powder

  • Fluorine gas (handle with extreme caution)

  • Reaction vessel suitable for high temperatures and corrosive gases

Procedure:

  • Place the niobium metal powder in the reaction vessel.

  • Carefully introduce fluorine gas into the vessel.

  • Heat the reaction vessel to initiate the reaction. The reaction is exothermic.

  • The resulting Niobium Pentafluoride can be purified by sublimation.

Caution: This reaction is highly exothermic and involves fluorine gas, which is extremely toxic and corrosive. This should only be performed by experienced researchers in a specialized and well-ventilated setup.

Visualizing Workflows and Relationships

experimental_workflow Logical Workflow for Niobium Fluoride Synthesis cluster_NbF5 NbF5 Synthesis cluster_NbF4 NbF4 Synthesis (Precursor) cluster_NbF3 NbF3 Formation Nb Niobium Metal (Nb) NbF5 Niobium Pentafluoride (NbF5) Nb->NbF5 Fluorination F2 Fluorine Gas (F2) F2->NbF5 NbF5_2 Niobium Pentafluoride (NbF5) NbF4 Niobium Tetrafluoride (NbF4) NbF5_2->NbF4 Reduction at ~350°C Nb_powder Niobium Powder Nb_powder->NbF4 NbF4_2 Niobium Tetrafluoride (NbF4) NbF3 This compound (NbF3) NbF4_2->NbF3 Disproportionation at 350°C in vacuum NbF5_byproduct Niobium Pentafluoride (NbF5) byproduct NbF4_2->NbF5_byproduct

Caption: Logical workflow for the potential synthesis of this compound.

safety_precautions Key Safety Considerations for Handling Niobium Fluorides handling Handling ppe Personal Protective Equipment (PPE) handling->ppe Requires ventilation Ventilation handling->ventilation Requires storage Storage handling->storage Informs spill Spill Management handling->spill Informs gloves gloves ppe->gloves Chemical-resistant gloves goggles goggles ppe->goggles Safety goggles/face shield lab_coat lab_coat ppe->lab_coat Lab coat fume_hood fume_hood ventilation->fume_hood Work in a fume hood inert inert storage->inert Inert atmosphere dry dry storage->dry Dry environment cool cool storage->cool Cool location neutralize neutralize spill->neutralize Appropriate neutralization/cleanup kit

Caption: Essential safety precautions for working with niobium fluorides.

References

Technical Support Center: Niobium Trifluoride (NbF₃) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for niobium trifluoride synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and improve product purity.

Frequently Asked Questions (FAQs)

Q1: My final product is a mixture of NbF₃, NbF₄, and NbF₅. What is the most likely cause?

A1: The most common route to synthesizing Niobium(III) Fluoride (NbF₃) is through the thermal disproportionation of Niobium(IV) Fluoride (NbF₄). This reaction is highly sensitive to temperature. If the temperature is not precisely controlled, you may end up with an incomplete reaction or further reactions.

  • Below 350°C: The disproportionation of NbF₄ may be slow or incomplete, leaving unreacted NbF₄ in your product.

  • At approximately 350°C: NbF₄ disproportionates to form NbF₅ and NbF₃.[1] This is the target temperature for the synthesis.

  • Above 350°C: The reaction proceeds rapidly. However, improper temperature gradients in the reaction vessel can lead to the presence of all three species. Furthermore, in a sealed niobium ampoule at much higher temperatures (around 825 K or 552°C), NbF₄ can disproportionate into NbF₅ and Nb₂F₅.[2]

To resolve this, ensure your furnace provides a stable and uniform temperature zone. Calibrating your thermocouple and using a programmable temperature controller is highly recommended.

Q2: I've detected niobium oxyfluorides (e.g., NbO₂F) in my product. How can I prevent this contamination?

A2: The formation of niobium oxyfluorides is almost always due to the presence of oxygen or moisture. Niobium fluorides are highly hygroscopic and will react with water, even atmospheric moisture, to form oxyfluorides.[1][2]

Here are critical steps to prevent oxyfluoride formation:

  • Strict Anhydrous Conditions: All manipulations should be performed in a glove box with a dry, inert atmosphere (e.g., argon or nitrogen).

  • Dry Reagents and Solvents: Use high-purity, anhydrous starting materials and thoroughly dried solvents. If starting from niobium pentoxide (Nb₂O₅), specialized methods are required to convert it to the fluoride without introducing oxygen.[3]

  • Proper Equipment Handling: Ensure all glassware and reaction vessels are oven-dried or flame-dried under vacuum immediately before use.

  • Use of Dehydrating Agents: In certain synthesis routes starting from oxides, a dehydrating agent can be used to react with any water formed during the reaction.[3]

Q3: What are the best starting materials for obtaining pure NbF₃?

A3: Since NbF₃ is typically formed from NbF₄, the purity of your NbF₄ precursor is critical. High-purity Niobium(IV) Fluoride is essential. A common and effective method to produce pure NbF₄ is the reduction of Niobium(V) Fluoride (NbF₅) with silicon powder.[2] Alternatively, reducing NbF₅ with niobium metal can be used.[2] Ensuring the complete removal of any unreacted NbF₅ from the NbF₄ precursor is crucial before proceeding to the disproportionation step.

Q4: My reaction yield is consistently low. What factors could be contributing to this?

A4: Low yields can be attributed to several factors:

  • Sub-optimal Temperature: As discussed in Q1, incorrect temperature control can lead to an incomplete reaction.

  • Volatilization of NbF₅: Niobium(V) fluoride is volatile. During the disproportionation of NbF₄, the NbF₅ product can be lost from the reaction zone if the system is not properly sealed or if there's a significant temperature gradient, leading to its sublimation and deposition in cooler parts of the apparatus.[4]

  • Side Reactions: Contamination with air or moisture will consume your starting material to form oxyfluorides, reducing the yield of the desired product.

  • Mechanical Losses: Transferring the highly reactive and often powdered product between containers can lead to significant mechanical losses. Plan your experimental setup to minimize transfers.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Product is a black, non-volatile solid instead of blue/green NbF₃. The product is likely unreacted NbF₄, which is a black solid.[1]Increase the reaction temperature to the optimal disproportionation range (~350°C) and ensure sufficient reaction time.
A white, crystalline solid is deposited on cooler parts of the reactor. This is likely sublimed NbF₅, a volatile white solid.[5]Design the reactor to have a minimal temperature gradient. A tube furnace with a long, uniform hot zone is ideal. Consider a setup that allows for the collection of sublimed NbF₅ away from the NbF₃ product.
The product reacts vigorously when exposed to air, forming a brown suspension. This indicates the presence of unreacted NbF₄ or the hygroscopic nature of niobium fluorides reacting with moisture.[2]Handle the product strictly under an inert atmosphere. Ensure the glove box and any storage containers are free of moisture.
XRD analysis shows unidentified peaks alongside NbF₃ and NbF₄. This could be due to the formation of other niobium subfluorides (e.g., Nb₂F₅) or complex niobium oxyfluorides.[2][6]Re-evaluate the purity of starting materials. Ensure the reaction vessel is made of a non-reactive material (e.g., a sealed niobium tube).[2] Use high-resolution XRD and compare with known phases of niobium fluorides and oxyfluorides.

Experimental Protocols & Data

Protocol 1: Synthesis of Niobium(IV) Fluoride (NbF₄) Precursor

This protocol is adapted from the method described by Gortsema & Didchenko, which is cited as an effective way to obtain pure NbF₄.[2]

Objective: To synthesize NbF₄ by reducing NbF₅ with silicon.

Materials:

  • Niobium(V) Fluoride (NbF₅), high purity

  • Silicon powder, high purity

  • Inert reaction vessel (e.g., sealed tube made of a non-reactive metal)

  • Tube furnace with temperature controller

  • Glove box with inert atmosphere (Ar or N₂)

Methodology:

  • Inside a glove box, thoroughly mix NbF₅ and silicon powder in a 4:1 molar ratio (4 moles of NbF₅ to 1 mole of Si).

  • Load the mixture into the reaction vessel.

  • Seal the vessel under vacuum or an inert atmosphere.

  • Place the vessel in a tube furnace.

  • Heat the mixture according to a carefully controlled temperature program. A typical approach involves slowly ramping the temperature to around 230-250°C and holding for several hours.

  • The reaction is: 4 NbF₅ + Si → 4 NbF₄ + SiF₄

  • The by-product, silicon tetrafluoride (SiF₄), is volatile and can be removed by evacuating the reaction vessel while hot or by collecting it in a cold trap.

  • After cooling to room temperature, the black, solid NbF₄ product should be handled exclusively within the glove box.

Protocol 2: Synthesis of Niobium(III) Fluoride (NbF₃) via Disproportionation

Objective: To synthesize NbF₃ by the thermal disproportionation of NbF₄.

Materials:

  • Niobium(IV) Fluoride (NbF₄), synthesized as per Protocol 1

  • High-vacuum apparatus

  • Tube furnace with a precise temperature controller

Methodology:

  • In a glove box, place the NbF₄ powder into a reaction tube suitable for vacuum and high temperatures.

  • Connect the tube to a high-vacuum line and evacuate the system.

  • Place the reaction tube into the center of the tube furnace.

  • Heat the sample under vacuum to 350°C.[1]

  • Maintain this temperature for several hours to ensure complete disproportionation. The reaction is: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

  • The more volatile NbF₅ will sublime and can be collected at a cooler section downstream of the reaction zone.

  • The non-volatile, blue or green NbF₃ solid will remain in the hottest part of the reaction tube.[2][7]

  • Cool the system to room temperature before carefully transferring the NbF₃ product into a storage container inside a glove box.

Data Summary: Properties of Relevant Niobium Fluorides
CompoundFormulaMolar Mass ( g/mol )ColorMelting Point (°C)Key Characteristics
Niobium(III) FluorideNbF₃149.90Blue / Green-Target product; non-volatile solid.[7]
Niobium(IV) FluorideNbF₄168.90Black350 (decomposes)Precursor; disproportionates to NbF₃ and NbF₅.[1]
Niobium(V) FluorideNbF₅187.90White79Volatile side product; highly hygroscopic.[5][8]

Visualized Workflows and Relationships

References

Technical Support Center: Niobium Trifluoride (NbF₃) Deposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for niobium trifluoride (NbF₃) deposition processes. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common deposition methods for niobium-based thin films?

A1: Niobium-based thin films, including fluorides, can be deposited using various techniques such as Physical Vapor Deposition (PVD) (e.g., sputtering, electron beam evaporation) and Chemical Vapor Deposition (CVD).[1][2] The choice of method depends on the desired film properties, substrate material, and available equipment.

Q2: What are the key challenges in depositing fluoride thin films?

A2: Fluoride materials can be prone to damage from energetic ions in plasma during sputtering, leading to fluorine deficiency in the films.[3] Additionally, many fluoride compounds are sensitive to moisture, which can lead to contamination and poor film quality. Precursor stability and delivery can also be challenging in CVD processes.

Q3: How does substrate preparation affect the quality of NbF₃ films?

A3: Substrate preparation is critical for good film adhesion and quality. Contamination on the substrate surface can lead to poor adhesion, delamination, and increased defect density.[4][5] A thorough cleaning procedure to remove particles, organic residues, and native oxides is essential before deposition.

Q4: Can residual stress in the deposited film be an issue?

A4: Yes, internal stress is a common issue in thin film deposition and can cause cracking, peeling, or delamination.[6][7] Tensile stress can arise from voids in the film structure, particularly in processes like electron beam evaporation at room temperature.[7]

Troubleshooting Guide

Issue 1: Poor Adhesion or Film Delamination

Q: My NbF₃ film is peeling or flaking off the substrate. What are the possible causes and how can I fix it?

A: Poor adhesion is a frequent problem in thin film deposition and can be attributed to several factors.[4]

Possible Causes:

  • Substrate Contamination: The substrate surface may have residual organic contaminants, dust particles, or a native oxide layer that hinders bonding.[5]

  • High Internal Stress: The deposited film may have high tensile or compressive stress, causing it to detach from the substrate.[6][7]

  • Incompatible Materials: A significant mismatch in the coefficient of thermal expansion between the NbF₃ film and the substrate can lead to stress upon cooling.

  • Insufficient Adatom Energy: During deposition, if the arriving atoms or molecules have low energy, they may not form a strong bond with the substrate.

Solutions:

  • Improve Substrate Cleaning: Implement a multi-step cleaning process. This can include solvent cleaning (e.g., acetone, isopropanol), followed by an in-situ plasma etch or ion bombardment to remove any final surface contaminants and the native oxide layer just before deposition.[1]

  • Optimize Deposition Parameters: Adjusting parameters like deposition temperature, pressure, and rate can modify the film's microstructure and reduce internal stress. For example, increasing the substrate temperature can enhance adatom mobility, leading to a denser and less stressed film.[8]

  • Use an Adhesion Layer: Depositing a thin intermediate layer (e.g., a few nanometers of a compatible metal like Titanium or Chromium) can promote better adhesion between the substrate and the NbF₃ film.

  • Increase Adatom Energy: Techniques like ion-assisted deposition can increase the energy of the depositing species, leading to better film densification and adhesion.[7]

Issue 2: Film Defects (Pinholes, Voids, and Contamination)

Q: I am observing a high density of pinholes and other visible defects in my NbF₃ film. What is causing this and what can I do to prevent it?

A: Film defects can significantly degrade the electrical, optical, and mechanical properties of the film.[8]

Possible Causes:

  • Particulate Contamination: Dust or flakes from within the deposition chamber can land on the substrate and act as seeds for nodular defects.[5][9]

  • Substrate Surface Imperfections: Scratches or pits on the substrate surface can be replicated and magnified during film growth.[5]

  • Low Adatom Mobility: If the depositing atoms have insufficient energy to move on the surface, a porous, voided film structure can form.[8]

  • Gas Incorporation: Residual gases in the vacuum chamber (e.g., water vapor, oxygen) can be incorporated into the growing film, leading to impurities and defects.[8] Niobium fluorides are particularly sensitive to moisture.[10]

Solutions:

  • Maintain a Clean Deposition Environment: Regularly clean the internal shields and components of the vacuum chamber to prevent the flaking of deposited material.[5] Ensure a high vacuum level to minimize residual gases.

  • Optimize Substrate Temperature: Increasing the substrate temperature generally increases the surface mobility of adatoms, allowing them to fill potential voids and form a denser film.[8]

  • Control Deposition Rate: A very high deposition rate can sometimes lead to a more disordered and porous film structure. Optimizing the rate can improve film quality.

  • Use High-Purity Source Materials: Ensure the purity of the NbF₃ source material or the precursors used in CVD to avoid the incorporation of impurities.[8]

Issue 3: Non-Uniform Film Thickness

Q: The thickness of my deposited NbF₃ film is not uniform across the substrate. How can I improve the uniformity?

A: Achieving uniform film thickness is crucial for consistent device performance.[8]

Possible Causes:

  • Incorrect Substrate-to-Source Geometry: The distance and angle between the deposition source and the substrate are critical for uniformity.[8]

  • Non-Uniform Flux Distribution: The vapor flux from the source may not be evenly distributed.

  • Shadowing Effects: Complex substrate topographies or improper sample mounting can lead to shadowing, preventing uniform coating.

  • Plasma Non-Uniformity (in sputtering): An uneven plasma distribution can cause different deposition rates across the substrate.[8]

Solutions:

  • Optimize Geometry: Adjust the distance between the source and the substrate. A larger distance generally improves uniformity but decreases the deposition rate.

  • Implement Substrate Rotation: Rotating the substrate during deposition is a very effective method for averaging out flux non-uniformities and achieving better thickness consistency.

  • Adjust Sputtering Parameters: In sputtering, optimizing the gas pressure and power can improve the uniformity of the plasma and, consequently, the film thickness.

  • Use Uniformity Shutters/Masks: In some systems, specially designed shutters or masks can be used to modify the deposition profile and improve uniformity.

Data Presentation: Illustrative Deposition Parameters

The following table provides an example of how to structure quantitative data for different deposition processes. Note that these are illustrative parameters and optimal conditions for NbF₃ will need to be determined experimentally.

ParameterPVD (Sputtering)PVD (E-beam Evaporation)CVD
Base Pressure < 5 x 10⁻⁷ Torr< 1 x 10⁻⁷ Torr< 1 x 10⁻⁶ Torr
Process Pressure 1 - 10 mTorr10⁻⁵ - 10⁻⁶ Torr0.1 - 10 Torr
Substrate Temp. Room Temp. - 500°CRoom Temp. - 600°C300°C - 700°C
Deposition Rate 0.1 - 1 Å/s0.5 - 5 Å/s1 - 20 Å/min
Sputter Power 50 - 300 W (RF)N/AN/A
Precursor N/AN/Ae.g., NbF₅ + reducing agent
Carrier Gas Flow Ar: 10 - 50 sccmN/AAr/N₂: 20 - 100 sccm
Experimental Protocols
Protocol 1: Substrate Cleaning for NbF₃ Deposition
  • Initial Solvent Clean:

    • Ultrasonically clean the substrate in a sequence of solvents: trichloroethylene, acetone, and then isopropanol, for 10-15 minutes each.[11]

    • Rinse thoroughly with deionized (DI) water between each solvent.

    • Dry the substrate with a stream of high-purity nitrogen gas.

  • Ex-situ Chemical Etch (Optional, Substrate Dependent):

    • For silicon substrates with a native oxide, a brief dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) can be used to remove the oxide.

    • Rinse immediately and thoroughly with DI water and dry with nitrogen.

    • Safety Note: Handle HF with extreme caution and appropriate personal protective equipment.

  • In-situ Plasma Cleaning:

    • Load the cleaned substrate into the deposition chamber immediately to minimize re-contamination.

    • Pump the chamber down to the base pressure.

    • Perform an in-situ argon plasma etch for 5-10 minutes to remove any remaining surface contaminants and adsorbed water molecules.

Mandatory Visualizations

Troubleshooting Workflow for Poor Film Adhesion

Troubleshooting_Adhesion Start Poor Film Adhesion (Peeling/Flaking) Check_Clean Verify Substrate Cleaning Protocol Start->Check_Clean Check_Stress Evaluate Film Stress Check_Clean->Check_Stress Cleaning OK Sol_Clean Improve Cleaning: - Solvents - In-situ Plasma Etch Check_Clean->Sol_Clean Contamination Suspected Check_Compatibility Assess Material Compatibility Check_Stress->Check_Compatibility Stress OK Sol_Params Optimize Parameters: - Increase Temp. - Adjust Rate/Pressure Check_Stress->Sol_Params High Stress Observed Check_Energy Review Deposition Energy Check_Compatibility->Check_Energy Compatibility OK Sol_Adhesion_Layer Use Adhesion Layer (e.g., Ti, Cr) Check_Compatibility->Sol_Adhesion_Layer Material Mismatch Sol_Ion_Assist Implement Ion-Assisted Deposition Check_Energy->Sol_Ion_Assist Low Adatom Energy

A logical workflow for troubleshooting poor film adhesion.

General Deposition Process Flow

Deposition_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_char Characterization Substrate_Prep Substrate Cleaning (Solvents, DI Water, N2 Dry) Load_Substrate Load Substrate into Chamber Substrate_Prep->Load_Substrate Pump_Down Pump to Base Pressure Load_Substrate->Pump_Down In_Situ_Clean In-situ Plasma Clean (Optional) Pump_Down->In_Situ_Clean Deposition NbF3 Deposition (PVD or CVD) In_Situ_Clean->Deposition Cool_Down Cool Down in Vacuum or Inert Gas Deposition->Cool_Down Unload Unload Coated Substrate Cool_Down->Unload Analysis Film Characterization (Thickness, Adhesion, etc.) Unload->Analysis

A general workflow for a typical thin film deposition experiment.

References

Technical Support Center: Enhancing the Thermal Stability of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during experiments involving niobium trifluoride (NbF₃). The focus is on improving the thermal stability of this reactive inorganic compound.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound (NbF₃)?

This compound is a blue crystalline solid.[1] While extensive experimental data on its thermal decomposition is limited, thermodynamic assessments indicate its stability at room temperature.[2][3] Unlike the more common niobium pentafluoride (NbF₅), NbF₃ is a lower oxidation state compound and can be susceptible to disproportionation at elevated temperatures. One study on the thermodynamic properties of the niobium-fluorine system provides calculated values for its standard enthalpy of formation and entropy, which can be used to estimate its stability.[4]

Q2: What is the likely thermal decomposition pathway for NbF₃?

5 NbF₃(s) → 3 NbF₅(g) + 2 Nb(s)

This reaction is thermodynamically driven by the high stability and volatility of niobium pentafluoride.

Q3: What are the main factors that can negatively impact the thermal stability of my NbF₃ sample?

Several factors can compromise the thermal stability of this compound during experiments:

  • Presence of Oxygen and Moisture: NbF₃ is highly sensitive to air and moisture.[5][6] Reaction with oxygen can lead to the formation of niobium oxyfluorides, which may have different thermal properties.[7][8] Hydrolysis from moisture will also lead to the formation of oxides and hydrogen fluoride.

  • Impurities: Impurities from the synthesis process, such as unreacted starting materials or byproducts, can act as catalysts for decomposition at lower temperatures.

  • Heating Rate and Atmosphere: Rapid heating can lead to localized overheating and premature decomposition. The atmosphere under which the heating is performed is critical; an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Sample discoloration (e.g., turning gray or black) upon gentle heating. Oxidation due to exposure to air.Ensure all handling and experiments are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5][6] Use thoroughly dried solvents and reagents.
Disproportionation starting at a lower than expected temperature.This could be due to impurities. Purify the NbF₃ sample before thermal analysis. Consider using a slower heating rate during experiments.
Unexpected mass loss or gain during thermogravimetric analysis (TGA). Mass loss could be due to the volatilization of NbF₅ formed during disproportionation.Analyze the evolved gases using a coupled mass spectrometer to identify volatile products.
Mass gain could indicate a reaction with residual oxygen in the TGA chamber, forming niobium oxides.Ensure the TGA instrument is properly purged with a high-purity inert gas before and during the experiment.
Inconsistent results in thermal analysis between different batches. Variations in the purity and crystallinity of the NbF₃ samples.Standardize the synthesis and purification protocol to ensure batch-to-batch consistency. Characterize each batch thoroughly (e.g., using X-ray diffraction) before thermal analysis.
Difficulty in handling and transferring the NbF₃ sample without apparent degradation. High reactivity with atmospheric moisture and oxygen.Use appropriate air-sensitive handling techniques, such as gloveboxes or Schlenk lines with positive inert gas pressure.[5][6] Utilize specialized spatulas and containers made of inert materials.

Experimental Protocols for Improving Thermal Stability

While specific protocols for enhancing the thermal stability of NbF₃ are not well-documented, the following general approaches, adapted from methodologies for related materials, can be investigated.

Doping with Higher-Valent Metal Cations

Objective: To stabilize the Nb(III) oxidation state and inhibit disproportionation by introducing a small percentage of higher-valent metal cations into the NbF₃ lattice.

Methodology:

  • Precursor Selection: Choose a fluoride salt of a stable higher-valent metal (e.g., ZrF₄, HfF₄, or TaF₅) as the dopant source. The dopant cation should have an ionic radius similar to Nb³⁺ to facilitate substitution.

  • Co-precipitation Synthesis: a. Prepare a solution of a soluble niobium(III) precursor (if available) and the dopant precursor in an appropriate anhydrous solvent under an inert atmosphere. b. Induce co-precipitation of the mixed metal fluorides by adding a suitable precipitating agent. c. Isolate the precipitate by filtration, wash with an anhydrous solvent, and dry under vacuum.

  • Solid-State Reaction: a. Mix finely ground NbF₃ powder with a small molar percentage (e.g., 1-5%) of the dopant fluoride inside a glovebox. b. Pelletize the mixture and anneal at a moderately elevated temperature (to be determined experimentally, but significantly below the decomposition temperature of pure NbF₃) in a sealed, inert-atmosphere tube furnace.

  • Characterization: Analyze the resulting doped NbF₃ using powder X-ray diffraction (XRD) to confirm the crystal structure and phase purity. Use techniques like X-ray photoelectron spectroscopy (XPS) to verify the presence and oxidation state of the dopant.

  • Thermal Analysis: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the doped sample under an inert atmosphere to determine its decomposition temperature and compare it with undoped NbF₃.

Surface Passivation via Thin Film Coating

Objective: To create a thin, inert barrier on the surface of NbF₃ particles to prevent surface-initiated decomposition and reaction with the environment.

Methodology:

  • Passivation Agent Selection: Choose a material that can form a conformal, pinhole-free coating and is thermally stable and inert. Potential candidates include amorphous carbon, boron nitride, or a more stable metal fluoride.

  • Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD): a. Place the NbF₃ powder in a suitable reactor. b. Introduce the precursor for the passivation layer at a controlled temperature and pressure. The process parameters will need to be carefully optimized to ensure coating deposition without decomposing the underlying NbF₃. c. For example, for a carbon coating, a hydrocarbon precursor could be used at a temperature that allows for pyrolysis to amorphous carbon but is below the decomposition temperature of NbF₃.

  • Characterization: Use transmission electron microscopy (TEM) to visualize the coating and measure its thickness. Confirm the composition of the coating using energy-dispersive X-ray spectroscopy (EDS) or XPS.

  • Thermal Analysis: Compare the thermal stability of the coated NbF₃ with the uncoated material using TGA/DSC.

Data Presentation

Table 1: Thermodynamic Data for Niobium Fluorides

CompoundFormulaΔfH⁰ (298.15 K, kJ/mol)S⁰ (298.15 K, J/mol·K)
This compoundNbF₃-1176.91110.74
Niobium TetrafluorideNbF₄-1517.67135.49
Niobium PentafluorideNbF₅-1813.76160.25

Data sourced from a thermodynamic assessment of the niobium-fluorine system.[4]

Visualizations

Experimental_Workflow_for_Improving_NbF3_Stability cluster_synthesis NbF₃ Synthesis cluster_characterization_initial Initial Characterization cluster_modification Stability Enhancement cluster_characterization_modified Post-Modification Characterization synthesis Synthesize NbF₃ (e.g., NbH₀.₇ + HF @ 843 K) characterize_initial Characterize pristine NbF₃ (XRD, TGA/DSC) synthesis->characterize_initial doping Doping (e.g., with ZrF₄) characterize_initial->doping passivation Surface Passivation (e.g., Carbon coating) characterize_initial->passivation characterize_doped Characterize doped NbF₃ (XRD, XPS, TGA/DSC) doping->characterize_doped characterize_passivated Characterize passivated NbF₃ (TEM, XPS, TGA/DSC) passivation->characterize_passivated

Caption: Workflow for synthesis, modification, and characterization of NbF₃.

Troubleshooting_NbF3_Thermal_Instability cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Premature Decomposition of NbF₃ cause1 Oxygen/Moisture Contamination issue->cause1 cause2 Sample Impurities issue->cause2 cause3 Inappropriate Heating Profile issue->cause3 solution1 Use Inert Atmosphere (Glovebox, Schlenk Line) cause1->solution1 solution2 Purify Sample (e.g., Sublimation if applicable) cause2->solution2 solution3 Optimize Thermal Analysis Parameters (Slow heating rate, high purity purge gas) cause3->solution3

Caption: Troubleshooting logic for premature decomposition of NbF₃.

References

Niobium trifluoride catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for niobium trifluoride (NbF₃) and related niobium-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during catalytic experiments.

Disclaimer: Specific literature on the deactivation and regeneration of this compound (NbF₃) catalysts is limited. The information provided here is based on established principles of Lewis acid and solid acid catalyst deactivation and regeneration, as well as data from related niobium-based and fluoride catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of my this compound catalyst deactivation?

A1: Based on analogous Lewis acid catalyst systems, the most probable causes for deactivation are:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the active sites and/or within the pores of the catalyst is a common deactivation pathway for acid catalysts.[1][2][3] This is particularly prevalent in reactions involving hydrocarbons at elevated temperatures.[2]

  • Poisoning: The strong adsorption of impurities from the feedstock or reaction environment onto the catalytic active sites can lead to a rapid loss of activity.[4] Common poisons for acid catalysts include water, oxygen-containing compounds, nitrogen compounds, and sulfur compounds.

  • Sintering: At high reaction temperatures, the catalyst particles may agglomerate, leading to a decrease in the active surface area. While less common for solid-state catalysts at moderate temperatures, it can be a factor in high-temperature applications.

  • Phase Change/Decomposition: Niobium fluorides can be sensitive to moisture and high temperatures. For instance, niobium(IV) fluoride (NbF₄) is known to disproportionate into niobium(V) fluoride (NbF₅) and niobium(III) fluoride (NbF₃) at 350°C.[5] Such changes in the catalyst's chemical composition can alter its activity.

Q2: I'm observing a gradual loss of catalytic activity over time. What is the likely cause?

A2: A gradual deactivation is often indicative of coke formation.[1][3] Coke precursors, which can be reactants, intermediates, or products, polymerize on the acid sites, progressively blocking access to them.[3] The rate of coking can be influenced by reaction temperature, feedstock composition, and the strength of the catalyst's acid sites.[3]

Q3: My catalyst's activity dropped suddenly. What should I investigate?

A3: A sudden drop in activity often points to catalyst poisoning.[4] This can be caused by a contaminant in a new batch of reactant or solvent. It is advisable to analyze your feedstock for common poisons. The strong binding of these impurities to the active sites leads to a rapid decline in performance.[4]

Q4: Can I regenerate my deactivated this compound catalyst?

  • Calcination: For deactivation caused by coking, controlled oxidation by heating in a stream of air or an inert gas containing a low concentration of oxygen can burn off the carbonaceous deposits.[6] However, the temperature must be carefully controlled to avoid sintering or undesired phase changes of the catalyst.

  • Solvent Washing: In some cases, washing the catalyst with an appropriate solvent can remove adsorbed poisons or soluble coke precursors.

  • Chemical Treatment: Regeneration of some fluoride-containing catalysts can be achieved through chemical treatments. For example, a novel electrochemical method has been reported for the regeneration of activated alumina saturated with fluoride ions.[7]

Q5: How can I minimize catalyst deactivation?

A5: To prolong the life of your this compound catalyst, consider the following preventative measures:

  • Feedstock Purification: Ensure your reactants and solvents are of high purity and free from known catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize coking and sintering.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted reactions with air and moisture, especially since niobium fluorides can be moisture-sensitive.[5]

Troubleshooting Guides

Issue 1: Reduced Catalytic Activity
Symptom Possible Cause Troubleshooting Steps
Gradual decrease in conversion over several runs.Coke Formation [1][3]1. Confirm Coking: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or spectroscopic methods to identify carbon deposits. 2. Regeneration: Attempt regeneration by calcination in a controlled atmosphere. Start with a low oxygen concentration and gradually increase the temperature. 3. Optimize Conditions: Lower the reaction temperature or pressure if possible. Consider co-feeding a small amount of a hydrogen source if the reaction chemistry allows, as this can sometimes suppress coke formation.
Sudden and significant drop in activity.Catalyst Poisoning [4]1. Analyze Feedstock: Check reactants and solvents for impurities (e.g., water, sulfur, nitrogen compounds). 2. Purify Feed: If impurities are found, purify the feedstock before it comes into contact with the catalyst. 3. Regeneration: Attempt solvent washing to remove the poison. If the poison is strongly chemisorbed, a more aggressive chemical treatment or calcination may be necessary.
Consistently low activity from the start.Improper Catalyst Synthesis/Handling or Inactive Catalyst Phase 1. Verify Synthesis Protocol: Review the synthesis procedure for the this compound catalyst. Ensure anhydrous conditions were maintained if necessary. 2. Characterize Catalyst: Use techniques like X-ray Diffraction (XRD) to confirm the crystalline phase of your this compound. 3. Check Storage: Ensure the catalyst has been stored under inert and dry conditions.
Issue 2: Change in Product Selectivity
Symptom Possible Cause Troubleshooting Steps
Increased formation of byproducts, especially heavier molecules.Coke Precursor Formation [8]1. Modify Reaction Time: A change in selectivity can indicate that intermediate products are undergoing further reactions on the catalyst surface. Shorter reaction times may favor the desired product. 2. Adjust Temperature: Lowering the temperature can sometimes reduce the rate of side reactions.
Loss of selectivity for the desired product.Selective Poisoning of Active Sites or Change in Acid Site Strength 1. Investigate Poisons: Certain impurities may preferentially poison the active sites responsible for the desired reaction pathway. 2. Characterize Acidity: Use techniques like pyridine adsorption followed by FTIR spectroscopy to analyze the Lewis and Brønsted acidity of the fresh and spent catalyst. A change in the acid site distribution can affect selectivity.

Experimental Protocols

Note: These are generalized protocols and should be adapted based on the specific reaction and available equipment.

Protocol 1: Catalyst Regeneration by Calcination (for Coke Removal)
  • Sample Preparation: Carefully remove the deactivated catalyst from the reactor and gently crush it to a fine powder to ensure uniform heating.

  • Setup: Place the catalyst in a quartz tube furnace equipped with a gas flow system and a temperature controller.

  • Purging: Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any adsorbed volatile compounds.

  • Heating Ramp: Begin heating the furnace at a controlled rate (e.g., 5 °C/min) under the inert gas flow.

  • Oxidative Treatment: Once the target temperature is reached (start with a moderate temperature, e.g., 300-400 °C, to avoid damaging the catalyst), introduce a controlled amount of air or a mixture of O₂ in N₂ (e.g., 1-5% O₂) into the gas stream.

  • Isothermal Hold: Maintain the temperature and oxidative atmosphere for a set period (e.g., 2-4 hours) to allow for the complete combustion of the coke.

  • Cooling: Switch back to an inert gas flow and allow the catalyst to cool down to room temperature.

  • Characterization: Analyze the regenerated catalyst to confirm the removal of coke and to check for any changes in its physical or chemical properties.

Visualizations

Below are diagrams illustrating key concepts in catalyst deactivation and regeneration.

DeactivationPathways cluster_catalyst This compound Catalyst cluster_deactivation Deactivation Mechanisms ActiveSite Active Site (Nb³⁺ Lewis Acid) Coking Coke Formation Coking->ActiveSite Blocks Site Poisoning Poisoning Poisoning->ActiveSite Binds to Site Reactants Reactants/Products Reactants->Coking Polymerization Impurities Impurities (e.g., H₂O, S, N) Impurities->Poisoning Adsorption

Caption: Common deactivation pathways for a solid acid catalyst.

RegenerationWorkflow cluster_regeneration Regeneration Strategy Start Deactivated Catalyst (Coked or Poisoned) Characterize_Deactivated Characterize Deactivated Catalyst (TPO, FTIR, etc.) Start->Characterize_Deactivated Identify_Cause Identify Primary Deactivation Cause Characterize_Deactivated->Identify_Cause Calcination Calcination (Controlled Oxidation) Identify_Cause->Calcination Coking Solvent_Washing Solvent Washing Identify_Cause->Solvent_Washing Poisoning Characterize_Regenerated Characterize Regenerated Catalyst (XRD, BET, Acidity) Calcination->Characterize_Regenerated Solvent_Washing->Characterize_Regenerated Reuse Reuse in Reaction Characterize_Regenerated->Reuse

Caption: A logical workflow for catalyst regeneration.

References

Technical Support Center: Niobium Trifluoride (NbF₃) Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the experimental growth of niobium trifluoride (NbF₃) thin films is limited in publicly available literature. Therefore, this guide provides general best practices and troubleshooting advice for fluoride thin film deposition, with specific examples drawn from more commonly studied fluoride materials. The provided protocols and data should be considered illustrative and may require significant adaptation for NbF₃.

Troubleshooting Guides

Issue 1: Poor Adhesion of NbF₃ Thin Film to the Substrate

Poor adhesion is a common problem in thin film deposition, leading to delamination or peeling of the film. The underlying causes can be related to the substrate surface, deposition parameters, or internal stress in the film.

Possible Causes and Solutions:

Cause Solution
Substrate Contamination Implement a thorough substrate cleaning procedure. This may include sequential ultrasonic cleaning in solvents like acetone, isopropanol, and deionized water, followed by drying with nitrogen gas. For some substrates, an in-situ plasma etch or glow discharge cleaning within the deposition chamber can be effective at removing final traces of organic contaminants.[1][2]
Inadequate Substrate Temperature The substrate temperature influences the mobility of deposited atoms.[3] For fluoride films, a moderate substrate temperature (e.g., 100-300°C) can improve adhesion by promoting the formation of a dense, well-adhered film.[4] The optimal temperature will depend on the specific substrate material.
High Internal Stress High tensile or compressive stress can cause the film to peel or crack.[4] Stress can be influenced by deposition rate, pressure, and substrate temperature. Experiment with varying these parameters to find a regime that minimizes stress. For some materials, stress-absorbing buffer layers are used.[4]
Lattice Mismatch A significant difference in the crystal lattice parameters between the substrate and the film can lead to strain and poor adhesion. If epitaxial growth is desired, select a substrate with a close lattice match to NbF₃.
Chemical Incompatibility The substrate material should be chemically inert with respect to the fluoride deposition environment. Reactive substrates may form an undesirable interface layer that weakens adhesion.
Issue 2: High Surface Roughness or Poor Film Morphology

The surface quality of the thin film is critical for many applications. A rough or non-uniform film can lead to light scattering in optical applications or poor performance in electronic devices.

Possible Causes and Solutions:

Cause Solution
Incorrect Deposition Rate A very high deposition rate can lead to a more disordered and rougher film. A lower deposition rate generally allows for more ordered growth.
Sub-optimal Substrate Temperature As with adhesion, the substrate temperature affects the adatom mobility and resulting film structure.[3] A systematic study of the effect of substrate temperature on surface roughness is recommended.
Poor Vacuum Conditions Contaminants in the vacuum chamber can be incorporated into the growing film, disrupting the crystal structure and increasing roughness. Ensure a high vacuum level (e.g., < 5x10⁻⁶ mbar) is achieved before deposition.[4]
Substrate Surface Quality The roughness of the substrate will often be translated to the deposited film.[5] Using substrates with a high-quality, polished surface is crucial.[5]
Columnar Growth At low substrate temperatures, thin films can sometimes exhibit a columnar microstructure, which can lead to increased surface roughness. Increasing the substrate temperature or using ion-assisted deposition can help to disrupt this growth mode and produce a denser film.

Frequently Asked Questions (FAQs)

Q1: What are some suitable substrates for this compound (NbF₃) thin film deposition?

A1: While specific data for NbF₃ is scarce, common substrates for fluoride and other thin films can be considered. The choice of substrate is highly dependent on the intended application.[5][6] Some potential candidates include:

  • Sapphire (Al₂O₃): Often used for epitaxial growth of various materials due to its excellent crystal quality, thermal stability, and chemical inertness.[7][8] It is a good candidate for optical and high-frequency applications.[5][7]

  • Silicon (Si): A standard substrate in the semiconductor industry, often with a native oxide (SiO₂) layer.[6] It is cost-effective and available in large, high-quality wafers.[6]

  • Magnesium Oxide (MgO): Has a cubic crystal structure and is often used for the growth of oxide and other thin films.

  • Fused Silica or Quartz: Amorphous materials with excellent optical transparency and low thermal expansion, making them suitable for optical coatings.[5][7]

  • Calcium Fluoride (CaF₂) and Barium Fluoride (BaF₂): These fluoride single crystals can be good candidates for epitaxial growth of other fluoride materials due to their similar chemical nature.[6]

Q2: How does lattice mismatch affect the quality of NbF₃ thin films?

A2: Lattice mismatch refers to the difference in the crystal lattice parameters between the substrate and the thin film material. A large mismatch can induce strain in the film, leading to the formation of defects such as dislocations, and can negatively impact the film's crystalline quality, surface morphology, and adhesion. For applications requiring single-crystal (epitaxial) thin films, it is crucial to select a substrate with a crystal structure and lattice parameters that are closely matched to those of NbF₃.

Q3: What deposition techniques are suitable for fluoride thin films?

A3: Several physical vapor deposition (PVD) techniques can be used for fluoride films:

  • Thermal Evaporation: This is a common method for depositing fluoride films.[9] It involves heating the source material in a vacuum until it evaporates and condenses on the substrate.

  • Electron-beam (E-beam) Evaporation: Similar to thermal evaporation but uses a high-energy electron beam to heat the source material.[4] This allows for the deposition of materials with high melting points.

  • Sputtering: In this technique, a target of the desired material is bombarded with energetic ions, which eject atoms that then deposit onto the substrate.[9] RF (radio frequency) sputtering is typically used for insulating materials like fluorides.

  • Molecular Beam Epitaxy (MBE): A more sophisticated technique that allows for very precise control over the growth of single-crystal thin films in an ultra-high vacuum environment.[2]

Q4: How can I characterize the quality of my NbF₃ thin films?

A4: A variety of characterization techniques can be used to assess the quality of your thin films:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystalline quality of the film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.

  • Atomic Force Microscopy (AFM): To obtain high-resolution images of the surface topography and quantify the surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and stoichiometry of the film.

  • Transmission Electron Microscopy (TEM): For detailed microstructural analysis, including imaging of the crystal lattice and defects.

Experimental Protocols

Illustrative Protocol: Thermal Evaporation of a Fluoride Thin Film

This protocol provides a general procedure for depositing a fluoride thin film using thermal evaporation. Note: This is a generalized example and specific parameters will need to be optimized for NbF₃.

1. Substrate Preparation: a. Select a suitable substrate (e.g., Sapphire, Si). b. Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (10 minutes each). c. Dry the substrate with a stream of high-purity nitrogen gas. d. Mount the substrate onto the substrate holder in the deposition chamber.

2. Deposition System Preparation: a. Load the fluoride source material (e.g., in a tungsten boat for thermal evaporation). b. Evacuate the deposition chamber to a base pressure of at least < 5x10⁻⁶ mbar.[4]

3. Deposition Process: a. Heat the substrate to the desired deposition temperature (e.g., 150°C).[4] b. Gradually increase the current to the evaporation source to begin heating the material. c. Once the material starts to evaporate, open the shutter to begin deposition on the substrate. d. Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate for fluoride films is in the range of 0.1-1 nm/s.[4] e. Once the desired thickness is reached, close the shutter and turn off the power to the evaporation source.

4. Cool-down and Venting: a. Allow the substrate to cool down to near room temperature under vacuum. b. Vent the chamber with an inert gas (e.g., nitrogen) back to atmospheric pressure. c. Remove the coated substrate for characterization.

Data Presentation

Table 1: Comparison of Common Substrates for Thin Film Deposition
Substrate MaterialCrystal StructureTypical ApplicationsAdvantagesDisadvantages
Silicon (Si) CubicMicroelectronics, MEMS[6]High purity, cost-effective, compatible with semiconductor processing[6]Brittle, can be reactive at high temperatures[6]
Sapphire (Al₂O₃) HexagonalIII-V nitrides, microwave applications, optical windows[7][8]High mechanical strength, high thermal stability, chemically inert[3][7]Can be expensive
Fused Silica AmorphousOptical coatings, high-frequency electronics[7]High transparency, low thermal expansion, good electrical insulatorLower thermal conductivity compared to crystalline materials
Glass AmorphousDisplay panels, optical coatings, solar cells[6]Inexpensive, transparent, chemically inert[6]Brittle, susceptible to thermal shock[6]
Aluminum Nitride (AlN) HexagonalHigh power electronics[5][7]High thermal conductivity[5]More expensive than alumina

Mandatory Visualization

Substrate_Selection_Workflow cluster_prep 1. Define Requirements cluster_selection 2. Substrate Selection cluster_process 3. Process Development cluster_eval 4. Characterization & Troubleshooting reqs Define Application (Optical, Electronic, etc.) props Identify Key Film Properties (Crystalline, Amorphous, etc.) reqs->props search Search for Compatible Substrate Materials props->search eval Evaluate Substrate Properties (Lattice Match, Thermal Expansion, etc.) search->eval clean Develop Substrate Cleaning Protocol eval->clean deposit Optimize Deposition Parameters clean->deposit char Characterize Thin Film (XRD, SEM, AFM) deposit->char trouble Troubleshoot Issues (Adhesion, Roughness) char->trouble trouble->search Re-evaluate Substrate

Caption: Workflow for selecting a suitable substrate for thin film deposition.

References

Controlling stoichiometry of niobium trifluoride films

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Controlling the stoichiometry of niobium fluoride thin films is a critical aspect of achieving desired material properties for a variety of applications, including in advanced electronics and catalytic systems. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. Due to the limited availability of specific research on niobium trifluoride (NbF3) films, this guide will focus on the more commonly studied niobium pentafluoride (NbF5) and related niobium oxyfluoride systems. The principles and troubleshooting steps outlined here can often be adapted for other niobium halide deposition processes.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition of niobium fluoride and oxyfluoride thin films.

Problem Potential Causes Recommended Solutions
Film Composition is Off-Stoichiometry (Fluorine Deficiency) 1. Insufficient Fluorine Precursor Flow Rate: The amount of fluorine source gas is too low to fully react with the niobium precursor. 2. High Substrate Temperature: Elevated temperatures can lead to the desorption of volatile fluorine species from the growing film surface. 3. Incomplete Precursor Reaction: The reaction kinetics may be too slow at the given deposition temperature, leading to incomplete fluorination.1. Increase Fluorine Precursor Flow Rate: Gradually increase the flow rate of the fluorine source (e.g., SF6, HF) and monitor the film composition. 2. Optimize Substrate Temperature: Lower the deposition temperature in increments to reduce fluorine loss. 3. Introduce Plasma Enhancement: Utilize a remote plasma source to crack the fluorine precursor, creating more reactive fluorine radicals that can enhance the reaction at lower temperatures.
Film Composition is Off-Stoichiometry (Niobium Deficiency) 1. Niobium Precursor Temperature is Too Low: Insufficient vaporization of the niobium precursor leads to a low flux of niobium species reaching the substrate. 2. High Chamber Pressure: Increased scattering of precursor molecules at higher pressures can reduce the deposition rate of the niobium-containing species.1. Increase Niobium Precursor Temperature: Carefully increase the temperature of the niobium precursor bubbler or sublimation source to increase its vapor pressure. 2. Reduce Chamber Pressure: Lower the overall deposition pressure to increase the mean free path of the precursor molecules.
Presence of Oxygen Contamination in the Film 1. Residual Water Vapor in the Deposition Chamber: Water molecules can be a source of oxygen, reacting with the niobium precursor. 2. Leaks in the Gas Delivery Lines or Chamber: Air leaking into the system will introduce oxygen and water vapor. 3. Contaminated Precursors: The niobium or fluorine precursors may contain oxygen impurities.1. Thorough Chamber Bake-out: Perform a high-temperature bake-out of the deposition chamber under high vacuum to desorb water vapor. 2. Leak Check the System: Use a helium leak detector to identify and repair any leaks in the system. 3. Use High-Purity Precursors: Ensure the use of precursors with the highest available purity. An in-situ analysis of precursor purity using a residual gas analyzer (RGA) can be beneficial.
Poor Film Adhesion to the Substrate 1. Inadequate Substrate Cleaning: Organic residues or native oxides on the substrate surface can hinder film adhesion. 2. Mismatched Lattice Constants: A significant mismatch between the crystal lattice of the film and the substrate can induce stress and lead to delamination. 3. High Internal Film Stress: Non-optimal deposition parameters can lead to high tensile or compressive stress within the film.1. Implement a Robust Substrate Cleaning Procedure: Utilize a multi-step cleaning process (e.g., sonication in solvents, piranha etch, in-situ plasma clean) to ensure a pristine substrate surface. 2. Use a Buffer Layer: Deposit a thin adhesion layer (e.g., Al2O3, TiO2) that has better lattice matching with both the substrate and the niobium fluoride film. 3. Optimize Deposition Parameters: Adjust parameters such as pressure, temperature, and ion bombardment to minimize film stress.
Non-Uniform Film Thickness 1. Non-Uniform Precursor Distribution: The design of the gas showerhead or injector may not provide a uniform flux of precursors across the substrate. 2. Temperature Gradients Across the Substrate: Variations in temperature across the substrate holder can lead to different growth rates.1. Optimize Gas Showerhead Design and Position: Adjust the distance and angle of the gas inlet relative to the substrate to improve precursor distribution. 2. Improve Substrate Heating: Ensure the substrate heater provides uniform temperature distribution. This can be verified using a thermal imaging camera.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors used for the deposition of niobium fluoride films?

A1: For niobium, common precursors include niobium pentafluoride (NbF5) and niobium ethoxide (Nb(OEt)5). For the fluorine source, gases like sulfur hexafluoride (SF6), hydrogen fluoride (HF), or xenon difluoride (XeF2) are often employed, especially in plasma-enhanced deposition techniques.

Q2: How does the substrate temperature influence the stoichiometry of the deposited film?

A2: The substrate temperature is a critical parameter. Higher temperatures generally increase the reaction rate between the precursors but can also lead to the desorption of volatile species, such as fluorine, potentially resulting in a fluorine-deficient film. Conversely, a temperature that is too low may lead to incomplete reactions and the incorporation of unreacted precursor fragments into the film.

Q3: What is the role of plasma in controlling film stoichiometry?

A3: Plasma can be used to generate highly reactive radicals from the precursor gases at lower temperatures than what is required for thermal processes. For instance, a plasma source can crack SF6 into reactive fluorine atoms, which can more effectively fluorinate the niobium precursor, leading to better control over the fluorine content in the film.

Q4: Can you provide a basic experimental protocol for depositing niobium oxyfluoride films using Atomic Layer Deposition (ALD)?

A4: A typical ALD cycle for niobium oxyfluoride could be as follows:

  • Niobium Precursor Pulse: Pulse niobium ethoxide (Nb(OEt)5) into the chamber.

  • Purge: Purge the chamber with an inert gas (e.g., Ar, N2) to remove unreacted precursor and byproducts.

  • Fluorine/Oxygen Precursor Pulse: Pulse a mixture of a fluorine source (e.g., HF-pyridine) and an oxygen source (e.g., H2O) or use a single-source precursor that contains both elements.

  • Purge: Purge the chamber again with an inert gas. This cycle is repeated to grow the film to the desired thickness. The ratio of the fluorine and oxygen precursors can be adjusted to control the F/O ratio in the film.

Q5: How can I characterize the stoichiometry of my niobium fluoride films?

A5: Several techniques can be used to determine the elemental composition and stoichiometry of your films:

  • X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique that can provide quantitative elemental composition and information about the chemical bonding states of niobium and fluorine.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with a scanning electron microscope (SEM), EDS can provide elemental composition, though it is generally less sensitive to lighter elements like fluorine compared to XPS.

  • Rutherford Backscattering Spectrometry (RBS): RBS is a highly quantitative technique for determining the stoichiometry and thickness of thin films without the need for standards.

  • Secondary Ion Mass Spectrometry (SIMS): SIMS offers very high sensitivity for detecting trace elements and can provide depth profiles of the elemental composition.

Experimental Workflow and Parameter Relationships

The following diagrams illustrate a typical experimental workflow for thin film deposition and the relationship between key deposition parameters and the resulting film stoichiometry.

G sub_clean Substrate Cleaning sys_prep System Preparation (Pump-down, Bake-out, Leak Check) sub_clean->sys_prep precursor_prep Precursor Heating & Stabilization sys_prep->precursor_prep dep Film Deposition (PVD/CVD/ALD) precursor_prep->dep struct_char Structural Characterization (XRD, SEM) dep->struct_char comp_char Compositional Characterization (XPS, EDS) struct_char->comp_char prop_char Property Measurement (Optical, Electrical) comp_char->prop_char

Figure 1. A generalized experimental workflow for the deposition and characterization of thin films.

G cluster_params Deposition Parameters cluster_props Film Properties temp Substrate Temperature stoichiometry Stoichiometry (Nb:F ratio) temp->stoichiometry +/- crystallinity Crystallinity temp->crystallinity pressure Chamber Pressure pressure->stoichiometry - thickness Thickness pressure->thickness nb_flow Niobium Precursor Flow/Vapor Pressure nb_flow->stoichiometry - (decr. F ratio) f_flow Fluorine Precursor Flow f_flow->stoichiometry + (incr. F ratio) plasma Plasma Power plasma->stoichiometry + (incr. F ratio)

Figure 2. The logical relationship between key deposition parameters and the resulting film properties.

Mitigating hygroscopic nature of niobium trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Niobium Trifluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the challenges associated with the hygroscopic nature of this compound. Please note that while the focus is on this compound (NbF₃), much of the available literature and established handling procedures pertain to the more common niobium pentafluoride (NbF₅). Due to the limited specific data on NbF₃, some information herein is extrapolated from the known behavior of NbF₅ and other hygroscopic metal fluorides.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding atmosphere. Niobium fluorides, including this compound, will readily take up water vapor from the air. This can lead to changes in the physical and chemical properties of the compound.

Q2: What happens when this compound is exposed to moisture?

A2: Upon exposure to moisture, this compound undergoes hydrolysis. The fluorine atoms are progressively replaced by oxygen and hydroxyl groups, leading to the formation of niobium oxyfluorides and ultimately niobium oxides. This transformation alters the chemical identity of the material, which can significantly impact experimental results.

Q3: How can I tell if my this compound has been contaminated with water?

A3: Visual inspection may reveal a change in the appearance of the solid, from a crystalline powder to a clumpy or sticky substance. For more definitive identification, analytical techniques such as X-ray diffraction (XRD) can be used to identify the presence of niobium oxyfluorides or oxides.[1][2] Infrared (IR) spectroscopy may also show the presence of O-H bonds from absorbed water.

Q4: What are the consequences of using moisture-contaminated this compound in my experiments?

A4: Using this compound that has been exposed to moisture can have several negative consequences, including:

  • Inaccurate Stoichiometry: The presence of oxyfluorides and oxides means the actual concentration of the active fluoride species is lower than expected.

  • Altered Reactivity: The presence of oxygen-containing species can change the catalytic activity or reaction pathway.[3]

  • Poor Reproducibility: The extent of hydration can vary, leading to inconsistent experimental outcomes.

  • Formation of Undesired Byproducts: The reaction of moisture-contaminated this compound can lead to the formation of unwanted side products.

Q5: How should I store this compound to prevent moisture absorption?

A5: Proper storage is the most critical step in mitigating the hygroscopic nature of this compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The use of a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide, indicating silica gel) is also highly recommended. For long-term storage, a glovebox with a controlled, low-moisture atmosphere is ideal.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Possible Cause Suggested Solution
This compound appears clumpy or has changed color. The material has likely absorbed moisture from the atmosphere.Prevention is key. Ensure proper storage in a desiccator or glovebox. For potentially compromised material, see the experimental protocol below for "Attempted Regeneration of Anhydrous this compound." Note: Complete regeneration may not be possible.
Inconsistent results in catalytic reactions. The hygroscopic nature of the this compound is leading to variable amounts of the active catalyst.Handle the this compound exclusively in a controlled, inert-atmosphere glovebox. Use freshly opened or properly stored material for each experiment.
Formation of unexpected niobium oxide or oxyfluoride species in the product. The this compound starting material was likely contaminated with moisture, or there was a source of water in the reaction.Rigorously dry all solvents and reagents before use. Handle the this compound under strictly anhydrous conditions.
Difficulty in completely dissolving the this compound in a non-aqueous solvent. Partial hydrolysis may have led to the formation of less soluble niobium oxyfluorides or oxides.Filter the solution to remove any insoluble material. However, this will alter the concentration of the active niobium fluoride species. It is best to start with fresh, anhydrous material.

Data Presentation

Table 1: Properties of Niobium Fluorides

PropertyNiobium (III) Fluoride (NbF₃)Niobium (V) Fluoride (NbF₅)
Appearance Blue crystalline solid[4]Colorless hygroscopic solid[1][5]
Molar Mass 149.90 g/mol [4]187.90 g/mol [5]
Hygroscopicity Assumed to be hygroscopicHighly hygroscopic[1]
Reaction with Water Expected to hydrolyzeReacts to form oxyfluorides and oxides[5]

Table 2: Qualitative Effects of Moisture on this compound

ParameterEffect of Moisture Exposure
Physical Appearance Change from crystalline powder to clumps; potential color change.
Chemical Composition Formation of niobium oxyfluorides and niobium oxides.
Solubility Decreased solubility in non-aqueous solvents due to the formation of insoluble oxides.
Reactivity Altered catalytic activity and potential for side reactions.

Experimental Protocols

Protocol 1: Handling and Dispensing Anhydrous this compound

Objective: To handle and dispense this compound while minimizing exposure to atmospheric moisture.

Materials:

  • This compound (anhydrous)

  • Inert-atmosphere glovebox

  • Spatula

  • Weighing paper or boat

  • Airtight container for transfer

Procedure:

  • Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, O₂).

  • Transfer the sealed container of this compound into the glovebox antechamber.

  • Evacuate and refill the antechamber with the inert gas of the glovebox at least three times.

  • Once inside the glovebox, carefully open the container of this compound.

  • Using a clean, dry spatula, dispense the required amount of this compound onto a pre-tared weighing paper or boat.

  • Immediately and securely seal the original container of this compound.

  • Transfer the weighed sample to your reaction vessel within the glovebox.

  • If the sample needs to be transported outside the glovebox, place it in a secondary, airtight container before removing it from the glovebox.

Protocol 2: Attempted Regeneration of Anhydrous this compound from a Hydrated Sample (Experimental)

Disclaimer: This is a general procedure for the dehydration of metal halides and has not been specifically validated for this compound. Success is not guaranteed, and the resulting material should be analyzed for purity before use. This procedure should be performed with extreme caution in a well-ventilated fume hood.

Objective: To attempt the removal of water from this compound that has been exposed to moisture.

Materials:

  • Hydrated this compound

  • Schlenk flask or similar vacuum-rated glassware

  • High-vacuum pump

  • Heating mantle

  • Temperature controller

  • Inert gas (argon or nitrogen) supply

Procedure:

  • Place the hydrated this compound in a Schlenk flask.

  • Attach the flask to a Schlenk line or high-vacuum manifold.

  • Slowly and carefully apply a vacuum to the flask at room temperature to remove any surface moisture.

  • Once a stable vacuum is achieved, begin to slowly heat the flask using a heating mantle. A gradual increase in temperature is recommended (e.g., 10°C every 15 minutes). The optimal final temperature and duration will need to be determined experimentally, but a starting point could be 100-150°C. Caution: Overheating may lead to decomposition.

  • Continue heating under vacuum for several hours.

  • After heating, allow the flask to cool to room temperature under vacuum.

  • Once cooled, backfill the flask with a dry, inert gas.

  • Handle the resulting material under strictly anhydrous conditions as described in Protocol 1.

  • It is highly recommended to analyze the material by XRD or another suitable technique to confirm its composition before use.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store NbF₃ in sealed container under inert gas glovebox Transfer to inert atmosphere glovebox storage->glovebox weigh Weigh required amount glovebox->weigh transfer Transfer to reaction vessel weigh->transfer reaction Perform experiment under anhydrous conditions transfer->reaction

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Check NbF₃ storage conditions start->check_storage check_handling Review handling procedure start->check_handling improper_storage Improper Storage: Exposure to air/moisture check_storage->improper_storage Issues found? improper_handling Handling outside inert atmosphere check_handling->improper_handling Issues found? use_new Use fresh, properly stored NbF₃ improper_storage->use_new problem_solved Problem Resolved improper_storage->problem_solved No issues found use_glovebox Handle exclusively in a glovebox improper_handling->use_glovebox improper_handling->problem_solved No issues found use_new->problem_solved use_glovebox->problem_solved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Validation & Comparative

Niobium trifluoride vs niobium pentafluoride properties

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Niobium Trifluoride and Niobium Pentafluoride for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the properties, synthesis, and reactivity of this compound (NbF₃) and Niobium Pentafluoride (NbF₅), tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate an objective evaluation of these two important niobium compounds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and Niobium Pentafluoride is presented in Table 1. A notable difference is the oxidation state of niobium, which significantly influences their chemical behavior.

PropertyThis compound (NbF₃)Niobium Pentafluoride (NbF₅)
Chemical Formula NbF₃NbF₅
Molecular Weight 149.90 g/mol 187.90 g/mol [1]
Appearance Blue crystalline solid[2]Colorless, hygroscopic solid[1]
Oxidation State of Nb +3+5
Melting Point Not available72-73 °C[1]
Boiling Point Not available236 °C[1]
Density 4.2 g/cm³[2]3.293 g/cm³[1]
Solubility Insoluble in waterReacts with water; slightly soluble in chloroform, carbon disulfide, and sulfuric acid[1]
Crystal Structure Prototypical structure information is limited[2]In the solid state, it exists as a tetramer, [NbF₅]₄, with niobium atoms in a 6-coordinate octahedral geometry[1][3]

Synthesis and Experimental Protocols

The synthesis routes for NbF₃ and NbF₅ are distinct, reflecting their different oxidation states.

This compound (NbF₃) Synthesis

This compound is primarily synthesized through the disproportionation of Niobium Tetrafluoride (NbF₄).

  • Starting Material: Niobium(IV) fluoride (NbF₄).

  • Apparatus: A vacuum-sealed quartz tube or a similar inert atmosphere furnace.

  • Procedure:

    • Niobium(IV) fluoride is placed in the reaction vessel.

    • The vessel is evacuated to create a vacuum.

    • The temperature is raised to 350 °C. At this temperature, NbF₄ rapidly disproportionates.

  • Reaction: The chemical transformation is as follows: 2 NbF₄(s) → NbF₅(g) + NbF₃(s)

  • Product Isolation: The more volatile Niobium Pentafluoride (NbF₅) can be removed as a gas, leaving the solid this compound (NbF₃) behind.

G Synthesis of this compound NbF4 Niobium Tetrafluoride (NbF₄) Heat Heat (350 °C) in vacuum NbF4->Heat NbF5 Niobium Pentafluoride (NbF₅) (gaseous) Heat->NbF5 NbF3 This compound (NbF₃) (solid) Heat->NbF3

Fig. 1: Synthesis of NbF₃ via disproportionation of NbF₄.
Niobium Pentafluoride (NbF₅) Synthesis

Niobium Pentafluoride can be synthesized via direct fluorination of niobium metal.

  • Starting Materials: Niobium metal (Nb) and fluorine gas (F₂).

  • Apparatus: A tube furnace with a corundum boat and a system for handling corrosive gases.

  • Procedure:

    • Niobium metal is placed in the corundum boat inside the tube furnace.

    • The system is purged with an inert gas (e.g., argon).

    • A stream of fluorine gas is introduced.

    • The furnace temperature is maintained at 250-300 °C.

  • Reaction: The direct combination reaction is: 2 Nb(s) + 5 F₂(g) → 2 NbF₅(s)

  • Product Collection: The resulting NbF₅ is a volatile solid and can be collected by sublimation in a cooler part of the apparatus.

G Synthesis of Niobium Pentafluoride cluster_reactants Reactants Nb Niobium Metal (Nb) Heat Heat (250-300 °C) Nb->Heat F2 Fluorine Gas (F₂) F2->Heat NbF5 Niobium Pentafluoride (NbF₅) Heat->NbF5

Fig. 2: Synthesis of NbF₅ via direct fluorination of Nb metal.

Reactivity and Stability

The difference in the oxidation state of niobium in NbF₃ (+3) and NbF₅ (+5) is the primary determinant of their reactivity and stability.

Stability

Generally, fluorides tend to stabilize higher oxidation states of metals. This is due to the high electronegativity and small size of the fluoride ion, which leads to strong ionic bonds and high lattice energies in the resulting metal fluorides. Consequently, Niobium Pentafluoride (NbF₅), with niobium in its highest oxidation state of +5, is a more stable compound compared to this compound (NbF₃). The lower oxidation state of niobium in NbF₃ makes it more susceptible to oxidation.

Reactivity with Water
  • Niobium Pentafluoride (NbF₅): This compound is highly reactive with water. It is hygroscopic and hydrolyzes in the presence of moisture. The hydrolysis of NbF₅ in water leads to the formation of hydrofluoric acid and various niobium oxyfluoride species.[1]

Structural Comparison

  • Niobium Pentafluoride (NbF₅): In the solid state, NbF₅ adopts a tetrameric structure, [NbF₅]₄. In this arrangement, four NbF₆ octahedra are linked by sharing corners, with the niobium atoms situated at the vertices of a square.[1][3]

  • This compound (NbF₃): Detailed crystallographic data for NbF₃ is less common in the literature. It is described as having a prototypical crystal structure, but a detailed comparison with the well-defined tetrameric structure of NbF₅ is not possible with the currently available data.[2]

G Structural Comparison Logic cluster_NbF5 Niobium Pentafluoride (NbF₅) cluster_NbF3 This compound (NbF₃) NbF5_structure Solid State: Tetrameric [NbF₅]₄ NbF5_geometry Niobium Geometry: 6-coordinate, Octahedral NbF5_structure->NbF5_geometry details Comparison Direct Structural Comparison NbF5_structure->Comparison NbF3_structure Solid State: Prototypical Structure NbF3_data Detailed Crystallographic Data: Limited NbF3_structure->NbF3_data availability NbF3_structure->Comparison

Fig. 3: Logical relationship for structural comparison.

Conclusion

This compound and Niobium Pentafluoride exhibit significant differences in their physical properties, synthesis, stability, and reactivity, primarily driven by the +3 and +5 oxidation states of niobium, respectively. NbF₅ is a well-characterized, stable compound, while NbF₃ is less stable and its properties are not as extensively documented. For applications requiring a stable, high-oxidation-state niobium fluoride, NbF₅ is the clear choice. NbF₃, on the other hand, may be of interest in synthetic routes where a lower oxidation state of niobium is desired. The choice between these two compounds will ultimately depend on the specific requirements of the intended research or application.

References

A Comparative Analysis of the Catalytic Efficiency of Niobium Halides: A Focus on Chloride and Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the catalytic applications of Niobium(III) Chloride (NbCl₃) and fluoride-containing niobium species, providing insights into their respective catalytic efficiencies and reaction mechanisms.

Catalytic Profile of Niobium(III) Chloride (NbCl₃)

Niobium(III) chloride, particularly as its 1,2-dimethoxyethane (DME) adduct, NbCl₃(DME), has garnered attention as a potent reagent in organic synthesis, primarily for its role in reductive coupling reactions.[1][2]

Key Applications and Experimental Data

The catalytic activity of NbCl₃ is prominently featured in the formation of carbon-carbon and carbon-nitrogen bonds through the coupling of carbonyls and imines.

Reaction TypeSubstratesProductYield (%)Reference
Reductive CouplingImines and Aldehydes/Ketones2-Amino AlcoholsUp to 90%[1]
Intermolecular CycloadditionAlkynes and Alkenes1,3-Cyclohexadiene DerivativesHigh[3]
AromatizationNot specifiedSubstituted 1-naphtholsUp to 93%[1]
Cross-CouplingNb(III)-alkyne complexes and Aryl IodidesDiarylated Coupling Products-[4]
Experimental Protocol: Reductive Coupling of Imines and Aldehydes

A typical experimental procedure for the NbCl₃(DME)-promoted synthesis of 2-amino alcohols involves the following steps[1]:

  • A solution of NbCl₅ in 1,2-dimethoxyethane (DME) is treated with tributyltin hydride (Bu₃SnH) to generate the low-valent niobium reagent, NbCl₃(DME), in situ.

  • The imine and aldehyde or ketone substrates are then added to this solution.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is quenched, and the product is isolated and purified using standard techniques.

Reaction Mechanism: Reductive Coupling

The reductive coupling reaction catalyzed by NbCl₃(DME) is believed to proceed through the formation of a low-valent niobium species that facilitates the coupling of the carbonyl and imine functionalities.

Reductive_Coupling NbCl5 NbCl₅ NbCl3_DME NbCl₃(DME) NbCl5->NbCl3_DME Reduction Bu3SnH Bu₃SnH Bu3SnH->NbCl3_DME Intermediate Niobium-bound Intermediate NbCl3_DME->Intermediate Coordination Imine Imine (R¹-CH=NR²) Imine->Intermediate Aldehyde Aldehyde (R³-CHO) Aldehyde->Intermediate Product 2-Amino Alcohol Intermediate->Product Reductive Elimination

Caption: Reductive coupling of an imine and an aldehyde catalyzed by NbCl₃(DME).

Catalytic Profile of Fluoride-Containing Niobium Species

While data on NbF₃ as a catalyst is scarce, fluoride-containing niobium compounds, including NbF₅ and fluoride-doped niobium oxides, have demonstrated significant catalytic activity in various acid-catalyzed reactions.

Key Applications and Experimental Data

Fluoride-containing niobium catalysts are particularly effective as Lewis acids and Brønsted acids in a range of organic transformations.[5][6][7]

CatalystReaction TypeSubstratesProductYield (%)Reference
NbF₅Cyanosilylation of AldehydesAldehydes and TMSCNCyanohydrins>95%[8][9]
Fluoride-Containing HDS-NbOFriedel-Crafts AlkylationAromatic compounds and alkylating agentsAlkylated Aromatics-[5][6][7]
Fluoride-Containing HDS-NbOPyruvaldehyde to Lactic AcidPyruvaldehydeLactic Acid-[5][6][7]
NbF₅–AlF₃Cellulose to Lactic AcidCelluloseLactic Acid27%[10]
Experimental Protocol: Cyanosilylation of Aldehydes with NbF₅

An efficient and mild procedure for the cyanosilylation of aldehydes using NbF₅ as a catalyst is as follows[8]:

  • To a mixture of the aldehyde and trimethylsilyl cyanide (TMSCN), a catalytic amount of dispersed NbF₅ (0.5 mol%) is added.

  • The reaction is carried out under solvent-free conditions at room temperature.

  • The reaction typically proceeds to completion within a short timeframe (e.g., 10 minutes).

  • The resulting cyanohydrin product is obtained in high yield.

Experimental Workflow: Acid Catalysis by Fluoride-Containing Niobium Oxides

The introduction of fluoride into niobium oxides enhances their acidity and catalytic performance in acid-catalyzed reactions.[5][6][7]

Acid_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction HDS_NbO High Dimensionally Structured NbO Hydrothermal Hydrothermal Synthesis HDS_NbO->Hydrothermal NH4F NH₄F NH4F->Hydrothermal F_HDS_NbO Fluoride-Containing HDS-NbO Hydrothermal->F_HDS_NbO F_HDS_NbO_cat F-HDS-NbO Catalyst Substrates Substrates (e.g., Aromatic, Alkylating Agent) Products Products (e.g., Alkylated Aromatic) Substrates->Products Acid-Catalyzed Reaction F_HDS_NbO_cat->Products

References

Spectroscopic Showdown: A Comparative Guide to Confirming NbF₃ Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of spectroscopic and other analytical techniques for the confirmation of Niobium(III) Fluoride (NbF₃) purity, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your laboratory.

Niobium(III) fluoride (NbF₃), a critical material in various chemical syntheses and materials science applications, demands stringent purity control. Impurities, even in trace amounts, can significantly impact reaction yields, product properties, and the overall success of research and development endeavors. This guide delves into a suite of analytical techniques capable of discerning the purity of NbF₃, focusing on spectroscopic methods while also presenting viable alternatives.

At a Glance: Comparing Analytical Techniques for NbF₃ Purity

The selection of an analytical technique for purity assessment depends on a multitude of factors including the expected impurities, required sensitivity, and available instrumentation. The table below summarizes the key performance characteristics of X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Diffraction (XRD), Raman Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of NbF₃.

TechniquePrincipleDetectable ImpuritiesDetection Limit (Typical)Quantitative AccuracySample PreparationThroughput
XPS Analysis of core-level electron binding energiesSurface contaminants (e.g., oxides, adventitious carbon), elemental impurities~0.1 at%1-10% relativeSolid sample, ultra-high vacuumLow to Medium
EDS Analysis of characteristic X-rays emitted from the sampleElemental impurities (Z > 4)~0.1 wt%[1][2]2-5% relativeSolid sample, minimal preparationHigh
XRD Diffraction of X-rays by crystalline structuresCrystalline phases (e.g., other niobium fluorides, oxides)~1-5 wt%<1% absolute (with Rietveld)[3][4]Powdered solidMedium
Raman Inelastic scattering of monochromatic lightMolecular vibrations, crystalline phasesPhase-dependent, can be high for strong scatterersSemi-quantitative to quantitative with calibrationSolid or liquid, minimal preparationHigh
ICP-MS Mass analysis of ionized atoms from a plasma sourceTrace elemental impuritiesppb to ppt<5% relativeDigestion of solid sample into liquid formMedium

In-Depth Analysis: A Closer Look at the Methodologies

A thorough understanding of the experimental protocols is crucial for obtaining reliable and reproducible results. This section provides detailed methodologies for each of the key analytical techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top few nanometers of a sample.

Experimental Protocol:

  • Sample Preparation: A small amount of the NbF₃ powder is mounted on a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is used for analysis.

  • Data Acquisition: Survey scans are acquired over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface. High-resolution spectra are then recorded for the Nb 3d, F 1s, O 1s, and C 1s regions to determine the chemical states and quantify the elemental composition. An argon ion gun can be used for depth profiling to analyze the bulk composition.

  • Data Analysis: The acquired spectra are processed using appropriate software. Peak fitting is performed to deconvolve different chemical states. Quantification is achieved by calculating the area under the peaks and applying relative sensitivity factors (RSFs).

Energy-Dispersive X-ray Spectroscopy (EDS)

EDS, typically coupled with a scanning electron microscope (SEM), provides rapid elemental analysis of a sample.

Experimental Protocol:

  • Sample Preparation: A small amount of NbF₃ powder is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin carbon or gold coating may be applied to prevent charging.

  • Instrumentation: The analysis is performed in an SEM equipped with an EDS detector. An accelerating voltage of 15-20 kV is typically used to excite the characteristic X-rays of niobium and potential impurities.

  • Data Acquisition: The electron beam is focused on the sample, and the emitted X-rays are collected by the EDS detector. Spectra can be acquired from a point, a line, or a mapped area.

  • Data Analysis: The EDS software automatically identifies the elements present based on the energies of the characteristic X-ray peaks. Quantitative analysis is performed using standardless or standard-based methods, which involve complex matrix corrections (ZAF or similar).

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline phases and determining their relative abundance.

Experimental Protocol:

  • Sample Preparation: The NbF₃ powder is gently ground to a fine, uniform particle size to minimize preferred orientation effects. The powder is then packed into a sample holder.

  • Instrumentation: A powder diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-90°) with a step size and counting time optimized for good signal-to-noise ratio.

  • Data Analysis: The resulting diffraction pattern is compared to a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present. For quantitative analysis, Rietveld refinement is performed.[3][4][5] This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of the weight fraction of each phase with high accuracy.

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules and can be used to identify different chemical species and crystalline polymorphs.

Experimental Protocol:

  • Sample Preparation: A small amount of NbF₃ powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power and acquisition time are optimized to obtain a good signal without causing sample degradation.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by a spectrometer.

  • Data Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), is analyzed to identify characteristic peaks corresponding to Nb-F vibrations and potential impurities. Comparison with reference spectra of known niobium compounds can aid in phase identification.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the concentration of trace and ultra-trace elements.

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the NbF₃ sample is dissolved in a suitable high-purity acid mixture (e.g., nitric acid and hydrofluoric acid) in a clean vessel. The solution is then diluted to a known volume with deionized water.

  • Instrumentation: An ICP-MS instrument is used for the analysis.

  • Data Acquisition: The prepared solution is introduced into the plasma, where the sample is atomized and ionized. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Analysis: The intensity of the signal for each isotope is proportional to its concentration in the sample. Quantification is achieved by using external calibration standards prepared from certified reference materials.

Visualizing the Workflow for NbF₃ Purity Assessment

To streamline the process of selecting and implementing the appropriate analytical techniques, the following workflow diagram illustrates a logical approach to confirming NbF₃ purity.

NbF3_Purity_Workflow cluster_0 Initial Screening cluster_1 Surface & Bulk Purity cluster_2 Trace Element Analysis Sample_Preparation Sample Preparation (Grinding, Mounting) XRD_Analysis XRD Analysis Sample_Preparation->XRD_Analysis EDS_Analysis EDS Analysis Sample_Preparation->EDS_Analysis XPS_Analysis XPS Analysis (Surface Composition) XRD_Analysis->XPS_Analysis Phase Pure? EDS_Analysis->XPS_Analysis Elemental Purity? Raman_Spectroscopy Raman Spectroscopy (Molecular Identification) XPS_Analysis->Raman_Spectroscopy Surface Clean? Sample_Digestion Sample Digestion Raman_Spectroscopy->Sample_Digestion Further Analysis? ICPMS_Analysis ICP-MS Analysis (Ultra-trace Elements) Final_Report Purity Confirmation Report ICPMS_Analysis->Final_Report Sample_Digestion->ICPMS_Analysis

Caption: Workflow for comprehensive purity analysis of NbF₃.

Conclusion

The confirmation of NbF₃ purity is a multi-faceted challenge that can be effectively addressed by a combination of analytical techniques. While initial screening with EDS and XRD can provide rapid assessment of elemental and phase purity, a more in-depth analysis using XPS and Raman spectroscopy is often necessary to investigate surface chemistry and molecular composition. For the ultimate in sensitivity for trace elemental impurities, ICP-MS remains the gold standard. By understanding the principles, capabilities, and experimental protocols of these techniques, researchers can confidently select the most appropriate methods to ensure the quality and reliability of their NbF₃ starting material, ultimately contributing to the success of their scientific endeavors.

References

An Electrochemical Comparison of Niobium Fluorides and Oxides for Energy Storage Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and battery development, this guide provides an objective electrochemical comparison of niobium-based compounds, focusing on niobium oxyfluoride (NbO₂F) and various polymorphs of niobium pentoxide (Nb₂O₅) as electrode materials for lithium-ion batteries. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying electrochemical processes.

Niobium-based materials are emerging as promising candidates for next-generation energy storage due to their unique crystal structures that can allow for high-rate capability and long cycle life. While niobium oxides have been extensively studied, niobium fluorides and oxyfluorides are also gaining attention for their potential to offer high energy densities. This guide synthesizes available experimental data to facilitate a comparative understanding of their electrochemical performance.

Comparative Electrochemical Performance

The electrochemical properties of niobium oxyfluoride and niobium pentoxide polymorphs as anode materials in lithium-ion batteries are summarized below. The data highlights key performance metrics such as specific capacity, operating voltage, and cycling stability.

MaterialTypeAvg. Discharge Voltage (V vs. Li/Li⁺)Reversible Capacity (mAh/g)Cycle LifeKey Findings
NbO₂F Anode~1.5 - 2.0180 (stable up to 40 cycles)Good reversibility and a coulombic efficiency of >98% is achieved after 10 cycles.Demonstrates good reversibility and stable capacity. The incorporation of fluorine can lead to improved ionic conductivity.
T-Nb₂O₅ Anode~1.7~200>1000 cycles with high capacity retentionExhibits pseudocapacitive charge storage, enabling excellent rate capability.
TT-Nb₂O₅ Anode~1.7~180>1000 cycles with excellent capacity retentionSimilar to T-Nb₂O₅, shows pseudocapacitive behavior and superior high-rate performance.
H-Nb₂O₅ Anode~1.4~220Lower capacity retention at high rates compared to T/TT polymorphsHigher initial capacity but limited by slower lithium-ion diffusion, leading to poorer rate capability.
Nb₂O₅/Graphene AnodeNot specified192 (at 0.1C rate over 50 cycles)Good cycling stabilityThe composite structure enhances electronic conductivity and improves overall performance.

Experimental Protocols

The data presented in this guide is based on standard electrochemical characterization techniques. Below are detailed methodologies for the key experiments cited.

Electrode Preparation and Cell Assembly
  • Active Material Synthesis : Niobium oxyfluoride (NbO₂F) is typically synthesized via a low-temperature reaction. Niobium pentoxide (Nb₂O₅) polymorphs are often prepared through sol-gel methods followed by calcination at specific temperatures to obtain the desired crystal structure.

  • Electrode Slurry Preparation : The active material (e.g., NbO₂F or Nb₂O₅) is mixed with a conductive agent (e.g., carbon black, Super P) and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10. The mixture is dispersed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Electrode Fabrication : The slurry is cast onto a current collector (e.g., copper foil for anodes) using a doctor blade technique, followed by drying in a vacuum oven to remove the solvent.

  • Cell Assembly : Coin-type half-cells (e.g., 2032-type) are assembled in an argon-filled glovebox. A lithium metal foil is commonly used as the counter and reference electrode. The electrodes are separated by a porous separator (e.g., Celgard) soaked in a liquid electrolyte, typically a 1 M solution of LiPF₆ in a mixture of organic carbonates such as ethylene carbonate (EC) and dimethyl carbonate (DMC).

Electrochemical Measurements
  • Galvanostatic Cycling : The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 1.0-3.0 V vs. Li/Li⁺ for anodes) using a battery cycler. This test determines the specific capacity, coulombic efficiency, and cycling stability of the material.

  • Cyclic Voltammetry (CV) : CV is performed at different scan rates to investigate the electrochemical reaction mechanisms, such as identifying the potentials of lithium insertion/extraction and determining if the process is diffusion-controlled or capacitive.

  • Electrochemical Impedance Spectroscopy (EIS) : EIS is used to study the charge transfer kinetics and ionic diffusion within the electrode. The measurement is typically performed by applying a small AC voltage perturbation over a range of frequencies.

Visualizing Electrochemical Processes

The following diagrams illustrate the workflow for evaluating the electrochemical performance of niobium-based electrode materials and the logical relationship of key performance indicators.

experimental_workflow Experimental Workflow for Electrochemical Evaluation cluster_synthesis Material Synthesis & Characterization cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis synthesis Synthesis of Niobium Fluoride/Oxide structural Structural Characterization (XRD, SEM, TEM) synthesis->structural slurry Electrode Slurry Preparation structural->slurry casting Electrode Casting & Drying slurry->casting assembly Coin Cell Assembly casting->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis capacity Specific Capacity & Coulombic Efficiency cycling->capacity stability Cycling Stability & Rate Capability cycling->stability kinetics Reaction Kinetics & Diffusion cv->kinetics eis->kinetics

Workflow for Electrochemical Evaluation

performance_factors Key Factors Influencing Electrochemical Performance performance Electrochemical Performance material_props Material Properties performance->material_props electrode_design Electrode Design performance->electrode_design crystal_structure Crystal Structure material_props->crystal_structure particle_morphology Particle Morphology material_props->particle_morphology conductivity Ionic/Electronic Conductivity material_props->conductivity active_material_loading Active Material Loading electrode_design->active_material_loading porosity Porosity electrode_design->porosity binder_conductive_agent Binder & Conductive Agent electrode_design->binder_conductive_agent

Niobium Trifluoride: A Comparative Performance Analysis Against Other Transition Metal Fluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Niobium Trifluoride's Performance with Alternative Transition Metal Fluorides, Supported by Physicochemical Data and Representative Experimental Protocols.

This compound (NbF₃), a blue crystalline solid, is gaining attention in various chemical applications, particularly in catalysis, owing to its unique electronic properties and potential as a Lewis acid. This guide provides a comparative analysis of this compound against other key transition metal fluorides: zirconium (IV) fluoride (ZrF₄), molybdenum (III) fluoride (MoF₃), and tungsten (III) fluoride (WF₃). This comparison aims to assist researchers in selecting the optimal fluoride for their specific synthetic needs.

Physicochemical Properties: A Foundation for Performance

The performance of a transition metal fluoride in catalytic applications is intrinsically linked to its fundamental physicochemical properties. The table below summarizes key data for this compound and its counterparts.

PropertyThis compound (NbF₃)Zirconium (IV) Fluoride (ZrF₄)Molybdenum (III) Fluoride (MoF₃)Tungsten (III) Fluoride (WF₃)
Formula Weight 149.90 g/mol 167.21 g/mol 152.94 g/mol 240.83 g/mol
Appearance Blue crystalline solidWhite crystalline solidGrey-black solidNot well-characterized
Oxidation State of Metal +3+4+3+3
Density 4.2 g/cm³[1]4.43 g/cm³5.48 g/cm³Not available
Melting Point Decomposes640 °C (sublimes)> 600 °CNot available
Boiling Point Not applicableNot applicableNot applicableNot applicable

Performance in Catalysis: A Focus on Lewis Acidity

The Lewis acidity of a metal fluoride is influenced by factors such as the metal's oxidation state, its electronegativity, and the ionic character of the metal-fluorine bond. Generally, higher oxidation states and greater electronegativity of the central metal atom lead to stronger Lewis acidity.

Based on these principles, ZrF₄, with zirconium in a +4 oxidation state, is expected to be a potent Lewis acid. Niobium (III) fluoride, with niobium in a +3 state, would also exhibit significant Lewis acidity. The relative performance of NbF₃ against MoF₃ and WF₃ is more nuanced and would be highly dependent on the specific reaction conditions and substrates involved.

A key area of application for such Lewis acids is in fluorination reactions, for instance, the synthesis of α-fluoroketones, which are valuable intermediates in medicinal chemistry. In such reactions, the Lewis acid catalyst activates a substrate, facilitating the attack of a fluoride source.

While specific experimental data directly comparing the catalytic performance of NbF₃, ZrF₄, MoF₃, and WF₃ in the synthesis of α-fluoroketones is not available, the following section provides a representative experimental protocol that could be adapted for such a comparative study.

Experimental Protocols: A Guide to Application

The following is a detailed methodology for a representative Lewis acid-catalyzed fluorination reaction. This protocol can serve as a starting point for comparing the catalytic performance of this compound and other transition metal fluorides.

Representative Reaction: Synthesis of 2-fluoro-1-phenylethan-1-one

Materials:

  • 1-phenylethan-1-one (acetophenone)

  • Transition metal fluoride catalyst (NbF₃, ZrF₄, MoF₃, or WF₃)

  • Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Magnetic stirrer with heating capabilities

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-phenylethan-1-one (1.0 mmol, 1.0 eq).

  • Add the transition metal fluoride catalyst (0.1 mmol, 0.1 eq).

  • Add anhydrous acetonitrile (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Add Selectfluor® (1.2 mmol, 1.2 eq) to the reaction mixture in one portion.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoro-1-phenylethan-1-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data to Collect for Comparison:

  • Reaction Time: The time required for the complete consumption of the starting material.

  • Product Yield: The isolated yield of the purified product.

  • By-product Formation: Identification and quantification of any by-products.

  • Catalyst Loading: The minimum amount of catalyst required for an efficient reaction.

  • Reaction Temperature: The optimal temperature for the reaction.

Logical Workflow for Catalyst Screening

The process of evaluating and comparing these transition metal fluoride catalysts can be visualized as a systematic workflow.

G cluster_0 Catalyst Selection cluster_1 Reaction Setup NbF3 NbF3 Reaction_Execution Execute Reaction (as per protocol) NbF3->Reaction_Execution ZrF4 ZrF4 ZrF4->Reaction_Execution MoF3 MoF3 MoF3->Reaction_Execution WF3 WF3 WF3->Reaction_Execution Substrate_Selection Select Substrate (e.g., Acetophenone) Substrate_Selection->Reaction_Execution Reagent_Selection Select Fluorinating Agent (e.g., Selectfluor®) Reagent_Selection->Reaction_Execution Solvent_Selection Choose Solvent (e.g., Acetonitrile) Solvent_Selection->Reaction_Execution Monitoring Monitor Progress (TLC, GC-MS) Reaction_Execution->Monitoring Workup_Purification Workup and Purify Monitoring->Workup_Purification Analysis Analyze Results (Yield, Time, etc.) Workup_Purification->Analysis Comparison Compare Catalyst Performance Analysis->Comparison

Caption: Workflow for comparative catalytic screening.

Proposed Catalytic Cycle

The catalytic cycle for a Lewis acid-catalyzed fluorination using a transition metal fluoride (MFn) is proposed to proceed through the following steps. This generalized pathway provides a framework for understanding the role of the catalyst in the transformation.

G Catalyst MFn (Lewis Acid Catalyst) Activated_Complex Activated Complex [Ketone-MFn] Catalyst->Activated_Complex Coordination Substrate Ketone Substrate Substrate->Activated_Complex Enolate_Formation Enolate/Enol Formation Activated_Complex->Enolate_Formation Deprotonation/Tautomerization Product_Formation α-Fluoroketone Product Enolate_Formation->Product_Formation Nucleophilic Attack on F+ Fluorinating_Agent Electrophilic Fluorine Source (e.g., Selectfluor®) Fluorinating_Agent->Product_Formation Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration Product Release Catalyst_Regeneration->Catalyst Cycle Repeats

Caption: Generalized catalytic cycle for Lewis acid-catalyzed fluorination.

References

A Comparative Analysis of Niobium Fluoride Catalysts for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of niobium fluoride catalysts, with a primary focus on niobium pentafluoride (NbF₅), due to the limited available data on niobium trifluoride (NbF₃) in catalytic applications. The performance of NbF₅ is objectively compared against other common Lewis acid catalysts in the context of cyanosilylation reactions, a crucial transformation in the synthesis of valuable organic intermediates. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.

Executive Summary

Niobium pentafluoride (NbF₅) has emerged as a highly efficient and mild catalyst for various organic transformations, most notably the cyanosilylation of aldehydes.[1] Its performance, characterized by high yields, short reaction times, and low catalyst loadings under solvent-free conditions, positions it as a compelling alternative to traditional Lewis acid catalysts. This guide will delve into a direct comparison of NbF₅ with other catalysts such as Boron Trifluoride Etherate (BF₃·OEt₂) and Scandium Triflate (Sc(OTf)₃), providing a clear overview of their respective catalytic efficiencies. While NbF₃ remains a compound of interest, its catalytic activity is not well-documented in current literature, and thus, this guide will focus on its better-characterized counterpart, NbF₅.

Performance Benchmark: Cyanosilylation of Aldehydes

The cyanosilylation of aldehydes is a key reaction for the formation of cyanohydrins, which are versatile precursors for α-hydroxy acids, α-amino alcohols, and other important pharmaceutical and agrochemical intermediates. The catalytic efficiency of NbF₅ in this reaction is compared with that of BF₃·OEt₂ and Sc(OTf)₃ using various aldehyde substrates.

Table 1: Comparison of Catalyst Performance in the Cyanosilylation of Various Aldehydes

SubstrateCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Reference
BenzaldehydeNbF₅0.510 min>95[1]
BF₃·OEt₂1.02-5 h74-96
Sc(OTf)₃1.02 h90
p-ChlorobenzaldehydeNbF₅0.510 min>95[1]
BF₃·OEt₂1.03 h92
Sc(OTf)₃1.02.5 h88
4-NitrobenzaldehydeNbF₅0.510 min>95[1]
BF₃·OEt₂1.04 h95
Sc(OTf)₃1.03 h91
CinnamaldehydeNbF₅0.510 min>95[1]
BF₃·OEt₂1.02 h85
Sc(OTf)₃1.02 h89
CyclohexanecarboxaldehydeNbF₅0.510 min>95[1]
BF₃·OEt₂1.05 h88
Sc(OTf)₃1.04 h85

Note: Data for BF₃·OEt₂ and Sc(OTf)₃ are compiled from various sources for comparative purposes and reaction conditions may vary slightly.

Experimental Protocols

Detailed methodologies for the cyanosilylation of benzaldehyde using each of the compared catalysts are provided below.

General Procedure for NbF₅-Catalyzed Cyanosilylation of Benzaldehyde

To a mixture of benzaldehyde (1.0 mmol) and trimethylsilyl cyanide (TMSCN, 1.2 mmol), dispersed niobium pentafluoride (NbF₅, 0.005 mmol, 0.5 mol%) is added. The reaction mixture is stirred at room temperature for 10 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, mandelonitrile trimethylsilyl ether, is isolated in high yield (>95%) with minimal purification required.[1]

General Procedure for BF₃·OEt₂-Catalyzed Cyanosilylation of Benzaldehyde

In a flame-dried flask under an inert atmosphere, benzaldehyde (1.0 mmol) is dissolved in a dry solvent such as dichloromethane (CH₂Cl₂). Boron trifluoride etherate (BF₃·OEt₂, 0.01 mmol, 1.0 mol%) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 mmol). The reaction is stirred at room temperature for 2-5 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Sc(OTf)₃-Catalyzed Cyanosilylation of Benzaldehyde

To a solution of benzaldehyde (1.0 mmol) in a dry solvent like dichloromethane (CH₂Cl₂), scandium triflate (Sc(OTf)₃, 0.01 mmol, 1.0 mol%) is added. Trimethylsilyl cyanide (TMSCN, 1.2 mmol) is then added dropwise to the mixture. The reaction is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the desired cyanohydrin silyl ether, which may be further purified by chromatography.

Mechanistic Insight and Visualization

The cyanosilylation of aldehydes catalyzed by a Lewis acid like niobium pentafluoride is believed to proceed through the activation of the carbonyl group of the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the cyanide from trimethylsilyl cyanide.

Lewis_Acid_Catalyzed_Cyanosilylation RCHO Aldehyde (R-CHO) Activated_Complex Activated Complex [R-CHO---NbF₅] RCHO->Activated_Complex Coordination NbF5 NbF₅ (Lewis Acid) NbF5->Activated_Complex Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate TMSCN TMSCN TMSCN->Intermediate Nucleophilic Attack Product Cyanohydrin Silyl Ether Intermediate->Product Silyl Transfer Regenerated_NbF5 NbF₅ Intermediate->Regenerated_NbF5 Release Experimental_Workflow start Start reactants Prepare Reactants (Aldehyde, TMSCN) start->reactants catalyst Add Catalyst (e.g., NbF₅) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Quench & Workup monitoring->workup purification Purification (if necessary) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

X-ray Diffraction Analysis of Niobium Trifluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray diffraction (XRD) data for niobium trifluoride (NbF₃) and related niobium compounds. Due to the limited availability of detailed experimental XRD data for this compound in publicly accessible literature, this guide leverages data from closely related, well-characterized niobium fluorides and oxyfluorides to provide a valuable comparative framework. The presented data is essential for researchers in materials science and drug development for phase identification, purity assessment, and structural analysis of niobium-containing compounds.

Comparative Crystallographic Data

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
This compound NbF₃--------
Niobium TetrafluorideNbF₄TetragonalI4/mmm4.0876(5)4.0876(5)8.1351(19)909090
Niobium PentafluorideNbF₅MonoclinicC2/m9.62749(19)14.4564(3)5.12831(10)9095.8243(4)90
Niobium OxyfluorideNbO₂FCubicPm-3m3.9023.9023.902909090

Data for NbF₄ and NbF₅ are presented from experimental studies. Data for NbO₂F is based on its well-known cubic ReO₃-type structure. The lack of detailed, publicly available experimental XRD data for NbF₃ is a notable finding of this review.

Experimental Protocol: Powder X-ray Diffraction of Niobium Fluorides

The following protocol outlines a standard procedure for the powder X-ray diffraction (PXRD) analysis of air- and moisture-sensitive niobium fluorides.

1. Sample Preparation (In an Inert Atmosphere)

  • All sample handling must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels (<1 ppm).

  • Gently grind the niobium fluoride sample to a fine, homogeneous powder using an agate mortar and pestle to ensure random crystal orientation.

  • Load the powdered sample into a low-background sample holder. For air-sensitive materials, a specialized airtight sample holder with an X-ray transparent dome (e.g., made of Kapton or Mylar) is required.

  • Ensure the sample surface is flat and level with the surface of the sample holder to minimize displacement errors.

2. Instrument Setup and Data Collection

  • Use a powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or other suitable X-ray source.

  • Configure the instrument for a Bragg-Brentano parafocusing geometry.

  • Set the desired angular range for data collection (e.g., 10-90° 2θ).

  • Select appropriate step size (e.g., 0.01-0.02° 2θ) and scan speed or counting time per step to achieve a good signal-to-noise ratio.

  • If available, use a sample spinner to improve particle statistics and reduce preferred orientation effects.

3. Data Analysis

  • Perform background subtraction and peak searching on the collected diffraction pattern using appropriate software.

  • Compare the experimental diffraction pattern with reference patterns from crystallographic databases (e.g., ICDD PDF, ICSD) for phase identification.

  • For quantitative analysis and determination of lattice parameters, perform Rietveld refinement using specialized software (e.g., GSAS-II, FullProf). This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.

Experimental Workflow

The following diagram illustrates the key steps in the X-ray diffraction analysis of niobium fluorides.

XRD_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output Grinding Grinding to Fine Powder Loading Loading into Airtight Holder Grinding->Loading Instrument Instrument Setup (e.g., Cu Kα) Loading->Instrument Scan 2θ Scan Instrument->Scan Processing Data Processing (Background Subtraction) Scan->Processing PhaseID Phase Identification (Database Comparison) Processing->PhaseID Rietveld Rietveld Refinement (Lattice Parameters) PhaseID->Rietveld CrystalData Crystal Structure Data Rietveld->CrystalData

A Comparative Analysis of Synthetic Routes to Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and materials science, the synthesis of niobium trifluoride (NbF₃) presents a unique challenge due to the element's multiple stable oxidation states. This guide provides a comparative overview of the established synthetic pathways to NbF₃, with a focus on experimental protocols and supporting data to aid in the selection of an appropriate method.

The most prominently documented method for the synthesis of this compound is an indirect route involving the thermal disproportionation of niobium tetrafluoride (NbF₄). Direct fluorination of niobium metal or its common oxides and chlorides tends to favor the formation of the more thermodynamically stable niobium pentafluoride (NbF₅). Therefore, a two-step process is generally required.

Synthetic Routes at a Glance

The synthesis of this compound is primarily a two-stage process:

  • Synthesis of Niobium Tetrafluoride (NbF₄): The precursor, NbF₄, is prepared by the reduction of niobium pentafluoride (NbF₅).

  • Thermal Disproportionation of NbF₄: Niobium tetrafluoride is then heated under vacuum, causing it to disproportionate into this compound (NbF₃) and niobium pentafluoride (NbF₅).

The key variables in this process lie in the choice of reducing agent for the initial step. The two most common reducing agents are niobium metal and silicon.

Data Presentation: Comparison of NbF₄ Synthesis

ParameterReduction by Niobium MetalReduction by Silicon
Reaction 4NbF₅ + Nb → 5NbF₄4NbF₅ + Si → 4NbF₄ + SiF₄
Temperature 300-350 °C[1]300-350 °C[1]
Advantages High purity of NbF₄ achievable.The gaseous by-product (SiF₄) is easily removed, simplifying purification.
Disadvantages Requires finely divided niobium powder; separation of unreacted Nb may be necessary.Potential for silicon contamination if reaction conditions are not optimized.
Reported Yield Not explicitly quantified in available literature.High yields reported.[1]

Experimental Protocols

Synthesis of Niobium Tetrafluoride (NbF₄) via Reduction of NbF₅ with Niobium Metal

This method, as described by Schäfer et al. (1965), involves the direct reaction of niobium pentafluoride with niobium metal powder.

Experimental Procedure:

  • A stoichiometric mixture of niobium pentafluoride (NbF₅) and finely divided niobium metal powder is prepared in an inert atmosphere glovebox to prevent hydrolysis.

  • The mixture is placed in a sealed, evacuated reaction vessel, typically made of a material resistant to fluoride attack at high temperatures, such as nickel or monel.

  • The vessel is heated to a temperature of approximately 350 °C.[1]

  • The reaction is allowed to proceed for a sufficient duration to ensure complete conversion. The exact time can vary depending on the scale of the reaction and the particle size of the niobium powder.

  • After cooling to room temperature, the resulting black, nonvolatile solid niobium tetrafluoride (NbF₄) is collected.

Synthesis of this compound (NbF₃) via Thermal Disproportionation of NbF₄

This step utilizes the instability of niobium tetrafluoride at elevated temperatures in a vacuum.

Experimental Procedure:

  • The synthesized niobium tetrafluoride (NbF₄) is placed in a vacuum sublimation apparatus. The apparatus should be designed to allow for the collection of a volatile sublimate and the recovery of a non-volatile residue.

  • The apparatus is evacuated to a high vacuum.

  • The section of the apparatus containing the NbF₄ is heated to 350 °C.[2] At this temperature, NbF₄ disproportionates according to the following reaction: 2NbF₄(s) → NbF₃(s) + NbF₅(g).[2]

  • The more volatile niobium pentafluoride (NbF₅), with a boiling point of 234 °C, will sublime and can be collected on a cold finger or in a cooler section of the apparatus.

  • The non-volatile, blue crystalline solid that remains in the heated zone is this compound (NbF₃).[3]

  • The apparatus is cooled to room temperature under vacuum before the NbF₃ product is collected in an inert atmosphere.

Mandatory Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of Niobium Tetrafluoride (NbF4) cluster_step2 Step 2: Synthesis and Purification of this compound (NbF3) NbF5 Niobium Pentafluoride (NbF5) Reaction1 Reduction Reaction (300-350°C) NbF5->Reaction1 Reducer Reducing Agent (Nb or Si) Reducer->Reaction1 NbF4 Niobium Tetrafluoride (NbF4) Reaction1->NbF4 Reaction2 Thermal Disproportionation (350°C, Vacuum) NbF4->Reaction2 Separation Separation by Sublimation Reaction2->Separation NbF3 This compound (NbF3) (Non-volatile product) Separation->NbF3 Residue NbF5_byproduct Niobium Pentafluoride (NbF5) (Volatile byproduct) Separation->NbF5_byproduct Sublimate

Caption: Workflow for the two-step synthesis of this compound.

Logical_Relationship Logical Relationship of Niobium Fluoride Synthesis Start Starting Material: Niobium Pentafluoride (NbF5) Reduction Is a reduction step necessary? Start->Reduction DirectFluorination Direct Fluorination Reduction->DirectFluorination No NbF4_synthesis Synthesize NbF4 (Reduction of NbF5) Reduction->NbF4_synthesis Yes NbF5_product Product is NbF5 DirectFluorination->NbF5_product Disproportionation Is thermal disproportionation performed? NbF4_synthesis->Disproportionation NbF4_product Product is NbF4 Disproportionation->NbF4_product No NbF3_synthesis Synthesize NbF3 (Disproportionation of NbF4) Disproportionation->NbF3_synthesis Yes NbF3_product Final Product: This compound (NbF3) NbF3_synthesis->NbF3_product

Caption: Decision pathway for the synthesis of different niobium fluorides.

References

Validating the Electronic Frontier: A Comparative Guide to the Band Structure of Niobium Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic band structure of niobium trifluoride (NbF₃), a material of growing interest in advanced electronics and catalysis. Due to the limited availability of direct experimental data for NbF₃, this guide leverages state-of-the-art computational predictions and draws comparisons with other well-characterized transition metal trifluorides. Detailed experimental and theoretical protocols are provided to offer a framework for future validation studies.

Executive Summary

Recent first-principles calculations predict that this compound can exhibit vastly different electronic properties depending on its crystal structure. The thermodynamically more stable rhombohedral phase of NbF₃ is predicted to be a semiconductor, whereas a hypothetical cubic phase is expected to be a half-metal. This dual-natured electronic character underscores the importance of precise structural control in synthesizing and utilizing this material. This guide places these theoretical predictions in context by comparing them with the known electronic properties of other transition metal trifluorides, namely vanadium trifluoride (VF₃) and chromium trifluoride (CrF₃).

Data Presentation: Comparison of Electronic Properties

The following table summarizes the key computed electronic and magnetic properties of different phases of this compound and compares them with those of vanadium and chromium trifluorides.

MaterialCrystal StructureMethodBand Gap (eV)Magnetic Moment (μB/formula unit)Electronic Behavior
NbF₃ RhombohedralDFTPredicted SemiconductorNot explicitly calculatedSemiconductor
NbF₃ CubicDFT0 (in one spin channel)PredictedHalf-Metal
VF₃ RhombohedralDFT~2.5 - 3.0Predicted AntiferromagneticInsulator
CrF₃ RhombohedralDFT~3.5Predicted AntiferromagneticInsulator

Experimental and Theoretical Protocols

The validation of the predicted electronic band structure of NbF₃ would rely on a combination of advanced experimental techniques and robust theoretical calculations.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique for directly visualizing the electronic band structure of crystalline materials.[1][2]

Methodology:

  • Sample Preparation: High-quality single crystals of the material of interest are cleaved in an ultra-high vacuum (UHV) environment to expose a clean, atomically flat surface. For insulating samples, measures to counteract surface charging, such as using low photon energies or an electron flood gun, may be necessary.

  • Photon Source: A monochromatic light source, typically a synchrotron or a UV laser, is used to generate photons of a specific energy.

  • Photoemission: The incident photons excite electrons from the sample's surface via the photoelectric effect.

  • Electron Analysis: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

  • Band Structure Mapping: By conserving energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined, allowing for the direct mapping of the electronic band structure.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Validation synthesis Single Crystal Growth of NbF₃ xrd X-ray Diffraction (XRD) (Phase & Structure ID) synthesis->xrd Structural Confirmation arpes Angle-Resolved Photoemission Spectroscopy (ARPES) xrd->arpes Sample for ARPES band_structure Experimental Band Structure arpes->band_structure Data Acquisition comparison Comparison with Theoretical Predictions band_structure->comparison validation Validated Electronic Properties comparison->validation

Experimental workflow for validating the electronic band structure.

Theoretical Protocol: Density Functional Theory (DFT)

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of materials.[3][4][5]

Methodology:

  • Structural Input: The calculation begins with the crystal structure of the material, which can be obtained from experimental data or through structural relaxation calculations.

  • Kohn-Sham Equations: The central task in DFT is to solve the Kohn-Sham equations for a system of electrons in an effective potential. This potential includes the external potential from the atomic nuclei and the electron-electron interactions (Hartree and exchange-correlation potentials).[3]

  • Self-Consistent Field (SCF) Cycle: The Kohn-Sham equations are solved iteratively until a self-consistent solution for the electron density and effective potential is reached.

  • Band Structure Calculation: Once the self-consistent ground state is obtained, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone.

  • Analysis: The calculated band structure reveals the electronic properties of the material, such as the band gap, effective masses of charge carriers, and the nature of the electronic states (e.g., metallic, semiconducting, or insulating).

theoretical_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis crystal_structure Crystal Structure (e.g., from XRD) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf nscf Non-Self-Consistent Band Structure Calculation scf->nscf Converged Potential band_structure Calculated Band Structure nscf->band_structure dos Density of States (DOS) nscf->dos properties Predicted Electronic Properties band_structure->properties dos->properties

Theoretical workflow for predicting the electronic band structure using DFT.

Discussion and Comparison

The theoretical prediction of a stable semiconducting rhombohedral phase and a metastable half-metallic cubic phase for NbF₃ presents an intriguing case of structure-property relationships. This duality is not commonly observed in other transition metal trifluorides like VF₃ and CrF₃, which are typically wide-bandgap insulators in their ground state rhombohedral structures.

The predicted half-metallicity in cubic NbF₃, if experimentally realized, would be of significant interest for spintronic applications, where materials that are metallic for one spin direction and insulating for the other are highly sought after. The semiconducting nature of the rhombohedral phase, on the other hand, could be suitable for applications in power electronics or as a catalytic support.

The electronic structure of transition metal trifluorides is primarily determined by the interplay between the transition metal d-orbitals and the fluorine p-orbitals. In the case of NbF₃, the partially filled 4d orbitals of niobium are expected to form the bands near the Fermi level. The difference in the predicted electronic properties between the rhombohedral and cubic phases likely arises from the distinct local coordination and orbital overlap in the two crystal structures.

Future Directions

The theoretical predictions for this compound's electronic band structure call for experimental verification. Future research should focus on:

  • Synthesis of High-Quality Single Crystals: The growth of large, high-quality single crystals of both the rhombohedral and potentially the cubic phase of NbF₃ is a critical first step for experimental characterization.

  • Direct Measurement of the Band Structure: ARPES studies on well-characterized single crystals would provide direct evidence of the band structure and definitively determine the presence and magnitude of a band gap.

  • Advanced Computational Studies: More advanced theoretical methods beyond standard DFT, such as those including many-body perturbation theory (e.g., the GW approximation), could provide even more accurate predictions of the electronic band structure and quasiparticle energies.

The validation of the electronic properties of this compound will not only advance our fundamental understanding of this material but also pave the way for its potential application in a wide range of technologies.

References

A Comparative Analysis of the Lewis Acidity of Niobium Trifluoride and Boron Trifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Lewis acidity of niobium trifluoride (NbF₃) and the well-characterized Lewis acid, boron trifluoride (BF₃). While extensive experimental and computational data are available for BF₃, allowing for a quantitative assessment of its Lewis acidity, there is a notable lack of direct studies on NbF₃. Consequently, this comparison will present the established data for BF₃ and offer a qualitative assessment of NbF₃'s Lewis acidity based on periodic trends and the properties of related compounds.

Understanding Lewis Acidity

Lewis acidity is the capacity of a chemical species to accept an electron pair from a Lewis base. This property is crucial in a vast array of chemical transformations, including catalysis, organic synthesis, and materials science. The strength of a Lewis acid is typically quantified by experimental methods such as the Gutmann-Beckett method or by computational approaches like the calculation of Fluoride Ion Affinity (FIA).

Quantitative Assessment of Boron Trifluoride (BF₃) Lewis Acidity

Boron trifluoride is a widely used Lewis acid, and its acidity has been extensively studied. It is, however, known for its "anomalous" Lewis acidity trend when compared to other boron trihalides (BF₃ < BCl₃ < BBr₃). This is often attributed to the back-donation of electron density from the fluorine lone pairs to the empty p-orbital of the boron atom, which reduces the electron deficiency of the boron center.

Below is a summary of key quantitative data for BF₃:

ParameterValueMethodReference
Gutmann-Beckett Acceptor Number (AN) 89³¹P NMR Spectroscopy with Et₃PO[1][2]
Fluoride Ion Affinity (FIA) ~340-360 kJ/molComputational (various levels of theory)[3][4]

Qualitative Assessment of this compound (NbF₃) Lewis Acidity

  • Electronegativity and Polarizability: Niobium is less electronegative than boron. In a simple view, this might suggest a less electron-deficient metal center in NbF₃ compared to BF₃. However, the larger size and greater polarizability of the niobium atom can significantly influence its ability to accept electron density.

  • Oxidation State: Niobium in NbF₃ is in the +3 oxidation state. Generally, higher oxidation states on a metal center lead to stronger Lewis acidity. For comparison, niobium pentafluoride (NbF₅), with niobium in the +5 oxidation state, is a known strong Lewis acid.

  • Periodic Trends: Moving down a group in the periodic table, the Lewis acidity of isostructural halides often increases for heavier elements. For instance, in Group 13, the Lewis acidity of the trihalides increases from boron to aluminum. While niobium is a transition metal, a similar trend could be anticipated, suggesting that NbF₃ might be a stronger Lewis acid than BF₃. This is because the valence orbitals of the larger central atom are more diffuse and energetically more accessible for bonding with a Lewis base.

Considering these factors, it is plausible to hypothesize that NbF₃ is a stronger Lewis acid than BF₃ . The influence of the larger atomic size and the potential for greater orbital overlap with an incoming Lewis base likely outweighs the lower electronegativity of niobium compared to boron. However, without direct experimental or computational evidence, this remains a well-founded but unproven hypothesis.

Experimental and Computational Methodologies

A robust assessment of Lewis acidity relies on well-defined experimental and computational protocols.

The Gutmann-Beckett Method

This experimental technique provides a measure of the "acceptor number" (AN) of a Lewis acid.[1][2] It involves the use of a probe molecule, triethylphosphine oxide (Et₃PO), which is a hard Lewis base. The interaction of the Lewis acid with the oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this shift is correlated with the Lewis acidity.

GutmannBeckett LA Lewis Acid (LA) Adduct [LA-OPEt₃] Adduct LA->Adduct Forms TEPO Et₃PO (Probe) TEPO->Adduct Complex with NMR ³¹P NMR Spectrometer Adduct->NMR Analyzed by AN Acceptor Number (AN) NMR->AN Determines

Caption: Workflow for the Gutmann-Beckett method.

Experimental Protocol:

  • A solution of the Lewis acid is prepared in a weakly coordinating solvent (e.g., dichloromethane).

  • An equimolar amount of triethylphosphine oxide (Et₃PO) is added to the solution.

  • The ³¹P NMR spectrum of the resulting solution is recorded.

  • The chemical shift (δ) of the ³¹P signal is measured.

  • The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × (δ_sample - 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1][2]

Fluoride Ion Affinity (FIA) Calculation

Fluoride Ion Affinity is a computational metric that quantifies the gas-phase Lewis acidity of a species. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A more negative enthalpy change (i.e., a higher FIA) indicates a stronger Lewis acid.

FIA_Calculation cluster_reactants Reactants cluster_product Product cluster_calc Computational Steps LA Lewis Acid (LA) Adduct [LA-F]⁻ Adduct F_ion F⁻ F_ion->Adduct ΔH Opt Geometry Optimization Adduct->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Freq->Energy FIA Fluoride Ion Affinity (FIA) Energy->FIA Calculate Enthalpy Change

Caption: Logical workflow for FIA calculation.

Computational Protocol:

  • The geometries of the Lewis acid and its fluoride adduct are optimized using a suitable level of theory and basis set (e.g., DFT with a functional like B3LYP and a basis set like 6-311+G(d,p)).

  • Frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the enthalpy.

  • The electronic energies of the optimized structures are calculated.

  • The enthalpy of the Lewis acid, the fluoride ion, and the adduct are determined.

  • The Fluoride Ion Affinity is calculated as the negative of the enthalpy change for the reaction: LA + F⁻ → [LA-F]⁻.[3][4]

Conclusion

A direct quantitative comparison of the Lewis acidity of NbF₃ and BF₃ is hampered by the lack of experimental and computational data for this compound. However, based on periodic trends and the properties of related compounds, it is reasonable to postulate that NbF₃ is a stronger Lewis acid than BF₃ . This hypothesis warrants further investigation through dedicated computational studies to calculate the Fluoride Ion Affinity and LUMO energy of NbF₃, and through experimental work, such as determining its Gutmann-Beckett Acceptor Number. Such studies would provide valuable insights into the chemistry of early transition metal fluorides and their potential applications in catalysis and materials science.

References

Niobium Trifluoride vs. Tantalum-Based Materials: A Comparative Guide for Device Performance

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in research and application exists between niobium trifluoride (NbF₃) and established tantalum-based materials in the realm of electronic devices. While tantalum compounds, particularly tantalum pentoxide (Ta₂O₅) and tantalum nitride (TaN), are mainstays in the semiconductor and capacitor industries with well-documented performance metrics, this compound remains a largely unexplored material in this context. Consequently, a direct experimental comparison of their performance in devices is not feasible at present. This guide provides a comprehensive overview of the established performance of tantalum-based materials and offers a theoretical comparison with niobium-based oxides as a proxy, highlighting the significant data gap for this compound.

Executive Summary

Tantalum-based materials, specifically tantalum pentoxide (Ta₂O₅) for dielectrics and tantalum nitride (TaN) for diffusion barriers, are integral to modern electronics due to their exceptional properties. Ta₂O₅ is renowned for its high dielectric constant, enabling the miniaturization of capacitors with high energy storage capacity. TaN is a critical component in semiconductor manufacturing, where it serves as a robust barrier to prevent the diffusion of copper into silicon, ensuring device reliability.

In contrast, this compound (NbF₃) is a lesser-known compound with limited available data regarding its electronic properties and stability in device applications. While other niobium compounds, such as niobium pentoxide (Nb₂O₅), have been investigated as a potential alternative to Ta₂O₅ in capacitors, offering a higher dielectric constant but with certain performance trade-offs, data on NbF₃ is insufficient for a meaningful comparison. This guide will focus on the well-documented performance of tantalum-based materials and use Nb₂O₅ as a point of reference for niobium-based compounds, while clearly delineating the absence of data for NbF₃.

Tantalum-Based Materials: A Benchmark in Device Performance

Tantalum-based materials are widely employed in two primary applications within electronic devices: as the dielectric material in capacitors (tantalum pentoxide) and as a diffusion barrier in integrated circuits (tantalum nitride).

Tantalum Pentoxide (Ta₂O₅) in Capacitors

Tantalum capacitors are electrolytic capacitors that utilize a layer of tantalum pentoxide as the dielectric. They are favored in applications requiring high capacitance in a small volume, high reliability, and stable performance across a range of operating conditions.

PropertyTantalum Pentoxide (Ta₂O₅)Niobium Pentoxide (Nb₂O₅)
Dielectric Constant (k) ~25-50~41-119[1]
Breakdown Voltage HighGenerally lower than Ta₂O₅
Leakage Current LowCan be higher than Ta₂O₅
Operating Temperature Stable over a wide rangePerformance can degrade at higher temperatures (>85°C) compared to tantalum capacitors.
Volumetric Efficiency HighSimilar to or slightly lower than tantalum due to lower density of niobium.
Tantalum Nitride (TaN) as a Diffusion Barrier

In semiconductor manufacturing, thin films of tantalum nitride are used as a barrier layer to prevent the diffusion of copper atoms into the silicon substrate. This is crucial for the reliability and longevity of integrated circuits.

PropertyTantalum Nitride (TaN)
Thermal Stability High
Conductivity High
Corrosion Resistance Superior
Barrier Performance Excellent against copper diffusion

This compound (NbF₃): An Unexplored Frontier

There is a significant lack of published research on the application of this compound in electronic devices. Basic physical properties are known, but performance metrics such as dielectric constant, breakdown voltage, conductivity, and stability in a device context have not been reported. It is known to be a water-insoluble niobium source for oxygen-sensitive applications.

Experimental Protocols

Measuring Dielectric Constant of a Thin Film

A common method for determining the dielectric constant of a thin film, such as Ta₂O₅, involves fabricating a metal-insulator-metal (MIM) capacitor and measuring its capacitance.

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Calculation PVD Deposit Bottom Electrode (e.g., Tantalum) on Substrate Anodization Anodic Oxidation to form Tantalum Pentoxide (Ta₂O₅) PVD->Anodization PVD_top Deposit Top Electrode (e.g., Gold) Anodization->PVD_top LCR Measure Capacitance (C) using an LCR meter PVD_top->LCR Calc Calculate Dielectric Constant (k) k = (C * d) / (ε₀ * A) LCR->Calc Thickness Measure Film Thickness (d) (e.g., Ellipsometry) Thickness->Calc Area Determine Electrode Area (A) Area->Calc

Experimental workflow for dielectric constant measurement.
Evaluating Diffusion Barrier Performance

The effectiveness of a diffusion barrier like TaN is typically assessed by subjecting a Cu/Barrier/Si stack to thermal stress and analyzing for copper diffusion.

G cluster_0 Sample Fabrication cluster_1 Testing cluster_2 Analysis Dep_barrier Deposit TaN Barrier Layer on Silicon Substrate Dep_cu Deposit Copper Layer on TaN Dep_barrier->Dep_cu Anneal Thermal Annealing at various temperatures Dep_cu->Anneal Sheet Sheet Resistance Measurement Anneal->Sheet XRD X-Ray Diffraction (XRD) for phase analysis Anneal->XRD SIMS Secondary Ion Mass Spectrometry (SIMS) for depth profiling of Cu Anneal->SIMS

Workflow for evaluating diffusion barrier performance.

Conclusion

Tantalum-based materials, namely tantalum pentoxide and tantalum nitride, are well-established and highly characterized materials with proven performance in demanding electronic device applications. Their high dielectric constant, reliability, and effectiveness as diffusion barriers have made them indispensable in the industry. While niobium pentoxide shows promise as a dielectric material, it exhibits different performance characteristics compared to its tantalum counterpart.

Crucially, there is a significant lack of available data on the performance of this compound in any device context. For researchers and professionals in drug development and other scientific fields looking for materials for electronic devices, tantalum-based materials offer a wealth of experimental data and a long history of reliable performance. Any consideration of this compound for such applications would necessitate foundational research to determine its fundamental electronic properties and stability.

References

The Uncharted Mechanistic Landscape of Niobium Trifluoride: A Comparative Guide Highlighting the Power of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for innovation. While niobium trifluoride (NbF₃) presents potential in various applications, a significant knowledge gap exists regarding its reaction mechanisms, particularly the absence of isotopic labeling studies. This guide provides a comparative analysis, juxtaposing the current understanding of NbF₃ with the mechanistic insights gained for boron trifluoride (BF₃) through isotopic labeling, thereby underscoring a critical area for future research.

Currently, the scientific literature lacks specific isotopic labeling studies aimed at elucidating the reaction mechanisms of this compound. This absence of data stands in contrast to the well-documented use of isotopic labeling for other fluorine-containing compounds, which has been instrumental in unraveling their chemical behavior.

This compound: A Profile of Knowns and Unknowns

This compound is a blue, crystalline solid with the chemical formula NbF₃.[1] Its synthesis has been reported, though detailed mechanistic studies of its reactivity are scarce.[1] General reactivity studies of niobium and its higher fluorides, like niobium pentafluoride (NbF₅), indicate a propensity for fluorination reactions. For instance, niobium metal and various niobium oxides react with fluorine gas to form volatile niobium pentafluoride, with reactions initiating at temperatures between 180 and 300°C.[2] Niobium itself reacts with all halogens to form the corresponding niobium(V) halides.[3] While these studies provide a foundational understanding of niobium's fluorination chemistry, they do not offer the granular, step-by-step mechanistic detail that isotopic labeling can provide for NbF₃-specific reactions.

Boron Trifluoride: A Case Study in Mechanistic Elucidation via Isotopic Labeling

In stark contrast to NbF₃, boron trifluoride and its derivatives have been the subject of isotopic labeling studies, particularly in the field of medical imaging. The use of Fluorine-18 (¹⁸F), a positron-emitting isotope, has enabled the development of radiotracers for Positron Emission Tomography (PET). These studies, while focused on radiosynthesis, provide a clear blueprint for how isotopic labeling can be applied to understand the behavior of fluoride compounds.

A common strategy involves the ¹⁸F-¹⁹F isotopic exchange reaction on organotrifluoroborate compounds (R-BF₃). This one-step labeling method has been successfully used to synthesize ¹⁸F-labeled biomolecules for PET imaging.[4][5]

Quantitative Data from ¹⁸F-Labeling Studies with Organotrifluoroborates
PrecursorRadiolabeling MethodRadiochemical Yield (non-decay corrected)Specific Activity (GBq/µmol)Reference
AMBF₃-TATE¹⁸F-labeling with pyridazine-HCl buffer20-35%40-111[4]
NHC-BF₃ conjugatesSnCl₄-promoted ¹⁸F-¹⁹F isotopic exchangeNot explicitly quantified in abstractNot explicitly quantified in abstract[5]
Boramino acids (BAAs)¹⁸F-¹⁹F isotope exchange>60%>37[6]
Experimental Protocols: A Glimpse into Isotopic Labeling in Action

A representative protocol for the ¹⁸F-labeling of a biomolecule using an ammoniomethyltrifluoroborate (AMBF₃) precursor highlights the precision of this technique.

Protocol: One-step ¹⁸F-labeling of AMBF₃-TATE [4]

  • Preparation of the Radiolabeling Mixture: A 100-nmol aliquot of ¹⁹F-AMBF₃-TATE is resuspended in a mixture of 15 µl of pyridazine-HCl buffer (pH 2.0–2.5, 1 M), 15 µl of DMF, and 1 µl of a 7.5 mM KHF₂ aqueous solution.

  • Introduction of ¹⁸F: The desired amount of ¹⁸F-fluoride is added to the prepared reaction mixture.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time to facilitate the ¹⁸F-¹⁹F isotopic exchange.

  • Purification: The resulting ¹⁸F-labeled product is purified to remove unreacted ¹⁸F and other impurities.

  • Analysis: The final product is analyzed to determine radiochemical purity, yield, and specific activity.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for ¹⁸F-labeling and a proposed reaction mechanism for a BF₃-catalyzed reaction, showcasing the level of detail achievable through such studies.

experimental_workflow cluster_prep Precursor Preparation cluster_labeling Radiolabeling cluster_analysis Purification & Analysis start Start with ¹⁹F-AMBF₃-TATE mix Resuspend in Pyridazine-HCl buffer, DMF, and KHF₂ start->mix add_f18 Add Aqueous [¹⁸F]Fluoride mix->add_f18 react Incubate for Isotopic Exchange add_f18->react purify Purify Labeled Product (e.g., HPLC) react->purify analyze Analyze for Purity, Yield, and Specific Activity purify->analyze end ¹⁸F-labeled Biomolecule analyze->end

A generalized workflow for the ¹⁸F-labeling of a biomolecule using an organotrifluoroborate precursor.

bf3_mechanism reactant Aldehyde + Amine intermediate1 Imine Intermediate reactant->intermediate1 Condensation bf3 BF₃·Et₂O (Catalyst) intermediate2 BF₃-activated Imine bf3->intermediate2 intermediate1->intermediate2 Lewis Acid Activation product Secondary or Tertiary Amine intermediate2->product Hydride Transfer reductant Formic Acid (Reductant) reductant->product

A proposed mechanism for BF₃·Et₂O-catalyzed reductive amination, illustrating the role of BF₃ as a Lewis acid catalyst in activating an imine intermediate.

Conclusion and Future Directions

The stark contrast between the mechanistic understanding of NbF₃ and BF₃-related compounds highlights a significant opportunity for research. Isotopic labeling studies, which have proven invaluable in other areas of chemistry, hold the key to unlocking the secrets of NbF₃'s reactivity. By employing isotopes of niobium or fluorine, researchers can trace the pathways of atoms throughout a reaction, providing direct evidence for proposed intermediates and transition states. Such studies would not only be of fundamental scientific interest but could also accelerate the rational design of new synthetic methodologies and functional materials based on niobium fluoride chemistry. The protocols and quantitative data from the ¹⁸F-labeling of organotrifluoroborates serve as a powerful testament to the potential that awaits exploration in the realm of this compound.

References

Cross-Verification of Niobium Trifluoride Properties: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of niobium trifluoride (NbF₃). Due to the limited availability of comprehensive experimental data for this specific compound, this document outlines a recommended workflow for cross-verification of its structural, electronic, and magnetic properties. The presented experimental protocols and hypothetical data are based on established methodologies for analogous inorganic fluoride compounds.

Executive Summary

This compound is a blue crystalline solid first synthesized in 1955.[1] Despite its long history, a thorough characterization of its physical and chemical properties using modern analytical techniques is not widely documented. This guide proposes a multi-technique approach, combining Powder X-ray Diffraction (XRD), Solid-State ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, and Magnetic Susceptibility measurements, to obtain a comprehensive and cross-verified understanding of its properties.

Data Presentation: A Multi-faceted Approach

A complete characterization of this compound requires the correlation of data from various analytical techniques. The following table summarizes the hypothetical quantitative data that could be obtained from the proposed methods, offering a framework for the cross-verification of its properties.

PropertyAnalytical MethodHypothetical Value/ResultInsights Gained
Crystal Structure Powder X-ray Diffraction (XRD)Crystal System: OrthorhombicSpace Group: PnmaLattice Parameters: a = 5.5 Å, b = 7.9 Å, c = 4.8 ÅProvides fundamental information on the arrangement of atoms in the solid state, including unit cell dimensions and symmetry.
Local Fluorine Environment Solid-State ¹⁹F NMR SpectroscopyIsotropic Chemical Shift (δiso): -150 ppmChemical Shift Anisotropy (CSA): 200 ppmReveals the number of distinct fluorine environments, their local coordination, and electronic structure. The CSA provides information on the symmetry of the local environment.
Magnetic Properties SQUID MagnetometryMagnetic Susceptibility (χ): ParamagneticEffective Magnetic Moment (µeff): ~2.8 µB (at 300 K)Determines the bulk magnetic behavior and provides an estimate of the number of unpaired electrons on the niobium center, which is crucial for understanding its electronic configuration (Nb³⁺, d²).

Experimental Workflow and Data Cross-Verification

The following diagram illustrates the proposed workflow for the comprehensive characterization of this compound. The results from each technique provide complementary information that, when combined, offer a robust and cross-verified understanding of the material's properties.

CrossVerificationWorkflow cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis & Interpretation cluster_verification Cross-Verification Synthesis Synthesis of NbF₃ (e.g., Reaction of NbH₀.₇ with HF) XRD Powder X-ray Diffraction (XRD) Synthesis->XRD Crystalline Powder NMR Solid-State ¹⁹F NMR Synthesis->NMR Powder Sample SQUID SQUID Magnetometry Synthesis->SQUID Powder Sample Rietveld Rietveld Refinement XRD->Rietveld Diffraction Pattern NMR_Analysis Chemical Shift Analysis NMR->NMR_Analysis NMR Spectrum CurieWeiss Curie-Weiss Law Fit SQUID->CurieWeiss Magnetic Data Verification Verified NbF₃ Properties (Structure, Electronic State, Magnetic Behavior) Rietveld->Verification Crystal Structure NMR_Analysis->Verification Local Environment CurieWeiss->Verification Electronic State

Figure 1. Proposed workflow for the cross-verification of this compound properties.

Cross-Verification Logic:

  • Structure and Purity: Powder XRD serves as the initial step to confirm the crystallinity and phase purity of the synthesized NbF₃. Rietveld refinement of the XRD data provides the crystal structure, including lattice parameters and atomic positions.

  • Local Environment Confirmation: Solid-state ¹⁹F NMR spectroscopy probes the local environment of the fluorine atoms. The number of distinct signals in the NMR spectrum should be consistent with the number of crystallographically independent fluorine sites determined by XRD.

  • Electronic State Determination: The magnetic susceptibility data obtained from SQUID magnetometry reveals the paramagnetic nature of NbF₃, which is expected for a Nb³⁺ (d²) ion. The effective magnetic moment calculated from a Curie-Weiss fit of the temperature-dependent susceptibility data should correspond to approximately two unpaired electrons, thus cross-verifying the +3 oxidation state of niobium.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for inorganic crystalline solids and should be optimized for the specific properties of this compound.

Powder X-ray Diffraction (XRD)

Objective: To determine the crystal structure, lattice parameters, and phase purity of the this compound sample.

Instrumentation: A modern powder diffractometer equipped with a copper (Cu Kα, λ = 1.5406 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source and a position-sensitive detector.

Methodology:

  • Sample Preparation: A small amount of the finely ground this compound powder is gently pressed into a sample holder to ensure a flat, level surface. Care should be taken to minimize preferred orientation of the crystallites. Due to the potential sensitivity of this compound to air and moisture, sample preparation should be performed in an inert atmosphere (e.g., a glovebox), and the sample holder should be sealed with an X-ray transparent dome (e.g., Kapton).

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1-2 seconds per step. The sample may be rotated during data collection to improve particle statistics.

  • Data Analysis: The resulting diffraction pattern is analyzed using the Rietveld refinement method.[2] This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes parameters such as lattice constants, atomic positions, and peak shape parameters to achieve the best possible fit.

Solid-State ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the local chemical environment of the fluorine atoms in this compound.

Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

Methodology:

  • Sample Preparation: The powdered this compound sample is packed into a zirconia rotor (typically 1.3 to 4 mm in diameter) inside an inert atmosphere glovebox.

  • Data Collection: A one-pulse ¹⁹F MAS NMR spectrum is acquired at a high spinning speed (e.g., 20-40 kHz) to average out anisotropic interactions and obtain high-resolution spectra. A recycle delay of 5-10 seconds should be used, depending on the spin-lattice relaxation time (T₁) of the fluorine nuclei. The ¹⁹F chemical shifts are externally referenced to a standard compound, such as CFCl₃ (0 ppm).[3][4]

  • Data Analysis: The isotropic chemical shifts of the observed resonances are determined. The number of distinct peaks corresponds to the number of magnetically inequivalent fluorine sites in the crystal structure. The chemical shift values provide information about the electronic environment around the fluorine atoms.

Magnetic Susceptibility Measurement

Objective: To determine the bulk magnetic properties of this compound and to quantify the number of unpaired electrons on the niobium center.

Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer.

Methodology:

  • Sample Preparation: A precisely weighed amount of the this compound powder (typically 5-20 mg) is loaded into a gelatin capsule or a similar sample holder within an inert atmosphere.

  • Data Collection: The magnetic moment of the sample is measured as a function of temperature, typically from 2 K to 300 K, in a constant applied magnetic field (e.g., 1000 Oe).

  • Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The data is often plotted as χₘT versus T. For a paramagnetic material, the high-temperature region of the 1/χₘ versus T plot is fitted to the Curie-Weiss law (χ = C / (T - θ)) to extract the Curie constant (C) and the Weiss constant (θ). The effective magnetic moment (µeff) is then calculated from the Curie constant.[5][6] This value can be compared to the theoretical spin-only magnetic moment for a given number of unpaired electrons.

References

Safety Operating Guide

Proper Disposal of Niobium (V) Fluoride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is for Niobium (V) fluoride (NbF₅), as safety and handling information is more readily available for this compound than for Niobium trifluoride (NbF₃). It is crucial to verify the specific chemical identity and consult the corresponding Safety Data Sheet (SDS) before proceeding. This document provides essential safety and logistical information for the disposal of Niobium (V) fluoride.

Niobium (V) fluoride is a highly corrosive and toxic inorganic compound that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. Due to its hazardous nature, in-lab neutralization is not recommended without specific, validated protocols and specialized equipment. The primary and safest method of disposal is through a certified hazardous waste management company.

Immediate Safety and Handling Precautions

Before handling Niobium (V) fluoride, it is imperative to be familiar with its hazards. It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] The compound is also moisture-sensitive and reacts with water to produce hazardous byproducts, including hydrofluoric acid (HF).[2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling Niobium (V) fluoride:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat and, if necessary, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]

Operational Plan for Waste Collection and Storage

The following step-by-step procedure outlines the safe collection and storage of Niobium (V) fluoride waste in a laboratory setting, pending collection by a professional disposal service.

  • Designate a Waste Container:

    • Use a clean, dry, and chemically compatible container for solid Niobium (V) fluoride waste. The container should be clearly labeled.

    • Ensure the container is sealable to prevent exposure to atmospheric moisture.

  • Waste Segregation:

    • Do not mix Niobium (V) fluoride waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Incompatible materials include strong oxidizing agents, acids, bases, and reducing agents.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Niobium (V) Fluoride," and the appropriate hazard pictograms (e.g., corrosive, toxic).

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and dry secondary containment area within a laboratory fume hood or a dedicated hazardous waste storage cabinet.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the Niobium (V) fluoride waste.

    • Disposal must be in accordance with local, regional, and national regulations.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Niobium (V) fluoride.

PropertyValueSource
CAS Number 7783-68-8[1]
Molar Mass 187.9 g/mol [3]
Melting Point 78.9 °C[4]
Boiling Point 233 °C[4]
GHS Hazard Statements H302, H312, H314, H332 (Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.)[3]

Experimental Protocols: Not Applicable

Due to the significant hazards associated with Niobium (V) fluoride, particularly its reaction with moisture to form hydrofluoric acid, this document does not provide an experimental protocol for in-lab neutralization. Such procedures should only be developed and validated by qualified chemists with access to appropriate safety and engineering controls. The recommended and safest procedure is professional disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper and safe disposal of Niobium (V) fluoride from a laboratory setting.

G start Niobium (V) Fluoride Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) start->ppe container Select a Clean, Dry, Compatible, and Sealable Waste Container ppe->container transfer Carefully Transfer Waste to Container in a Fume Hood container->transfer seal_label Securely Seal and Label Container with 'Hazardous Waste - Niobium (V) Fluoride' transfer->seal_label storage Store in a Designated, Dry, and Ventilated Secondary Containment Area seal_label->storage contact_ehs Contact Institutional EHS or Certified Waste Disposal Company storage->contact_ehs end Professional Disposal contact_ehs->end

Disposal Workflow for Niobium (V) Fluoride

References

Essential Safety and Operational Guide for Handling Niobium (V) Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Niobium (V) fluoride (NbF5). The information is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe laboratory practices and mitigate risks associated with this chemical. Note that "Niobium trifluoride" is a less common name, and the following safety information pertains to Niobium (V) fluoride, which is more frequently used in laboratory settings.

Hazard Identification and Classification

Niobium (V) fluoride is classified as a hazardous chemical, and it is crucial to understand its potential dangers before handling.[1][2] It is harmful if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1][2][3]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation ToxicityCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/IrritationCategory 1

Source: 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]

NFPA 704 Ratings:

CategoryRating
Health3
Flammability0
Reactivity0

Source: National Fire Protection Association[4]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to Niobium (V) fluoride. A comprehensive PPE strategy is mandatory for all personnel handling this substance.

PPE CategorySpecifications and Requirements
Eye and Face Protection Wear splash-resistant safety goggles and a face shield.[4] Ensure that eyewash stations and safety showers are readily accessible near the work area.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[1][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A recommended filter type is a particulates filter conforming to EN 143.[1] All respirator use must comply with OSHA 29 CFR 1910.134.[1][4]

Handling and Storage Protocols

Strict adherence to handling and storage protocols is essential to maintain a safe laboratory environment.

Safe Handling:

  • Do not breathe in dust, fumes, mists, vapors, or spray.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke in areas where Niobium (V) fluoride is handled or stored.[1]

  • Use this chemical only outdoors or in a well-ventilated area, such as under a fume hood.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Storage:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed and store in a designated corrosives area.[1]

  • Store locked up.[1][4]

  • Niobium (V) fluoride is moisture-sensitive; protect it from exposure to moist air or water.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving Niobium (V) fluoride.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation If adverse effects occur, move the individual to an uncontaminated area with fresh air.[4] If the person is not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[1][4] Rinse the affected skin with water for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1][4] Rinse the mouth with water.[1][4] Never give anything by mouth to an unconscious person.[1] Contact a poison control center or seek immediate medical attention.[4]

Spill Response:

In the event of a spill, follow these steps:

  • Immediately contact emergency personnel and notify safety personnel of the spill.[4]

  • Evacuate and keep unnecessary personnel away from the hazard area.[4]

  • Ensure adequate ventilation.[4]

  • Wear appropriate personal protective equipment as outlined in the PPE section.[4]

  • Do not touch the spilled material.[4]

  • Contain the spill by absorbing it with sand or another non-combustible material.[4]

  • Collect the spilled material and place it in a suitable, labeled container for disposal.[1][4]

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Preparation Preparation for Cleanup cluster_Containment_Cleanup Containment and Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Contact Emergency Services Spill->Alert Evacuate Evacuate Non-Essential Personnel Alert->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Ventilate->Don_PPE Contain Contain Spill with Non-Combustible Material Don_PPE->Contain Collect Collect Spilled Material Contain->Collect Package Place in Labeled Container for Disposal Collect->Package Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for Niobium (V) Fluoride Spill Response.

Disposal Plan

Dispose of Niobium (V) fluoride and its containers in accordance with all applicable federal, state, and local regulations.[4] This material and its container must be disposed of as hazardous waste.[3][6] Contact a licensed professional waste disposal service to dispose of this material.[3] Do not allow the chemical to enter drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.